Methyllycaconitine citrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C43H58N2O17 |
|---|---|
Molekulargewicht |
874.9 g/mol |
IUPAC-Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33?,34-,35+,36-,37+;/m0./s1 |
InChI-Schlüssel |
INBLZNJHDLEWPS-DDIMIZGISA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomerische SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Isolation of Methyllycaconitine from Delphinium Species: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) is a norditerpenoid alkaloid found in various species of the genus Delphinium, commonly known as larkspurs. This complex natural product has garnered significant interest within the scientific community due to its potent and selective antagonist activity at the α7 nicotinic acetylcholine receptor (nAChR). This property makes MLA a valuable pharmacological tool for studying the role of α7 nAChRs in various physiological and pathological processes, including neurological disorders and inflammation. Furthermore, the toxic properties of MLA have been a subject of investigation, particularly in the context of livestock poisoning by Delphinium species. This in-depth guide provides a comprehensive overview of the history of MLA isolation, from its initial discovery to more contemporary methods. It includes a compilation of quantitative data on MLA yields, detailed experimental protocols for its extraction and purification, and a visualization of the key signaling pathways it modulates.
A Journey Through Time: The History of Methyllycaconitine Isolation
The story of Methyllycaconitine's isolation is a multi-decade narrative of advancing analytical and chemical techniques. The initial discovery and subsequent characterization of this potent alkaloid involved several key figures and landmark studies that paved the way for our current understanding of its chemistry and pharmacology.
The first successful isolation of what would later be identified as Methyllycaconitine was accomplished by Manske from the seeds of Delphinium brownii . However, due to the limitations of the analytical techniques of the time, the isolated compound was not obtained in a sufficiently pure form for full characterization, and thus, a name was not assigned.[1]
A pivotal moment in the history of MLA came in 1943 when John Goodson , working at the Wellcome Chemical Research Laboratories in London, isolated the alkaloid in a purer form from the seeds of Delphinium elatum . It was Goodson who bestowed the name "methyl-lycaconitine".[1]
Later, a more modern and efficient isolation procedure was described by Pelletier and his colleagues , who utilized the seeds of the garden larkspur, Consolida ambigua (also referred to as Delphinium ajacis), as their source material.[1] This work represented a significant step forward in obtaining MLA in higher purity and yield, facilitating further pharmacological studies.
Over the years, various other Delphinium species have been investigated for their alkaloid content, revealing the widespread occurrence of MLA and its derivatives. These studies have employed a range of extraction and purification techniques, reflecting the evolution of natural product chemistry.
Quantitative Data on Methyllycaconitine Isolation
The yield of Methyllycaconitine can vary significantly depending on the Delphinium species, the specific plant part used (seeds, roots, or aerial parts), the geographical location, and the extraction and purification methods employed. The following table summarizes some of the reported quantitative data for MLA and total alkaloid content in various Delphinium species.
| Delphinium Species | Plant Part | Method of Analysis | Methyllycaconitine (MLA) Content | Total Alkaloid Yield | Reference(s) |
| Delphinium malabaricum | Roots | RP-HPLC | 0.76 mg/g of plant material | 3.13% (31.3 mg/g) of dry weight | [2] |
| Delphinium brownii | Seeds | HPLC | Commercially available standard is ≥96% pure | Not specified | |
| Delphinium elatum | Seeds | Not specified | Present; isolated alongside other alkaloids | Not specified | [3] |
| Delphinium dissectum | Aerial Parts | Not specified | Isolated as a known alkaloid | Not specified | [4] |
| Delphinium excelsum | Aerial Parts | Not specified | Isolated as a known alkaloid | Not specified | [4] |
| Delphinium grandiflorum | Aerial Parts | Not specified | Isolated as a known alkaloid | Not specified | [4] |
| Delphinium pentagynum | Aerial Parts | MS, 1D and 2D NMR | Isolated as a known alkaloid | Not specified | [5] |
Note: The data presented here is compiled from various sources and may not be directly comparable due to differences in analytical methodologies and reporting standards.
Experimental Protocols for Methyllycaconitine Isolation
General Protocol for MLA Isolation from Delphinium Seeds
This protocol outlines a common approach for the extraction and purification of MLA.
1. Plant Material Preparation:
-
Dry the seeds of the selected Delphinium species at room temperature or in a ventilated oven at a low temperature (e.g., 40-50 °C) to prevent degradation of the alkaloids.
-
Grind the dried seeds into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
Step 1: Defatting (Optional but Recommended):
-
Macerate the powdered seeds with a non-polar solvent such as petroleum ether or n-hexane for several hours or overnight. This step removes fats and oils that can interfere with subsequent extraction and purification steps.
-
Filter the mixture and discard the solvent. Air-dry the defatted plant material.
-
-
Step 2: Acidic Extraction:
-
Macerate the defatted plant powder with an acidic aqueous solution (e.g., 1-5% hydrochloric acid or acetic acid) for 24-48 hours with occasional stirring. This process protonates the alkaloids, converting them into their water-soluble salt forms.
-
Filter the mixture and collect the acidic aqueous extract. Repeat the extraction process with fresh acidic solution to ensure complete extraction of the alkaloids. Combine the acidic extracts.
-
3. Liquid-Liquid Partitioning (Acid-Base Extraction):
-
Step 1: Removal of Neutral and Acidic Impurities:
-
Extract the combined acidic aqueous extract with a non-polar organic solvent like diethyl ether or chloroform. This will remove any remaining neutral or acidic impurities that are soluble in the organic phase. Discard the organic layer.
-
-
Step 2: Liberation of Free Alkaloids:
-
Basify the acidic aqueous extract by slowly adding a base, such as ammonium hydroxide or sodium carbonate, until the pH is alkaline (typically pH 9-11). This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.
-
-
Step 3: Extraction of Free Alkaloids:
-
Extract the now alkaline aqueous solution multiple times with an organic solvent like chloroform or dichloromethane. The free alkaloid bases will partition into the organic layer.
-
Combine the organic extracts.
-
4. Purification:
-
Step 1: Drying and Concentration:
-
Dry the combined organic extract over an anhydrous drying agent such as sodium sulfate to remove any residual water.
-
Filter off the drying agent and concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.
-
-
Step 2: Column Chromatography:
-
The crude alkaloid mixture is then subjected to column chromatography for the separation and purification of individual alkaloids.
-
A silica gel or alumina column is typically used as the stationary phase.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol is often effective.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent system and a visualizing agent such as Dragendorff's reagent.
-
Fractions containing the compound with the same Rf value as a standard MLA sample are combined.
-
-
Step 3: Recrystallization or Further Purification:
-
The combined fractions containing MLA can be further purified by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure Methyllycaconitine.
-
Caption: General workflow for the isolation and purification of Methyllycaconitine.
Signaling Pathways Modulated by Methyllycaconitine
Methyllycaconitine exerts its primary pharmacological effects by acting as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that, upon activation by acetylcholine, allows the influx of cations, primarily Ca²⁺, into the cell. As an antagonist, MLA blocks this channel, thereby inhibiting the downstream signaling cascades initiated by α7 nAChR activation. Two of the key pathways influenced by α7 nAChR activity are the Gαq/PLC/IP3/Ca²⁺ pathway and the JAK2/STAT3 pathway.
Gαq/PLC/IP3/Ca²⁺ Signaling Pathway
Some studies suggest that α7 nAChRs can couple to G proteins, including Gαq. Activation of Gαq initiates a signaling cascade that leads to the release of intracellular calcium stores.
Caption: MLA antagonism of the α7 nAChR-Gαq-PLC-IP3-Ca²⁺ signaling pathway.
JAK2/STAT3 Signaling Pathway
The α7 nAChR has also been shown to interact with the Janus kinase 2 (JAK2), leading to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is implicated in various cellular processes, including inflammation and cell survival.
Caption: MLA antagonism of the α7 nAChR-JAK2/STAT3 signaling pathway.
Conclusion
The isolation of Methyllycaconitine from Delphinium species represents a fascinating chapter in the history of natural product chemistry. From its early, challenging isolation to the development of more refined techniques, the journey of MLA has provided the scientific community with a powerful tool to probe the intricacies of the nicotinic acetylcholine receptor system. The protocols outlined in this guide, while generalized, provide a solid foundation for the extraction and purification of this important alkaloid. Furthermore, the visualization of the signaling pathways affected by MLA underscores its significance as a modulator of key cellular processes. For researchers, scientists, and drug development professionals, a thorough understanding of the history, isolation, and mechanism of action of Methyllycaconitine is crucial for leveraging its unique properties in future research and therapeutic applications.
References
- 1. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Norditerpenoid alkaloids from Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]
An In-depth Technical Guide to the Mechanism of Action of Methyllycaconitine Citrate on the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid that has garnered significant attention in the scientific community for its potent and selective antagonist activity at the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5][6][7][8] This receptor, a ligand-gated ion channel, is implicated in a variety of physiological and pathological processes, including learning, memory, inflammation, and neurodegenerative diseases.[9][10][11][12] Understanding the precise mechanism by which MLA interacts with and modulates the α7 nAChR is crucial for the development of novel therapeutics targeting this receptor. This technical guide provides a comprehensive overview of the mechanism of action of MLA on the α7 nAChR, including its binding affinity, antagonist properties, and impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Competitive Antagonism
Methyllycaconitine acts as a competitive antagonist at the α7 nAChR.[1][6] This means that MLA binds to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing the receptor from being activated.[6] The binding of MLA is reversible and concentration-dependent. The anthranilate ester moiety of the MLA molecule is a key structural determinant for its competitive binding at the α7 nAChR.[1]
Quantitative Data: Binding Affinity and Potency
The affinity and potency of methyllycaconitine citrate for the α7 nAChR have been characterized in various experimental systems. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Species/System | Reference |
| Ki (Inhibition Constant) | 1.4 nM | Neuronal membranes | [2] |
| 33 nM | Rat striatum and nucleus accumbens | [5] | |
| IC50 (Half Maximal Inhibitory Concentration) | 2 nM | Human α7 nAChRs | [4][6][7] |
| LD50 (Median Lethal Dose) | 3.3 - 4.2 mg/kg | Mice | [8] |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. In the context of MLA and the α7 nAChR, tritiated MLA ([³H]-MLA) is often used as the radioligand.
Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR.
Materials:
-
[³H]-Methyllycaconitine
-
Cell membranes expressing α7 nAChR (e.g., from transfected cell lines or brain tissue)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Unlabeled this compound
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, add a fixed concentration of [³H]-MLA, the cell membrane preparation, and varying concentrations of unlabeled MLA to the binding buffer.
-
Include control wells with only [³H]-MLA and membranes (total binding) and wells with [³H]-MLA, membranes, and a high concentration of unlabeled MLA to determine non-specific binding.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of unlabeled MLA and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology
Whole-cell patch clamp is a powerful technique to study the functional effects of a ligand on an ion channel. It allows for the measurement of ion currents flowing through the receptor in response to agonist application, and how these currents are affected by an antagonist.
Objective: To characterize the antagonist effect of this compound on α7 nAChR-mediated currents.
Materials:
-
Cells expressing α7 nAChR (e.g., Xenopus oocytes or mammalian cell lines)
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3)
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Acetylcholine (agonist)
-
This compound (antagonist)
Procedure:
-
Culture cells expressing α7 nAChR on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Under a microscope, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a brief pulse of acetylcholine to elicit an inward current through the α7 nAChRs.
-
Wash out the acetylcholine and allow the receptors to recover.
-
Pre-apply this compound for a defined period, then co-apply acetylcholine and MLA.
-
Record the current response and compare it to the control response in the absence of MLA.
-
Perform concentration-response experiments to determine the IC50 of MLA for the inhibition of ACh-evoked currents.
Calcium Imaging
Since α7 nAChRs are permeable to calcium ions, changes in intracellular calcium concentration can be used as a readout of receptor activity.
Objective: To visualize and quantify the inhibitory effect of this compound on α7 nAChR-mediated calcium influx.
Materials:
-
Cells expressing α7 nAChR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, GCaMP)
-
Fluorescence microscope with a camera and appropriate filters
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution)
-
Acetylcholine
-
This compound
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[13]
-
Wash the cells to remove excess dye.
-
Place the cells on the stage of the fluorescence microscope and acquire a baseline fluorescence image.
-
Apply acetylcholine to stimulate the α7 nAChRs and record the change in fluorescence intensity over time.
-
Wash out the acetylcholine and allow the cells to return to baseline.
-
Pre-incubate the cells with this compound.
-
Apply acetylcholine in the presence of MLA and record the fluorescence response.
-
Analyze the data by measuring the peak fluorescence change in response to acetylcholine with and without MLA.
Signaling Pathways and Experimental Workflows
The interaction of methyllycaconitine with the α7 nAChR initiates a cascade of intracellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanism of action, downstream signaling, and a typical experimental workflow for characterizing MLA's effects.
Caption: Competitive antagonism of MLA at the α7 nAChR.
Caption: Downstream effects of MLA-mediated α7 nAChR antagonism.
Caption: Logical workflow for characterizing an α7 nAChR antagonist.
Conclusion
This compound is a powerful research tool and a potential lead compound for the development of therapeutics targeting the α7 nicotinic acetylcholine receptor. Its mechanism of action as a potent and selective competitive antagonist is well-established. This guide has provided an in-depth overview of this mechanism, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a visual representation of the key concepts and workflows, intended to aid researchers in their study of MLA and other α7 nAChR modulators. A thorough understanding of the interaction between MLA and the α7 nAChR is paramount for advancing our knowledge of cholinergic signaling and for the rational design of novel drugs for a range of neurological and inflammatory disorders.
References
- 1. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Methyllycaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) is a highly complex, toxic norditerpenoid alkaloid found predominantly in plant species of the Delphinium (larkspur) genus.[1] As a principal toxin responsible for livestock poisoning on North American rangelands, MLA has been a subject of significant phytochemical interest.[1] Beyond its toxicity, MLA has garnered attention for its potent and selective antagonist activity at the α7 nicotinic acetylcholine receptor (nAChR), making it an invaluable molecular probe in neuropharmacology research.[1] Its intricate C19 carbon skeleton features a tertiary amine, two tertiary alcohols, four methyl ether groups, and a rare N-(2-carboxyphenyl)-methylsuccinamido-ester moiety.
This technical guide provides a comprehensive overview of the structural elucidation of Methyllycaconitine from its natural sources, detailing the historical context, isolation procedures, and the array of spectroscopic techniques required to determine its definitive structure.
Isolation and Purification from Natural Sources
Methyllycaconitine was first isolated from Delphinium brownii and later in a purer form from the seeds of Delphinium elatum.[1] A modernized isolation procedure was later developed using the seeds of Consolida ambigua (also known as Delphinium ajacis).[1] While specific, detailed protocols from the original literature are not fully detailed in the available search results, a generalized procedure for the extraction and purification of norditerpenoid alkaloids like MLA can be outlined.
Experimental Protocol: Generalized Alkaloid Extraction
The following protocol is a generalized representation of the acid-base extraction method commonly used for isolating alkaloids from plant material.
-
Plant Material Preparation: Dried and finely ground seeds or aerial parts of the Delphinium species are used as the starting material.
-
Defatting: The powdered plant material is first extracted with a non-polar solvent, such as hexane or petroleum ether, to remove lipids and other non-polar constituents.
-
Alkaloid Extraction (Acid Extraction):
-
The defatted plant material is then subjected to extraction with an acidified aqueous solution (e.g., ethanol with tartaric or acetic acid). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous-alcoholic medium as salts.
-
-
Basification and Liquid-Liquid Extraction:
-
The acidic extract is filtered, and the solvent is concentrated under reduced pressure.
-
The pH of the resulting aqueous solution is adjusted to be basic (pH 9-11) using a base like ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, converting them back to their free-base form.
-
The aqueous basic solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or dichloromethane. The free-base alkaloids partition into the organic layer.
-
-
Purification:
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield a crude alkaloid mixture.
-
This mixture is further purified using chromatographic techniques. Column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform/methanol mixtures), is a common method to separate the individual alkaloids.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing MLA.
-
Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) to yield highly pure Methyllycaconitine.
-
Structural Elucidation
The determination of MLA's complex, polycyclic structure was a multi-decade effort, highlighting the evolution of analytical chemistry.
Historical Context: An Incorrect Structure and Its Revision
The complete molecular structure of MLA was first published in 1959 by Kuzovkov and Platonova. This proposed structure was supported in part by X-ray crystallography of a chemical derivative. However, this structure was later found to be incorrect in one critical detail. In 1981, S. W. Pelletier and his colleagues revised the structure, correcting the stereochemistry of the methoxy group at the C-1 position from the β-configuration to the correct α-configuration. Any structural representation of MLA published before this 1981 revision will show this incorrect stereochemistry.
Spectroscopic and Physical Data
The definitive structure of MLA was established through a combination of physico-chemical analysis and advanced spectroscopic techniques.
Table 1: Physico-Chemical Properties of Methyllycaconitine
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₅₀N₂O₁₀ |
| Molar Mass | 682.81 g·mol⁻¹ |
| Appearance | Amorphous free base |
| Melting Point | 128 °C (free base); 195 °C (perchlorate salt)[1] |
| Optical Rotation | [α]ᴅ = +49° (in alcohol)[1] |
| Solubility | Soluble in chloroform; poorly soluble in water[1] |
| CAS Number | 21019-30-7 |
Table 2: Mass Spectrometry Data for Methyllycaconitine
| Technique | Ion | Observed m/z |
|---|
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 683 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of natural products like MLA. While a complete, tabulated, and assigned set of ¹H and ¹³C NMR data for Methyllycaconitine is not available in the searched literature, the process relies on a suite of experiments.
-
¹H NMR Spectroscopy: This technique provides information on the chemical environment of all hydrogen atoms. For MLA, it would reveal signals corresponding to the N-ethyl group, the four methoxy groups, protons on the polycyclic core, and the aromatic and aliphatic protons of the complex ester side chain.
-
¹³C NMR Spectroscopy: This experiment detects all carbon atoms in the molecule, including quaternary carbons. It is essential for establishing the 37-carbon framework of MLA, identifying carbonyl carbons from the ester and imide groups, and distinguishing the numerous sp³-hybridized carbons of the core.
-
2D NMR Experiments (COSY, HSQC, HMBC): These techniques are indispensable for assembling the molecular structure.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton networks within the rings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is critical for connecting the different fragments of the molecule, such as linking the ester side chain to the core and establishing the connectivity across quaternary carbons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is crucial for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the rings.
Table 3: Representative ¹H NMR Data (Hypothetical) Note: A complete, assigned dataset was not found in the search results. This table illustrates the type of information obtained.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~8.0 - 7.0 | m | Aromatic Protons (Side Chain) |
| ~4.5 - 3.5 | m | Protons adjacent to Oxygen (e.g., CH-O) |
| ~3.4, ~3.3, ~3.2 | s | Methoxy Protons (OCH₃) |
| ~1.1 | t | N-CH₂-CH₃ |
Table 4: Representative ¹³C NMR Data (Hypothetical) Note: A complete, assigned dataset was not found in the search results. This table illustrates the type of information obtained.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~175 | Imide Carbonyls (C=O) |
| ~168 | Ester Carbonyl (C=O) |
| ~135 - 120 | Aromatic Carbons (Side Chain) |
| ~90 - 70 | Oxygenated Carbons (C-O) |
| ~60 - 50 | Methoxy Carbons (OCH₃) |
Final Confirmed Structure
The culmination of these analytical efforts led to the confirmation of the complete and stereochemically correct structure of Methyllycaconitine.
Chemical Structure:
Image Source: Wikimedia Commons (Public Domain)
Key Identifiers:
-
IUPAC Name: [(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate
-
Molecular Formula: C₃₇H₅₀N₂O₁₀
Conclusion
The structural elucidation of Methyllycaconitine serves as a classic example of natural product chemistry, requiring a systematic approach from isolation and purification to the integrated application of multiple spectroscopic techniques. The historical correction of its stereochemistry underscores the necessity of rigorous and multi-faceted analysis. The definitive structure provides the foundation for understanding its potent biological activity and enables further research into its toxicological and pharmacological properties, including the development of novel analogues for therapeutic applications.
References
The Binding Affinity of Methyllycaconitine Citrate for Nicotinic Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Methyllycaconitine (MLA) citrate for various nicotinic acetylcholine receptor (nAChR) subtypes. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this potent and selective antagonist. This document summarizes key quantitative data, details common experimental protocols, and visualizes important pathways and workflows to facilitate a deeper understanding of MLA's interaction with nAChRs.
Quantitative Binding Affinity Data
Methyllycaconitine is widely recognized as a high-affinity, competitive antagonist for the α7 nicotinic acetylcholine receptor subtype.[1] Its selectivity for the α7 subtype over other nAChR subtypes has made it an invaluable tool in neuroscience research. The following table summarizes the reported binding affinities of MLA for various nAChR subtypes, expressed as inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values. It is important to note that variations in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition, can influence these values.
| nAChR Subtype | Binding Affinity (Kᵢ / IC₅₀) | Experimental Method | Tissue/System | Reference |
| α7 | Kᵢ = 1.4 nM | Radioligand Binding | Neuronal tissue | [2] |
| α7 | IC₅₀ = 2 nM | Not specified | Human α7 nAChRs | [1][3] |
| α7 | Kᵢ = 5.4 nM | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Chick brain | [4] |
| α4β2 | > 40 nM | Not specified | Not specified | [2] |
| α6β2 | > 40 nM | Not specified | Not specified | [2] |
| α3/α6β2β3 * | Kᵢ = 33 nM | Radioligand Binding ([¹²⁵I]α-conotoxin-MII) | Rat striatum | [5] |
| [³H]nicotine sites (likely α4β2) | Kᵢ = 3.7 µM | Radioligand Binding ([³H]nicotine) | Chick brain | [4] |
| Muscle-type | IC₅₀ = 1.1 µM | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Chick muscle | [4] |
| α3β4 | IC₅₀ = 2.3 - 26.6 µM (analogues) | Electrophysiology (Xenopus oocytes) | Rat nAChRs | [6] |
| α4β2 | IC₅₀ = 2.3 - 26.6 µM (analogues) | Electrophysiology (Xenopus oocytes) | Rat nAChRs | [6] |
| α7 | IC₅₀ = 2.3 - 26.6 µM (analogues) | Electrophysiology (Xenopus oocytes) | Rat nAChRs | [6] |
| α3nα1 | IC₅₀ = 0.08 µM | Electrophysiology (Xenopus oocytes) | Chick nAChRs | [7] |
| α4nα1 | IC₅₀ = 0.65 µM | Electrophysiology (Xenopus oocytes) | Chick nAChRs | [7] |
Note: The ">" symbol indicates that the binding affinity is lower than the specified concentration. Data for analogues are included to provide a broader context of structure-activity relationships but may not directly reflect the affinity of MLA citrate.
Experimental Protocols
The determination of binding affinities for ligands like MLA involves sophisticated experimental techniques. Below are detailed methodologies for two commonly employed assays.
Radioligand Competitive Binding Assay using [¹²⁵I]α-bungarotoxin
This method is frequently used to determine the binding affinity of compounds for the α7 nAChR, for which α-bungarotoxin is a highly selective radioligand.
Materials:
-
Membrane Preparation: Tissue homogenate or cell lines expressing the nAChR subtype of interest (e.g., rat hippocampus for native α7 nAChRs).[8]
-
Radioligand: [¹²⁵I]α-bungarotoxin ([¹²⁵I]α-Bgt).[9]
-
Competitor: Methyllycaconitine citrate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin (BSA).[10]
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 300 µM nicotine).[10]
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands and resuspend in assay buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components in order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]α-Bgt (typically at or below its Kd value, e.g., 0.2 nM).[10]
-
A range of concentrations of MLA citrate (the competitor).
-
For determining non-specific binding, add a high concentration of the non-specific control ligand instead of MLA.
-
For determining total binding, add assay buffer instead of MLA or the non-specific control.
-
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).[8][10]
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the MLA concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of ligand-gated ion channels, including nAChRs, expressed in a heterologous system.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed RNA encoding the desired nAChR subunits.
-
Injection Apparatus: Micropipette puller, microinjector, and micromanipulators.
-
Recording Chamber and Perfusion System.
-
TEVC Amplifier and Data Acquisition System. [11]
-
Microelectrodes: Glass capillaries pulled to a resistance of 0.5-2 MΩ when filled with 3 M KCl.[12][13]
-
Recording Solution (Barth's Solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Agonist: Acetylcholine (ACh).
-
Antagonist: this compound.
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Select healthy stage V-VI oocytes for injection.[13]
-
cRNA Injection: Inject oocytes with a precise volume (e.g., 50 nL) of the cRNA solution containing the nAChR subunit transcripts. Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.[11][13]
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and continuously perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[12]
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Agonist Application and Data Acquisition:
-
Apply a known concentration of ACh to the oocyte to elicit an inward current mediated by the expressed nAChRs.
-
To determine the IC₅₀ of MLA, co-apply a fixed concentration of ACh (typically the EC₅₀ concentration) with varying concentrations of MLA.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of MLA.
-
Plot the percentage of inhibition of the ACh response as a function of the logarithm of the MLA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the study of MLA's interaction with nAChRs.
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs, particularly the α7 subtype, can trigger several downstream intracellular signaling cascades that are implicated in various cellular processes, including cell survival and proliferation.[14][15][16][17]
Caption: Downstream signaling pathways activated by nAChR stimulation.
Experimental Workflow for a Competitive Radioligand Binding Assay
This diagram outlines the key steps involved in a competitive binding assay to determine the affinity of a test compound like MLA.
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship of Competitive Binding at the Nicotinic Receptor
This diagram illustrates the principle of competitive antagonism where both the natural agonist (Acetylcholine) and the antagonist (MLA) compete for the same binding site on the nAChR.
Caption: Competitive binding of Acetylcholine and MLA at the nAChR.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyllycaconitine analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of 125I-α-Conotoxin ArIB[V11L;V16A], a Selective α7 Nicotinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. mdpi.com [mdpi.com]
- 11. multichannelsystems.com [multichannelsystems.com]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
Methyllycaconitine: A Technical Guide to Its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) is a norditerpenoid alkaloid predominantly found in plant species of the Delphinium (larkspur) and Aconitum genera.[1][2] Renowned for its high toxicity, MLA is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[3][4] This property makes it a valuable molecular probe in neuropharmacological research and a lead compound for the development of novel therapeutics targeting cholinergic systems. This guide provides an in-depth overview of the natural sources of MLA, its biosynthetic pathway, and the experimental methodologies employed in its study.
Natural Sources of Methyllycaconitine
Methyllycaconitine and related alkaloids are characteristic secondary metabolites of the Ranunculaceae family, particularly within the genera Delphinium and Aconitum. These plants are widely distributed in the Northern Hemisphere.
Primary Plant Sources:
-
Delphinium Species (Larkspurs): Numerous species of larkspur are known to produce MLA. Historically, it was first isolated from Delphinium brownii and later from the seeds of Delphinium elatum.[2] Other notable MLA-containing species include Delphinium nuttallianum and Consolida ambigua (often referred to as Delphinium ajacis).[2][5] These plants are a significant concern in animal husbandry as they are a primary cause of livestock poisoning on rangelands.[2]
-
Aconitum Species (Aconites or Wolfsbane): While more commonly associated with aconitine-type alkaloids, some Aconitum species also synthesize norditerpenoid alkaloids structurally related to MLA. The biosynthetic pathways in Aconitum share common precursors and enzymatic steps with those in Delphinium.[1]
Distribution within the Plant:
The concentration of Methyllycaconitine can vary significantly between different parts of the plant and throughout its developmental stages. Generally, the seeds are a rich source of the alkaloid.[2]
Quantitative Analysis of Methyllycaconitine in Delphinium Species
The following table summarizes the concentration of Methyllycaconitine found in various Delphinium species. It is important to note that alkaloid content can be influenced by genetic factors, geographical location, and environmental conditions.
| Plant Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Delphinium barbeyi | Early Flowering Stage | 10.4 (equivalent dose administered) | Not specified in abstract | [6] |
| Delphinium nuttallianum | Not specified | Not explicitly quantified in abstract | HPLC | [5] |
Further research is required to populate this table with more comprehensive quantitative data from various studies.
Biosynthesis Pathway of Methyllycaconitine
The biosynthesis of Methyllycaconitine is a complex process that involves the formation of a C20-diterpenoid skeleton, which is subsequently modified to the C19-norditerpenoid structure characteristic of MLA. The pathway originates from primary metabolism, specifically the terpene biosynthesis pathway.[1][7]
The initial steps of diterpenoid alkaloid biosynthesis involve the head-to-tail condensation of isopentenyl diphosphate (IPP) units to form geranylgeranyl diphosphate (GGPP).[1] IPP itself can be synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[8] The MEP pathway is generally responsible for the production of precursors for monoterpenes and diterpenes.[8]
The diterpene skeleton is then formed through the action of diterpene synthases.[9] For norditerpenoid alkaloids, the biosynthesis is thought to proceed through an ent-kaurene or ent-atisane intermediate.[1] The core diterpenoid structure then undergoes a series of oxidative modifications, often mediated by cytochrome P450 monooxygenases (CYPs), and rearrangements to form the complex polycyclic core of alkaloids like MLA.[1][9] A key feature of norditerpenoid alkaloids is the loss of one carbon atom, leading to the C19 skeleton.[2] The nitrogen atom is incorporated into the molecule, typically from an amino acid precursor, to form the characteristic heterocyclic ring system.[7]
Biosynthesis Pathway Diagram
Caption: Proposed biosynthetic pathway of Methyllycaconitine.
Experimental Protocols
The isolation, purification, and characterization of Methyllycaconitine, as well as the elucidation of its biosynthetic pathway, involve a range of sophisticated experimental techniques.
Isolation and Purification of Methyllycaconitine
A general procedure for the extraction and purification of MLA from plant material, such as the seeds of Consolida ambigua, is as follows:
-
Extraction:
-
Dried and ground plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, often under reflux.
-
The crude extract is then acidified with an aqueous acid solution (e.g., sulfuric acid) and the organic solvent is removed under reduced pressure.
-
The resulting aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether or hexane) to remove fats and pigments.
-
-
Alkaloid Fractionation:
-
The acidic aqueous solution is basified with a base (e.g., ammonium hydroxide) to a pH of around 9-10.[10]
-
The free alkaloids are then extracted into an immiscible organic solvent such as chloroform or dichloromethane.[10]
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield the crude alkaloid mixture.[10]
-
-
Chromatographic Purification:
-
The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina.[10]
-
A gradient elution system with increasing polarity, for instance, a mixture of cyclohexane, chloroform, and triethylamine, is used to separate the individual alkaloids.[10]
-
Further purification can be achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A reverse-phase HPLC method with UV detection at 270 nm has been described for the assay of MLA.[11]
-
Structural Elucidation and Quantification
-
Spectroscopic Techniques: The structure of purified Methyllycaconitine is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS), often with electrospray ionization (ESI-MS).[12]
-
Quantitative Analysis: Quantification of MLA in plant extracts is typically performed using HPLC coupled with a UV detector or a mass spectrometer (LC-MS).[5]
Biosynthesis Pathway Elucidation
Studies on the biosynthesis of norditerpenoid alkaloids have traditionally employed isotopic labeling experiments.
-
Isotopic Labeling:
-
Labeled precursors (e.g., ¹³C- or ¹⁴C-labeled mevalonic acid or amino acids) are fed to the plants or cell cultures.
-
After a period of incubation, the alkaloids are extracted and purified.
-
The incorporation and position of the isotopic labels in the final molecule are determined by NMR spectroscopy or mass spectrometry, which provides insights into the biosynthetic precursors and rearrangement pathways.
-
-
Enzymatic Assays:
-
Identification and characterization of the enzymes involved in the biosynthetic pathway (e.g., diterpene synthases, cytochrome P450s) are crucial.
-
This involves the isolation of enzymes from the plant tissues and performing in vitro assays with putative substrates to determine their function.
-
Modern approaches utilize transcriptomic and genomic data to identify candidate genes encoding biosynthetic enzymes.
-
Conclusion
Methyllycaconitine remains a molecule of significant interest to researchers in natural product chemistry, pharmacology, and toxicology. Its potent and selective antagonism of the α7 nAChR makes it an invaluable tool for studying the cholinergic system and a promising scaffold for the development of new therapeutic agents. A thorough understanding of its natural sources and complex biosynthetic pathway is essential for its sustainable production, whether through cultivation and extraction or through synthetic biology approaches in microbial hosts. The experimental protocols outlined in this guide provide a framework for the continued investigation of this fascinating and important norditerpenoid alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An HPLC assay for the norditerpenoid alkaloid methyllycaconitine, a potent nicotinic acetylcholine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis and Characterization of Methyllycaconitine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) is a norditerpenoid alkaloid first isolated from species of Delphinium (larkspurs).[1] It is a potent and highly selective competitive antagonist of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR).[2][3] Due to its high affinity and selectivity, MLA has become an invaluable molecular probe for studying the pharmacology of nicotinic receptors and is being investigated for its therapeutic potential.[1][2] Commercially, it is most commonly available as a citrate salt to improve solubility and handling.[1]
This technical guide provides a comprehensive overview of the analytical methods used for the characterization of Methyllycaconitine citrate, focusing on spectroscopic techniques. It includes detailed experimental protocols, tabulated data for key physicochemical and pharmacological properties, and visualizations of experimental workflows and associated signaling pathways.
Physicochemical Properties
The fundamental physical and chemical properties of Methyllycaconitine and its citrate salt are summarized below.
| Property | Value | Reference |
| Chemical Name | [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate | |
| Molecular Formula | C₃₇H₅₀N₂O₁₀ (MLA free base) / C₄₃H₅₈N₂O₁₇ (Citrate Salt) | [1] |
| Molecular Weight | 682.81 g/mol (MLA free base) / 874.93 g/mol (Citrate Salt) | [1] |
| Appearance | Solid | |
| Purity | ≥95% to >98% (as determined by HPLC) | |
| Solubility | MLA Free Base: Soluble in chloroform, poorly soluble in water.[1] Citrate Salt: Soluble in water (up to 100 mM) and DMSO (up to 100 mM). | |
| Melting Point | Free Base (amorphous): 128 °C Hydriodide Salt: 201 °C Perchlorate Salt: 195 °C Citrate Salt (analog): 84-105 °C (decomposes) | [1][4] |
| Optical Rotation | [α]²⁰D +49° (free base in alcohol) | [1] |
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods are essential for confirming the identity, purity, and structure of MLA citrate.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule. A high-performance liquid chromatography-positive ion electrospray tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of MLA.[5]
| Parameter | Value | Reference |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [5] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [5] |
| Parent Ion [M+H]⁺ | m/z 683 | [5] |
| Fragment Ion | m/z 216 | [5] |
| Linear Dynamic Range | 0.5 - 250 ng/mL (in rat plasma and brain tissue) | [5] |
| Lower Limit of Quantification | 0.5 ng/mL | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like MLA. Both ¹H and ¹³C NMR are used to confirm the complex diterpenoid structure. While specific chemical shift data is not available in the provided search results, quality confirmation of commercial MLA citrate relies on this technique.[2] Studies synthesizing MLA analogs use ¹H NMR, ¹³C NMR, and NOESY spectra to confirm structure and stereochemistry.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of MLA citrate. Purity levels for commercially available research-grade MLA citrate are typically reported as ≥95%.
| Parameter | Typical Value | Reference |
| Purity | ≥95% | |
| Column | Reversed-phase | [5] |
| Detection | Tandem Mass Spectrometry (MS/MS) | [5] |
Pharmacological Characterization
MLA is defined by its potent and selective antagonism at α7-containing neuronal nicotinic receptors. Its binding affinity is a critical parameter of its characterization.
| Receptor Target | Binding Affinity / Activity | Reference |
| α7 nAChR | Kᵢ = 1.4 nM | [7] |
| α3β2 nAChR | IC₅₀ ≈ 8 x 10⁻⁸ M | [1] |
| α4β2 nAChR | IC₅₀ ≈ 7 x 10⁻⁷ M; Interacts at concentrations > 40 nM | [1] |
| α6β2 nAChR | Interacts at concentrations > 40 nM | |
| Human Muscle nAChRs | Kᵢ ≈ 8 x 10⁻⁶ M | [1] |
| Torpedo nAChRs | Kᵢ ≈ 1 x 10⁻⁶ M | [1] |
Experimental Protocols & Workflows
The following section details common experimental protocols for the analysis of MLA citrate and provides a generalized workflow.
General Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a supplied batch of this compound.
Caption: General workflow for the analysis of this compound.
LC-MS/MS Quantification Protocol
This protocol is based on a validated method for quantifying MLA in biological matrices.[5]
-
Sample Preparation:
-
For plasma or brain homogenate samples, perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant, containing MLA and an appropriate internal standard, for analysis.
-
-
Chromatographic Separation:
-
System: High-Performance Liquid Chromatography (HPLC).
-
Column: Reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient mobile phase is typically used, consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
System: Tandem Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transition for MLA ([M+H]⁺) from m/z 683 to the fragment ion m/z 216. Monitor the specific transition for the chosen internal standard.[5]
-
-
Quantification:
-
Construct a standard curve using known concentrations of MLA in the same matrix (e.g., blank plasma).
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Cell Viability (MTT) Assay Protocol
This protocol is used to assess the effect of MLA on cell viability, often in the context of protecting cells from a toxin.[8]
-
Cell Plating: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates in a complete culture medium and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of MLA citrate for a specified duration. Include control wells (vehicle only) and wells with the toxin (e.g., Aβ₂₅₋₃₅) that MLA is expected to protect against.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance and is typically expressed as a percentage of the control.
Associated Signaling Pathways
As an antagonist of the α7 nAChR, MLA can modulate several downstream signaling pathways. Its anti-inflammatory and antinociceptive effects are often linked to the inhibition of specific pathways in immune and neuronal cells.
Inhibition of Pro-Inflammatory Signaling
MLA can block pro-inflammatory signaling by preventing the activation of the JAK2/STAT3 pathway, which leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[7]
Caption: MLA blocks agonist-induced activation of the JAK2/STAT3 pathway.
Modulation of Nociceptive Signaling
The antinociceptive (pain-reducing) effects of compounds can be blocked by MLA, indicating the involvement of the α7 nAChR. This receptor can modulate pain signaling pathways such as the CaMKIIα/CREB/CGRP pathway in the spinal cord.[7]
Caption: MLA blocks α7 nAChR-mediated nociceptive signaling pathways.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of methyllycaconitine, selective α7 nicotinic receptor antagonist, in rodent plasma and brain tissue by liquid chromatography tandem mass spectrometry--application to neuropharmacokinetics of methyllycaconitine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
In Vivo Toxicological Profile of Delphinium-Derived Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo toxicological profile of alkaloids derived from Delphinium species, commonly known as larkspur. Due to their presence in various plant species, these norditerpenoid alkaloids pose a significant risk to livestock and have been the subject of extensive toxicological research.[1][2][3] This document summarizes key quantitative toxicity data, details common experimental protocols, and illustrates the primary signaling pathways involved in their toxic mechanisms.
Quantitative Toxicity Data
The toxicity of Delphinium-derived alkaloids varies significantly depending on the specific alkaloid, the animal species, and the route of administration. The primary toxic constituents are often N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloids, with methyllycaconitine (MLA) being one of the most potent.[2][4][5] The median lethal dose (LD50) is a common measure of acute toxicity.
| Alkaloid/Extract | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Delphinium andersonii extract | Mouse | - | 9.8 | [6][7][8] |
| Delphinium barbeyi extract | Mouse | Oral (gavage) | Not specified | [9] |
| Delphinium barbeyi extract | Hamster | Oral (gavage) | Not specified | [9] |
| Delphinium barbeyi extract | Rat | Oral (gavage) | Not specified | [9] |
| Delphinium barbeyi extract | Sheep | Oral (gavage) | Not specified | [9] |
| Delphinium barbeyi extract | Mouse | Subcutaneous | Not specified | [9] |
| Delphinium barbeyi extract | Hamster | Subcutaneous | Not specified | [9] |
| Delphinium barbeyi extract | Rat | Subcutaneous | Not specified | [9] |
| Delphinium barbeyi extract | Sheep | Subcutaneous | Not specified | [9] |
| Delphinium barbeyi extract | Mouse | - | 9.8 ± 1.4 | [10] |
| Delphinium occidentale extract | Mouse | - | 50.3 ± 1.5 | [10] |
| Delphinium stachydeum extract (Burns, OR) | Mouse | - | 34 ± 2.8 | [10] |
| Delphinium stachydeum extract (Paradise Valley, NV) | Mouse | - | 71 ± 3.4 | [10] |
| Delphinium stachydeum extract (McDermitt, OR) | Mouse | - | 75.7 ± 3.1 | [10] |
| Delphinine | Rabbit | - | 1.5–3.0 | [11] |
| Delphinine | Dog | - | 1.5–3.0 | [11] |
Core Mechanisms of Toxicity
The primary mechanism of toxicity for most Delphinium alkaloids is the blockade of neuromuscular transmission.[5] This occurs through the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction and in the central nervous system.[2][4][5] This blockade leads to a range of clinical signs, from muscle weakness and tremors to respiratory paralysis and death.[2][3][12]
Certain alkaloids, such as delphinine, also exhibit cardiotoxic effects by acting as allosteric modulators of voltage-gated sodium channels, which can lead to arrhythmias, hypotension, and bradycardia.[11]
Key In Vivo Experimental Protocols
The following sections detail common experimental methodologies used to assess the in vivo toxicity of Delphinium-derived alkaloids.
Acute Toxicity Testing in Rodents
Acute toxicity studies in rodent models are frequently used to determine the LD50 of Delphinium extracts and isolated alkaloids.[1][9]
-
Animal Models: Swiss Webster mice, hamsters, and rats are commonly used.[6][9]
-
Test Substance Preparation: Dried and ground plant material is often extracted to isolate the total alkaloid fraction.
-
Administration: The extract is typically administered via oral gavage or subcutaneous injection.[9]
-
Dosage: A range of doses is administered to different groups of animals to determine the dose that is lethal to 50% of the population.
-
Observation: Animals are monitored for clinical signs of toxicity, such as muscle tremors, ataxia, convulsions, and respiratory distress, as well as for mortality over a specified period.[3]
Toxicokinetic Studies in Cattle
Given the significant economic impact of larkspur poisoning in cattle, numerous studies have focused on the toxicokinetics of these alkaloids in this species.[6][7][13]
-
Animal Model: Angus steers are a common choice for these studies.[6][13]
-
Test Substance: Dried and ground Delphinium plant material is administered.
-
Administration: Oral gavage is the standard route of administration to mimic natural ingestion.[6][13]
-
Dosage: A specific dose of total or MSAL-type alkaloids (e.g., 8-17 mg/kg) is administered.[13]
-
Sample Collection: Blood samples are collected periodically over several days to determine the serum concentrations of the major alkaloids.[6][13]
-
Monitoring: Heart rate is often monitored continuously as an indicator of cardiotoxicity.[6]
-
Analysis: Serum alkaloid concentrations are measured using techniques like liquid chromatography-mass spectrometry to determine pharmacokinetic parameters such as maximum serum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life.[13]
Signaling Pathways and Mechanisms
The toxic effects of Delphinium-derived alkaloids are mediated through their interaction with specific signaling pathways.
Neuromuscular Blockade via Nicotinic Acetylcholine Receptor Antagonism
The primary mechanism of neurotoxicity involves the competitive antagonism of nAChRs. This disrupts normal cholinergic neurotransmission at the neuromuscular junction, leading to muscle paralysis.
Inflammatory Response Modulation via NF-κB Signaling
Some Delphinium alkaloids, such as delbrunine and eldeline, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14][15] This pathway is a key regulator of the inflammatory response.
Experimental Workflow for In Vivo Toxicity Assessment
A typical workflow for assessing the in vivo toxicity of Delphinium-derived alkaloids involves a series of steps from initial preparation to final data analysis.
Conclusion
The in vivo toxicological profile of Delphinium-derived alkaloids is characterized by potent neuromuscular blockade and, in some cases, cardiotoxicity. The MSAL-type alkaloids, particularly methyllycaconitine, are major contributors to the toxicity of these plants. Understanding the quantitative toxicity, experimental methodologies for assessment, and the underlying signaling pathways is crucial for researchers, scientists, and drug development professionals working with these compounds or developing strategies to mitigate their toxic effects in livestock and other species. Further research into the specific molecular interactions and the development of effective antidotes remains an important area of investigation.
References
- 1. An Evaluation of the Toxic Norditerpenoid Alkaloid Content Across Delphinium Species, and Their Acute Toxicities in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Larkspur (Delphinium spp.) poisoning in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse Effects of Larkspur (Delphinium spp.) on Cattle [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Toxicokinetics of norditerpenoid alkaloids from low larkspur (Delphinium andersonii) orally administered to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity of extracts of tall larkspur (Delphinium barbeyi) in mice, hamsters, rats and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Delphinine - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. A toxicokinetic comparison of norditerpenoid alkaloids from Delphinium barbeyi and D. glaucescens in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Naming of Methyllycaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA) is a norditerpenoid alkaloid renowned for its potent and selective antagonism of the α7 nicotinic acetylcholine receptor (nAChR). This technical guide provides a comprehensive overview of the discovery, naming, isolation, and structure elucidation of MLA. It details the seminal work of early researchers and contrasts it with modern techniques. The document summarizes key quantitative data, including bioactivity and toxicity, in structured tables for comparative analysis. Furthermore, it outlines experimental protocols for isolation and synthetic approaches, and visualizes critical pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this pivotal pharmacological tool.
Discovery and Nomenclature
The journey of Methyllycaconitine's discovery began in the mid-20th century with investigations into the toxic constituents of plants from the Delphinium (larkspur) genus, which were known to be responsible for livestock poisoning.[1]
The first reported isolation of the compound, albeit in an impure form, was by Manske from the seeds of Delphinium brownii Rydb.[2] However, due to the lack of purity, Manske refrained from naming the isolated alkaloid.[2]
The moniker "methyl-lycaconitine" was officially assigned in 1943 by John Goodson of the Wellcome Chemical Research Laboratories in London.[2] Goodson successfully isolated a purer form of the alkaloid from the seeds of Delphinium elatum L.[2] The name itself provides a clue to its chemical nature, indicating a methylated derivative of lycaconitine, another related norditerpenoid alkaloid.[2]
Isolation of Methyllycaconitine
The isolation of Methyllycaconitine has evolved from classical alkaloid extraction methods to more refined chromatographic techniques.
Historical Isolation Protocol
-
Defatting: Maceration of the ground plant material (seeds) with a non-polar solvent like petroleum ether to remove lipids.
-
Extraction: Subsequent extraction of the defatted material with a polar solvent, often ethanol or methanol, sometimes acidified to facilitate the extraction of the basic alkaloids as their salts.
-
Acid-Base Partitioning: The crude extract would then be subjected to a series of acid-base extractions. The alkaloids would be partitioned into an acidic aqueous phase, leaving non-basic impurities in an organic phase. Basification of the aqueous phase would then allow for the extraction of the free alkaloids back into an organic solvent.
-
Crystallization: The final step would involve the concentration of the organic extract and attempts to crystallize the alkaloid, often as a salt (e.g., perchlorate or picrate), to achieve purification.
Modern Isolation Protocol from Consolida ambigua**
A more contemporary and detailed isolation procedure was described by Pelletier and his colleagues, utilizing the seeds of the garden larkspur, Consolida ambigua (also known as Delphinium ajacis).[2] The workflow for this modern isolation is depicted in the diagram below.
Caption: Modern Isolation Workflow for Methyllycaconitine.
Structure Elucidation
The determination of the complex chemical structure of Methyllycaconitine was a multi-decade endeavor, highlighting the advancements in analytical chemistry.
The complete molecular structure, with one minor stereochemical error, was first published in 1959 by Kuzovkov and Platonova.[2] Their work was notably supported by X-ray crystallography of a chemical derivative of MLA, a technique that was considered definitive at the time.[2]
It wasn't until the early 1980s that the final piece of the structural puzzle was put in place. S. William Pelletier and his research group corrected the stereochemistry of the methoxy group at the C-1 position from the initially proposed β-configuration to the correct α-configuration.[2] This correction was likely based on more advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, which had become powerful tools for detailed stereochemical analysis. Consequently, any depiction of the MLA structure published before 1981 will likely show the incorrect stereochemistry at C-1.[2]
Quantitative Data
The following tables summarize the key quantitative data related to the bioactivity and toxicity of Methyllycaconitine.
Table 1: In Vitro Bioactivity of Methyllycaconitine (MLA) and its Analogs
| Compound | Receptor Subtype | Assay | Value | Reference |
| Methyllycaconitine (MLA) | α7 nAChR | IC50 | 2 nM | [1][3] |
| α3β2 nAChR | IC50 | ~8 x 10⁻⁸ M | [2] | |
| α4β2 nAChR | IC50 | ~7 x 10⁻⁷ M | [2] | |
| α7 nAChR (human K28 cell line) | Ki | ~1 x 10⁻⁸ M | [2] | |
| Presynaptic nAChR (rat striatum) | Ki | 4 µM | [4] | |
| Lycoctonine | - | Toxicity vs. MLA | >100x less toxic | [2] |
| - | Potency vs. MLA | ~10x less potent | [2] | |
| Anthranoyllycoctonine | - | Toxicity vs. MLA | ~4x less toxic | [2] |
| α7 nAChR | Affinity vs. MLA | >200x lower | [2] | |
| Lycoctonine-18-O-benzoate | α7 nAChR | Affinity vs. MLA | ~10x lower | [2] |
| α4β2 nAChR | Affinity vs. MLA | ~10x lower | [2] | |
| AE-bicyclic analogue 16 (benzyl N-side-chain) | α7 nAChR (human) | % of normalized agonist response | 53.2 ± 1.9% | [1][3] |
Table 2: Acute Toxicity (LD50) of Methyllycaconitine
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intravenous | 3.2 | [5] |
| Mouse | Parenteral | 3-5 | [2] |
| Mouse (A/J strain) | Intravenous | 3.3 ± 0.2 | [6] |
| Mouse (B10 strain) | Intravenous | 3.5 ± 0.01 | [6] |
| Mouse (DBA strain) | Intravenous | 5.0 ± 0.2 | [6] |
| Mouse (129 strain) | Intravenous | 5.8 ± 0.8 | [6] |
| Rat | Parenteral | ~5 | [2] |
| Rabbit | Parenteral | 2-3 | [2] |
| Frog | Parenteral | 3-4 | [2] |
| Cattle | Parenteral | ~2 | [2] |
| Sheep | Parenteral | ~10 | [2] |
Experimental Protocols
Synthesis of MLA Side-Chain and Analogues
The synthesis of MLA analogues is crucial for structure-activity relationship (SAR) studies. A general workflow for the synthesis of the MLA side-chain and its subsequent use in creating analogues is presented below.
Caption: General Workflow for MLA Analogue Synthesis.
A detailed protocol for the synthesis of the MLA side-chain involves the neat fusion of anthranilic acid and citraconic anhydride at 140°C under a nitrogen atmosphere for 24 hours.[3] This is followed by a chiral hydrogenation step to obtain the desired (S)-enantiomer.[3] The resulting side-chain can then be esterified with a suitable core structure, such as an AE-bicyclic system, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent.[1]
Mechanism of Action and Signaling Pathway
Methyllycaconitine exerts its biological effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[7] It is a potent competitive antagonist, with a particularly high selectivity for the α7 subtype of nAChRs.[1][3]
Caption: MLA's Antagonism of the nAChR Signaling Pathway.
In the presence of the endogenous agonist acetylcholine (ACh), nAChRs are activated, leading to the opening of their ion channels.[7] This allows for the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream cellular signaling cascades.[8] MLA competitively binds to the same site as ACh on the α7 nAChR, but its binding does not induce the conformational change necessary for channel opening.[1][3] By occupying the binding site, MLA effectively blocks ACh from activating the receptor, thereby inhibiting the downstream signaling pathway.[7]
Logical Relationships in Structure-Activity
The structure of Methyllycaconitine is intricately linked to its biological activity. SAR studies, often employing synthetic analogues, have elucidated the importance of specific functional groups.
Caption: Key Structure-Activity Relationships of Methyllycaconitine.
The C-18 ester group is critical for high toxicity and potency; its hydrolysis to form lycoctonine results in a significant decrease in both.[2] The entire N-(2-carboxyphenyl)-methylsuccinamido-ester moiety is also crucial for high affinity to the α7 nAChR. Removal of the methylsuccinimido ring, as in anthranoyllycoctonine, drastically reduces affinity.[2] Even the seemingly minor methyl group on the succinimido ring plays a role, as its absence in lycaconitine leads to reduced affinity.[2] Studies with simplified AE-bicyclic analogues have further demonstrated that the nature of the N-side-chain on the piperidine ring (ring E) influences antagonist activity, with bulkier, hydrophobic groups often enhancing it.[1][3]
Conclusion
Methyllycaconitine, since its initial discovery and naming, has become an indispensable tool in neuropharmacology. Its journey from a toxic plant constituent to a highly selective molecular probe for the α7 nAChR is a testament to the advancements in natural product chemistry and analytical techniques. The detailed understanding of its structure, bioactivity, and SAR continues to inform the development of novel therapeutics targeting the nicotinic acetylcholine receptor system. This guide has provided a comprehensive technical overview to aid researchers and professionals in their continued exploration and utilization of this remarkable alkaloid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
Methyllycaconitine Citrate Salt: A Comprehensive Physicochemical Profile for Researchers
For Immediate Release
This technical guide provides a detailed overview of the core physicochemical properties of Methyllycaconitine (MLA) citrate salt, a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] This document is intended for researchers, scientists, and drug development professionals utilizing MLA citrate in their work. All quantitative data is presented in a clear, tabular format, and where available, experimental protocols are detailed.
Core Physicochemical Properties
Methyllycaconitine citrate is a complex diterpenoid alkaloid commonly used as a molecular probe to investigate the pharmacology of the nicotinic acetylcholine receptor.[3] The citrate salt is the most commercially available form of MLA.[3]
| Property | Value | Source |
| Molecular Formula | C₄₃H₅₈N₂O₁₇ | [4][5][6] |
| Molecular Weight | 874.9 g/mol | [4][5][6][7][8] |
| Appearance | White solid/powder | [5][9] |
| Solubility | - Water: Soluble, up to 100 mM[1][5], 42 mg/mL, ≥ 10 mg/ml[7]- DMSO: Soluble, up to 100 mM[1][5] | Multiple Sources |
| Melting Point | Not recorded for the citrate salt. The free base melts at 128 °C, the hydriodide salt at 201 °C, and the perchlorate salt at 195 °C.[3] | [3] |
| pKa | A specific pKa value for Methyllycaconitine has not been officially recorded. However, it is characterized as a weak base.[3] | [3] |
| Purity | Typically >98% (HPLC) | [4] |
| Storage Conditions | Short term: 0°C; Long term: -20°C, desiccated.[4] | [4] |
Signaling Pathway
This compound is a highly selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Its primary mechanism of action involves blocking the binding of acetylcholine and other nicotinic agonists to this receptor subtype, thereby inhibiting downstream signaling cascades.
References
- 1. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 4. This compound (MLA) supplier | CAS No 112825-05-5| SIK Inhibitor| AOBIOUS [aobious.com]
- 5. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound CAS#: 351344-10-0 [m.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Electrophysiology Recording with Methyllycaconitine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyllycaconitine Citrate (MLA)
This compound (MLA) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[1] This norditerpenoid alkaloid, originally isolated from Delphinium brownii, serves as a critical pharmacological tool for investigating the physiological and pathological roles of α7nAChRs in the central nervous system.[2] Due to its ability to cross the blood-brain barrier, MLA is suitable for in vivo studies aimed at elucidating the involvement of α7nAChRs in various neurological processes, including synaptic plasticity, neuronal oscillations, and neuroinflammation.[1]
Applications in In Vivo Electrophysiology
In vivo electrophysiology in combination with MLA administration allows for the direct assessment of the role of α7nAChR in modulating neuronal activity in real-time within a living organism. Key applications include:
-
Modulation of Neuronal Firing: Investigating the contribution of α7nAChR activity to the baseline firing rates and patterns of specific neuronal populations, such as pyramidal cells and interneurons.
-
Synaptic Plasticity Studies: Examining the role of α7nAChRs in long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.
-
Neuronal Oscillations Analysis: Determining the involvement of α7nAChRs in the generation and maintenance of network oscillations, such as theta and gamma rhythms, which are crucial for cognitive functions.
-
Disease Model Research: Probing the therapeutic potential of targeting α7nAChRs in animal models of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[3]
Data Presentation: Quantitative Effects of MLA
The following tables summarize the quantitative effects of MLA on neuronal activity and synaptic plasticity as reported in in vivo and related studies.
| Parameter | Animal Model | Brain Region | Baseline Firing Rate (Hz) | Firing Rate after MLA (Hz) | Percentage Change | Reference |
| Pyramidal Cells | Mouse | Anterior Cingulate Cortex | 1.5 ± 0.2 | 2.8 ± 0.3 | +87% | [4] |
| Interneurons | Mouse | Anterior Cingulate Cortex | 8.2 ± 1.1 | 8.1 ± 1.0 | -1.2% (not significant) | [4] |
Table 1: Effect of MLA on the Firing Rate of Cortical Neurons. This table illustrates the differential effect of MLA on the spontaneous firing rate of pyramidal cells versus interneurons in the anterior cingulate cortex of mice with neuropathic pain. The data is adapted from a study where increased pyramidal cell activity was observed.[4]
| Parameter | Animal Model | Brain Region | Control LTP (% of baseline) | MLA-treated LTP (% of baseline) | Duration of Enhancement | Reference |
| fEPSP Slope | Rat | Hippocampus (CA1) | 141.6 ± 8.0% | 165.3 ± 9.5% | > 3 hours | [5] |
| Population Spike Amplitude | Rat | Hippocampus (CA1) | 150 ± 12% | 180 ± 15% | > 2 hours | [5] |
Table 2: Enhancement of Long-Term Potentiation (LTP) by MLA. This table summarizes the effect of MLA on the magnitude of LTP in the CA1 region of the hippocampus. Data is extrapolated from studies showing that low concentrations of MLA can enhance LTP.[5][6]
Experimental Protocols
The following are detailed protocols for in vivo electrophysiology experiments using either systemic or local administration of this compound.
Protocol 1: Systemic Administration of MLA and Extracellular Recording
This protocol is suitable for investigating the global effects of α7nAChR blockade on neuronal activity.
Materials:
-
This compound (MLA) salt
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, urethane)
-
Stereotaxic apparatus
-
High-impedance microelectrodes (e.g., tungsten or glass)
-
Electrophysiology recording system (amplifier, data acquisition system)
-
Animal monitoring equipment (heating pad, rectal thermometer)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) with isoflurane (3-4% for induction, 1-1.5% for maintenance) or urethane (1.2-1.5 g/kg, i.p.).
-
Mount the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Perform a craniotomy over the brain region of interest.
-
-
MLA Preparation and Administration:
-
Dissolve MLA in sterile saline to the desired concentration (e.g., for a 6 mg/kg dose in a 25g mouse, dissolve 0.15 mg of MLA in a volume suitable for intraperitoneal injection, typically 100-200 µL).[1]
-
Administer the MLA solution via intraperitoneal (i.p.) injection. Allow sufficient time for the drug to take effect (typically 15-30 minutes) before starting the recording.
-
-
Electrophysiological Recording:
-
Carefully lower the microelectrode into the target brain region using the stereotaxic manipulator.
-
Identify single-unit activity based on spike amplitude and waveform.
-
Record baseline neuronal activity for a stable period (e.g., 15-30 minutes) before and after MLA administration.
-
For LTP experiments, deliver a high-frequency stimulation (HFS) protocol to an appropriate afferent pathway and record the evoked field potentials.
-
-
Data Analysis:
-
Sort spike data to isolate single units.
-
Analyze changes in firing rate, firing pattern, and spike waveform parameters before and after MLA administration.
-
For LTP studies, measure the slope of the field excitatory postsynaptic potential (fEPSP) and the amplitude of the population spike.
-
Protocol 2: Local Microinjection of MLA and Juxtacellular Recording
This protocol allows for the investigation of the local effects of α7nAChR blockade on a single neuron.
Materials:
-
All materials from Protocol 4.1
-
Glass micropipettes for juxtacellular recording and drug ejection
-
Picospritzer or other pressure injection system
-
Neurobiotin or Biocytin for cell labeling
Procedure:
-
Animal and Electrode Preparation:
-
Prepare the animal as described in Protocol 4.1.
-
Pull glass micropipettes to a resistance of 3-7 MΩ.
-
Fill the micropipette with a solution containing MLA (in artificial cerebrospinal fluid - ACSF) and a tracer like Neurobiotin (2-5%).
-
-
Juxtacellular Recording and MLA Ejection:
-
Lower the micropipette into the target brain region.
-
Approach a neuron until spikes are clearly visible and stable (juxtacellular position).
-
Record baseline firing activity.
-
Eject MLA locally using small, controlled pressure pulses from the picospritzer.
-
-
Post-ejection Recording and Cell Labeling:
-
Continue recording from the same neuron to observe the effect of MLA on its firing properties.
-
At the end of the recording, pass a positive current through the electrode to electroporate the Neurobiotin into the cell for later histological identification.
-
-
Histology and Analysis:
-
Perfuse the animal and process the brain tissue for Neurobiotin visualization.
-
Correlate the electrophysiological data with the morphology and location of the recorded neuron.
-
Analyze the pre- and post-MLA firing characteristics of the identified neuron.
-
Mandatory Visualizations
Signaling Pathway of α7nAChR Antagonism by MLA
Caption: Signaling pathway of α7nAChR and its blockade by MLA.
Experimental Workflow for In Vivo Electrophysiology with MLA
Caption: Experimental workflow for in vivo electrophysiology with MLA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. The increased in vivo firing of pyramidal cells but not interneurons in the anterior cingulate cortex after neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Analysis of α7 Nicotinic Acetylcholine Receptors using Methyllycaconitine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1] This property makes it an invaluable tool for researchers studying the physiological and pathological roles of α7 nAChRs, which are implicated in various neurological processes, including learning, memory, and neuroinflammation.[2][3] Patch-clamp electrophysiology is the gold-standard technique for investigating the function of ion channels like the α7 nAChR. These application notes provide detailed protocols for the use of MLA citrate in whole-cell patch-clamp analysis of α7 nAChRs, enabling precise characterization of receptor function and the effects of novel therapeutic compounds.
The α7 nAChR is a ligand-gated ion channel with a high relative permeability to calcium, which upon activation, triggers a cascade of downstream signaling events.[4][5] MLA's high affinity and selectivity for the α7 subtype allow for the isolation and study of α7-mediated currents and subsequent cellular responses.
Quantitative Data Summary
The following table summarizes key quantitative data for Methyllycaconitine (MLA) in the context of α7 nAChR antagonism.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 1.4 nM | Neuronal membranes | [6][7] |
| Dissociation Constant (Kd) | 1.86 ± 0.31 nM | Rat brain membranes | [8] |
| IC50 | 2 nM | Human α7 nAChRs | [9][10][11] |
| Association Half-Life (t1/2) | 2.3 min | Rat brain membranes | [8] |
| Dissociation Half-Life (t1/2) | 12.6 min | Rat brain membranes | [8] |
Experimental Protocols
Preparation of Methyllycaconitine Citrate Stock Solution
Materials:
-
Methyllycaconitine (MLA) citrate powder
-
Nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required concentration and volume of the stock solution. A common stock concentration is 10 mM.
-
Calculate the mass of MLA citrate required. The molecular weight of MLA citrate is 874.93 g/mol .[7]
-
Dissolve the MLA citrate powder. MLA citrate is soluble in water up to 100 mM and in DMSO up to 100 mM.[6][7] For most electrophysiological applications, dissolving in nuclease-free water is recommended to avoid potential solvent effects of DMSO.
-
Add the appropriate volume of solvent to the vial containing the MLA citrate powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquot and store the stock solution.
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12]
-
Whole-Cell Patch-Clamp Protocol for α7 nAChR Antagonism by MLA
This protocol is designed for recording α7 nAChR-mediated currents from cultured cells (e.g., HEK293 cells stably expressing α7 nAChRs, or primary neurons).
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 2 MgCl₂, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Agonist Solution: Prepare a stock solution of an α7 nAChR agonist (e.g., Acetylcholine or Choline) in the external solution. The final concentration will depend on the experimental goals, but a concentration around the EC50 (e.g., 100 µM - 1 mM for Acetylcholine) is often used to elicit robust currents.
-
MLA Working Solution: On the day of the experiment, dilute the MLA citrate stock solution to the desired final concentration in the external solution. MLA is effective in the low nanomolar range.
Procedure:
-
Cell Preparation: Plate cells expressing α7 nAChRs onto glass coverslips suitable for microscopy and patch-clamp recording.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Using a micromanipulator, approach a target cell with a borosilicate glass micropipette (3-5 MΩ resistance) filled with the internal solution.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief, strong pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Obtain a stable baseline recording.
-
-
Agonist Application and Recording of Control Currents:
-
Using a rapid solution exchange system, apply the agonist solution to the cell for a brief period (e.g., 1-2 seconds) to evoke an inward current.
-
Wash the cell with the external solution until the current returns to baseline.
-
Repeat this step several times to ensure a stable and reproducible agonist-evoked current.
-
-
MLA Application and Inhibition of α7 nAChR Currents:
-
Pre-application of MLA: To ensure binding equilibrium, pre-perfuse the cell with the MLA working solution for a set period (e.g., 2 minutes) before co-application with the agonist.[1]
-
Co-application: Co-apply the agonist and MLA solution to the cell.
-
Record the inhibited current. The degree of inhibition will be dependent on the concentration of MLA used.
-
-
Washout: Perfuse the cell with the external solution to wash out both the agonist and MLA. Depending on the dissociation kinetics of MLA, a prolonged washout period may be necessary to observe the recovery of the agonist-evoked current.
-
Data Analysis:
-
Measure the peak amplitude of the inward currents in the absence (control) and presence of MLA.
-
Calculate the percentage of inhibition caused by MLA.
-
If testing multiple concentrations of MLA, a concentration-response curve can be constructed to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for patch-clamp analysis of α7 nAChR antagonism by MLA.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
Caption: Logical relationship of MLA's competitive antagonism at the α7 nAChR.
References
- 1. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 12. sophion.com [sophion.com]
Application Notes and Protocols: Methyllycaconitine Citrate for Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein in the brain. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a significant target in AD research due to its high-affinity binding to Aβ and its role in modulating neuroinflammation and synaptic plasticity.[1] Methyllycaconitine (MLA) is a potent and selective antagonist of the α7 nAChR.[2] In preclinical research, MLA is utilized to induce cognitive deficits in mouse models, thereby providing a platform to investigate the mechanisms of cognitive impairment and to screen potential therapeutic agents for AD.[3] These application notes provide detailed protocols for the use of methyllycaconitine citrate in an Alzheimer's disease mouse model.
Mechanism of Action
This compound acts as a competitive antagonist at the α7 nAChR.[4] In the context of Alzheimer's disease models, the blockade of α7 nAChRs by MLA can mimic certain aspects of the cholinergic dysfunction observed in the disease. The interaction between Aβ and α7 nAChRs is complex; while under normal physiological conditions this interaction may be beneficial, pathologically elevated levels of Aβ can lead to deleterious effects through this receptor.[1] By antagonizing the α7 nAChR, MLA can be used to probe the consequences of receptor blockade on cognitive function and AD-related pathologies. Studies have shown that MLA administration can induce a dose-dependent decrease in spontaneous alternation in mice in the T-maze test, a measure of spatial working memory.[3]
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of methyllycaconitine in mouse models relevant to Alzheimer's disease research.
| Behavioral Assay | Mouse Model | Treatment Group | Key Finding | Reference |
| T-Maze Spontaneous Alternation | Wild-type Mice | Methyllycaconitine (0.09 mg/kg, i.p.) | Induces a 25-30% reduction in spontaneous alternation. | [3] |
| Behavioral Observation | NIH Swiss Male Mice | Methyllycaconitine (1.0, 3.2, and 10.0 mg/kg, i.p.) | Produces significant changes in rearing, sniffing, climbing, and locomotion. | [4] |
| Biochemical Assay | Cell/Animal Model | Treatment Group | Key Finding | Reference |
| Neurotoxicity | Primary Neuron-Enriched Cultures | Methyllycaconitine | Protects against beta-amyloid-induced neurotoxicity. | [2] |
| Inflammatory Cytokine Production | Mouse Brain Tissue | α7 nAChR Agonist (JWX-A0108) | Decreased production of TNF-α, IL-1β, and IL-6. | [5] |
| Microglial Activation | Mouse Brain | α7 nAChR Agonist (JWX-A0108) | Suppressed expression of the microglial marker Iba-1. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
Materials:
-
This compound salt
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and volume. For example, to prepare a 1 mg/mL solution, weigh 1 mg of this compound.
-
Dissolve in sterile saline: Add the appropriate volume of sterile 0.9% saline to the this compound in a sterile microcentrifuge tube.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved.
-
Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or vial. This step is crucial to remove any potential microbial contamination.
-
Store appropriately: The prepared solution should be stored at -20°C for long-term use. For short-term use, it can be stored at 4°C for a few days. Always bring the solution to room temperature before injection.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared sterile this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
-
Locate the Injection Site:
-
The injection should be administered into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
-
Administer the Injection:
-
Wipe the injection site with 70% ethanol on a gauze pad and allow it to dry.
-
Insert the needle at a 10-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound solution. The recommended maximum injection volume for a mouse is 10 ml/kg.[6][7]
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Protocol 3: T-Maze Spontaneous Alternation Test
This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
Materials:
-
T-maze apparatus
-
Stopwatch
-
70% ethanol for cleaning
Procedure:
-
Habituation:
-
Gently place the mouse at the base of the T-maze and allow it to explore freely for a set period (e.g., 5 minutes) one day before the test.
-
-
Testing:
-
On the test day, administer this compound or vehicle control via i.p. injection at the predetermined time before the test (e.g., 30 minutes).
-
Place the mouse at the start of the T-maze and allow it to choose one of the goal arms.
-
Once the mouse has entered a goal arm with all four paws, it is considered a choice.
-
Record the sequence of arm entries over a set number of trials (e.g., 14 trials).
-
An alternation is defined as consecutive entries into opposite arms (e.g., left, right, left).
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100
-
Protocol 4: Novel Object Recognition (NOR) Test
This test evaluates recognition memory based on the preference of mice to explore a novel object over a familiar one.
Materials:
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
Stopwatch
-
Video recording system (optional, but recommended for accurate scoring)
-
70% ethanol for cleaning
Procedure:
-
Habituation:
-
Allow each mouse to explore the empty open field arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
-
-
Familiarization Phase (Training):
-
Place two identical objects in the arena.
-
Administer this compound or vehicle control via i.p. injection at the predetermined time before this phase.
-
Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes). Exploration is defined as the mouse's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as follows: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
Mandatory Visualizations
Caption: Experimental workflow for MLA administration and subsequent analysis.
Caption: Simplified signaling pathway of α7 nAChR in AD.
Caption: Logical flow of using MLA to model cognitive deficits for drug screening.
References
- 1. mdpi.com [mdpi.com]
- 2. The alpha7 nicotinic acetylcholine receptor-selective antagonist, methyllycaconitine, partially protects against beta-amyloid1-42 toxicity in primary neuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent model of Alzheimer's disease (AD) - Methyllycaconitine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 4. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptors and Microglia as Therapeutic and Imaging Targets in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application of Methyllycaconitine Citrate in Schizophrenia Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (hallucinations, delusions), negative (social withdrawal, anhedonia), and cognitive deficits (impaired attention, memory, and executive function). A growing body of evidence implicates the dysfunction of the α7 nicotinic acetylcholine receptor (α7-nAChR) in the pathophysiology of schizophrenia. Methyllycaconitine (MLA) citrate, a potent and selective competitive antagonist of the α7-nAChR, serves as a critical pharmacological tool to investigate the role of this receptor in the disorder. By blocking the α7-nAChR, MLA can induce behavioral and cognitive deficits in animal models that are relevant to those observed in schizophrenia, providing a valuable platform for screening potential therapeutic agents.
Mechanism of Action
Methyllycaconitine citrate acts as a selective antagonist at the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, upon activation by its endogenous ligand acetylcholine or other agonists like nicotine, allows the influx of cations, primarily Ca2+. This influx triggers various downstream signaling cascades crucial for neuronal function, including learning, memory, and attention. By competitively binding to the α7-nAChR, MLA prevents its activation, thereby inhibiting these downstream pathways. This blockade is thought to mimic the hypofunction of the cholinergic system observed in schizophrenia, leading to the manifestation of schizophrenia-like symptoms in animal models.
Data Presentation
Table 1: Receptor Binding Affinity of Methyllycaconitine (MLA)
| Receptor Subtype | Ki (nM) | Species | Reference |
| α7 nAChR | 1.4 | Rat | [1] |
| α3/α6β2β3* nAChR | 33 | Rat | [1] |
| α4β2 nAChR | > 40 | Not Specified | |
| α6β2 nAChR | > 40 | Not Specified |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Effects of Methyllycaconitine (MLA) on Behavioral and Cognitive Tasks in Rodent Models
| Animal Model | Behavioral/Cognitive Task | MLA Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Mice | Prepulse Inhibition (PPI) | 1.0 - 10.0 | Disruption of sensorimotor gating | |
| Mice | Novel Object Recognition (NOR) | 3.0 - 10.0 | Impairment in recognition memory | |
| Rats | Nicotine Self-Administration | 3.9, 7.8 | Significant reduction | [2] |
Experimental Protocols
Protocol 1: Induction of Sensorimotor Gating Deficits using the Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating deficits, a translational marker for schizophrenia, induced by MLA.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Methyllycaconitine (MLA) citrate solution in sterile saline
-
Acoustic startle response chambers (e.g., SR-LAB, San Diego Instruments)
-
Saline solution (vehicle control)
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. On the day before testing, place each mouse in the startle chamber for a 10-minute habituation session with a background white noise of 65 dB.
-
Drug Administration: On the test day, administer MLA citrate (1.0, 3.0, or 10.0 mg/kg, i.p.) or saline to the mice 30 minutes before the PPI test session.
-
PPI Test Session:
-
Place the mouse in the startle chamber and allow a 5-minute acclimation period with 65 dB background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A 40 ms, 120 dB white noise burst.
-
Prepulse-pulse trials: A 20 ms prepulse of 73, 81, or 89 dB (corresponding to +8, +16, and +24 dB above background) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
The inter-trial interval should be randomized, averaging 15 seconds.
-
-
Data Analysis: The startle response is measured as the peak amplitude of the motor response. The percentage of prepulse inhibition (%PPI) is calculated as: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Protocol 2: Assessment of Cognitive Deficits using the Novel Object Recognition (NOR) Test
Objective: To evaluate deficits in recognition memory, a domain of cognition impaired in schizophrenia, following MLA administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Methyllycaconitine (MLA) citrate solution in sterile saline
-
Open-field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) and one novel object. The objects should be heavy enough that the animals cannot displace them.
-
Video recording and tracking software
Procedure:
-
Habituation: Handle the rats for 5 minutes each day for 3 days prior to the experiment. On the day before testing, allow each rat to explore the empty open-field arena for 10 minutes.
-
Drug Administration: On the test day, administer MLA citrate (3.0 or 10.0 mg/kg, i.p.) or saline to the rats 30 minutes before the training session.
-
Training Session (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore freely for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Retention Interval: Return the rat to its home cage for a 1-hour retention interval.
-
Test Session (T2):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the rat back in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the Discrimination Index (DI) as: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A lower DI indicates a deficit in recognition memory.
Mandatory Visualizations
Caption: α7-nAChR signaling pathway and its disruption in schizophrenia.
Caption: General experimental workflow for schizophrenia research using MLA.
Conclusion
This compound is an indispensable tool for investigating the role of the α7 nicotinic acetylcholine receptor in the pathophysiology of schizophrenia. The protocols and data presented herein provide a framework for researchers to utilize MLA to induce and study schizophrenia-like deficits in animal models. This approach is crucial for the preclinical evaluation of novel therapeutic strategies aimed at ameliorating the cognitive and sensorimotor gating impairments associated with this debilitating disorder. Careful consideration of experimental design, including appropriate controls and dose-response studies, is essential for obtaining robust and reproducible results.
References
- 1. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Neuroinflammation In Vivo with Methyllycaconitine Citrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. A key pathway implicated in the regulation of neuroinflammation is the cholinergic anti-inflammatory pathway, which is primarily mediated by the α7 nicotinic acetylcholine receptor (α7nAChR). Methyllycaconitine citrate (MLA) is a potent and selective antagonist of the α7nAChR. By blocking this receptor, MLA serves as an invaluable pharmacological tool to investigate the role of the cholinergic anti-inflammatory pathway in various in vivo models of neuroinflammation. These application notes provide detailed protocols for utilizing MLA to study neuroinflammation, focusing on a lipopolysaccharide (LPS)-induced model in rodents.
Mechanism of Action
The α7nAChR is expressed on various cell types within the central nervous system (CNS), including microglia and astrocytes. Activation of this receptor by its endogenous ligand, acetylcholine (ACh), or other agonists, triggers a signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines. This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. MLA, by acting as a competitive antagonist at the α7nAChR, blocks these anti-inflammatory effects. This allows researchers to study the consequences of a dysregulated cholinergic anti-inflammatory pathway and to elucidate the receptor's role in neuroprotective mechanisms. Surprisingly, in some contexts of established neuroinflammation, MLA has shown paradoxical neuroprotective effects, suggesting a complex role for the α7nAChR in different pathological states.[1]
Data Presentation
The following tables summarize quantitative data from a representative in vivo study investigating the effects of MLA in a neuroinflammation model. This particular study utilized a model of sporadic Alzheimer's disease in rats, induced by a high-fat/fructose diet (HFFD) and a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS). MLA was administered daily for 8 days following the LPS challenge. The data presented here showcases the modulatory effects on key inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokines and Inflammasome Components in the Hippocampus
| Treatment Group | IL-1β (pg/mg protein) | IL-18 (pg/mg protein) | Cleaved Caspase-1 (relative expression) |
| Control | 15.2 ± 2.1 | 20.5 ± 2.8 | 1.00 ± 0.12 |
| HFFD + LPS | 45.8 ± 5.3 | 62.1 ± 6.9 | 3.50 ± 0.41*** |
| HFFD + LPS + MLA (5.6 mg/kg) | 30.1 ± 3.5 | 41.3 ± 4.6 | 2.10 ± 0.25* |
Data are presented as mean ± SEM. ***p < 0.001 vs. Control; *p < 0.05 vs. HFFD + LPS. Data adapted from a study investigating neuroinflammation in a sporadic AD model.[1]
Table 2: Effect of this compound on Microglial Polarization Markers in the Hippocampus
| Treatment Group | M1 Marker: NOS2 (relative expression) | M2 Marker: IL-4 (pg/mg protein) |
| Control | 1.00 ± 0.15 | 25.4 ± 3.1 |
| HFFD + LPS | 3.80 ± 0.42 | 10.2 ± 1.5 |
| HFFD + LPS + MLA (5.6 mg/kg) | 2.50 ± 0.28 | 18.9 ± 2.2 |
Data are presented as mean ± SEM. ***p < 0.001 vs. Control; *p < 0.05 vs. HFFD + LPS. NOS2 (Nitric Oxide Synthase 2) is a marker for the pro-inflammatory M1 microglial phenotype, while IL-4 is associated with the anti-inflammatory M2 phenotype. Data adapted from a study investigating neuroinflammation in a sporadic AD model.[1]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions in neuroinflammation and the experimental design, the following diagrams are provided.
Caption: Signaling pathway of neuroinflammation and its modulation by the α7nAChR.
Caption: General experimental workflow for in vivo neuroinflammation studies using MLA.
Experimental Protocols
Protocol 1: Acute Systemic Inflammation Model in Mice
This protocol is designed to investigate the role of the α7nAChR in the initial, acute phase of neuroinflammation.
Materials:
-
This compound (MLA)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
8-10 week old male C57BL/6 mice
-
Standard laboratory equipment for injections, euthanasia, and tissue collection.
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Dissolve MLA in sterile saline to a final concentration of 0.4 mg/mL.
-
Dissolve LPS in sterile saline to a final concentration of 0.4 mg/mL.
-
Prepare all solutions fresh on the day of the experiment.
-
-
Experimental Groups:
-
Group 1: Saline (vehicle for MLA) + Saline (vehicle for LPS)
-
Group 2: Saline (vehicle for MLA) + LPS (4 mg/kg)
-
Group 3: MLA (4 mg/kg) + LPS (4 mg/kg)
-
Group 4: MLA (4 mg/kg) + Saline (vehicle for LPS)
-
-
Administration:
-
Administer MLA (4 mg/kg) or saline vehicle via intraperitoneal (i.p.) injection.
-
Thirty minutes after the first injection, administer LPS (4 mg/kg) or saline vehicle via i.p. injection.
-
-
Sample Collection:
-
Ninety minutes after the LPS or saline injection, euthanize the mice via an approved method.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the animals with ice-cold phosphate-buffered saline (PBS).
-
Harvest the brain and other tissues of interest (e.g., spleen). For brain analysis, dissect specific regions like the hippocampus and cortex.
-
-
Downstream Analysis:
-
Cytokine Measurement: Analyze serum and brain homogenates for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex bead assays.
-
Immunohistochemistry: Fix one brain hemisphere for immunohistochemical analysis of microglial activation (e.g., using an Iba1 antibody) and astrocyte reactivity (e.g., using a GFAP antibody).
-
Gene Expression Analysis: Snap-freeze brain tissue in liquid nitrogen for subsequent RNA extraction and qPCR analysis of inflammatory gene expression.
-
Protocol 2: Sustained Neuroinflammation Model in Rats
This protocol is adapted from a model of sporadic Alzheimer's disease and is suitable for studying the effects of MLA over a longer duration.[1]
Materials:
-
This compound (MLA)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Adult male Wistar rats
-
High-fat/fructose diet (HFFD) and normal chow
-
Standard laboratory equipment for injections, behavioral testing, euthanasia, and tissue collection.
Procedure:
-
Dietary Induction:
-
Feed rats either a HFFD or normal chow for 8 weeks to induce a metabolic phenotype that can exacerbate neuroinflammation.
-
-
Neuroinflammation Induction:
-
At the end of the 8-week dietary period, administer a single i.p. injection of LPS (2 mg/kg). Control animals receive a saline injection.
-
-
Experimental Groups:
-
Group 1: Normal Chow + Saline + Vehicle (for MLA)
-
Group 2: HFFD + LPS + Vehicle (for MLA)
-
Group 3: HFFD + LPS + MLA (5.6 mg/kg)
-
-
MLA Administration:
-
Three hours after the LPS injection, begin daily i.p. injections of MLA (5.6 mg/kg) or vehicle.
-
Continue daily injections for 8 days.
-
-
Behavioral Assessment (Optional):
-
During the final days of treatment, conduct behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition).
-
-
Sample Collection:
-
At the end of the 8-day treatment period, euthanize the rats.
-
Collect blood and brain tissue as described in Protocol 1.
-
-
Downstream Analysis:
-
Perform a comprehensive analysis of inflammatory markers, including cytokines, inflammasome components (e.g., ASC, cleaved caspase-1), and microglial polarization markers (e.g., NOS2 for M1, IL-4 for M2) in brain homogenates.
-
Conduct histopathological analysis of brain tissue to assess neuronal damage and gliosis.
-
Conclusion
This compound is a critical tool for dissecting the in vivo role of the α7 nicotinic acetylcholine receptor in neuroinflammation. By selectively blocking this receptor, researchers can effectively probe the cholinergic anti-inflammatory pathway and its contribution to the complex inflammatory milieu of the CNS. The protocols outlined here provide a framework for investigating both acute and more sustained models of neuroinflammation, enabling a deeper understanding of the mechanisms underlying neurological diseases and facilitating the development of novel therapeutic strategies.
References
Application Notes and Protocols: Methyllycaconitine Citrate for Studying Synaptic Plasticity and LTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel highly expressed in the hippocampus and other brain regions critical for learning and memory.[1][2] Due to its high permeability to calcium, the α7nAChR plays a significant role in modulating synaptic transmission and plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[1][3][4] The intricate role of α7nAChRs in synaptic function makes MLA a valuable pharmacological tool for elucidating the cholinergic modulation of synaptic plasticity and for investigating potential therapeutic strategies for cognitive disorders.
These application notes provide a comprehensive overview of the use of MLA citrate in studying synaptic plasticity and LTP, including its mechanism of action, detailed experimental protocols, and a summary of its quantitative effects.
Mechanism of Action
MLA exerts its effects by competitively blocking the binding of acetylcholine (ACh) to α7nAChRs.[5] The activation of α7nAChRs, particularly at postsynaptic sites, contributes to the depolarization of the neuronal membrane and a significant influx of calcium ions.[4][6] This calcium influx can, in turn, activate various downstream signaling cascades that are crucial for the induction and maintenance of LTP.[6]
The influence of α7nAChR activation on LTP is complex and appears to be dependent on the precise timing and location of receptor activation.[1][4] Activation of these receptors can enhance the presynaptic release of glutamate and contribute to the postsynaptic depolarization required to relieve the magnesium block of NMDA receptors, a critical step in LTP induction.[6] By antagonizing these receptors, MLA can dissect the contribution of α7nAChR-mediated signaling to these processes. Interestingly, some studies suggest that at very low, picomolar concentrations, MLA may paradoxically potentiate LTP, possibly through complex allosteric modulation or by affecting receptor desensitization dynamics.[7]
Data Presentation
The following tables summarize the quantitative data on the effects of Methyllycaconitine citrate on various neuronal parameters, including its binding affinity and functional antagonism at different nAChR subtypes.
| Parameter | Receptor Subtype | Preparation | Value | Reference |
| Binding Affinity (Ki) | α7 nAChR | Rat brain membranes | 1.4 nM | [5] |
| Muscle nAChRs | Frog and human muscle extracts | 10-100 µM | [5] | |
| Functional Antagonism (IC50) | α3β4 nAChR | Xenopus oocytes | 0.65 µM | |
| Inhibition of Dopamine Release | Presynaptic nAChRs (α-CTx-MII sensitive) | Rat striatal synaptosomes | 16% inhibition at 50 nM MLA (stimulated with 10 µM nicotine) | [8] |
| 37% inhibition at 50 nM MLA (stimulated with 0.2 µM UB-165) | [8] | |||
| Effect on LTP | α7 nAChR | In vivo (rat hippocampus) | Potentiation of LTP at picomolar concentrations | [7] |
| α7 nAChR | In vitro (rat hippocampus) | Prevention of Aß-mediated LTP inhibition | [1] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for studying LTP.
Materials:
-
Rodent (rat or mouse)
-
Ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dish on ice
-
Recovery chamber with aCSF at 32-34°C
Procedure:
-
Anesthetize the animal following approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF.
-
Isolate the hippocampus from one or both hemispheres.
-
Mount the hippocampus onto the vibratome stage and cut transverse slices (typically 300-400 µm thick) in ice-cold, oxygenated aCSF.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C.
-
Allow slices to recover for at least 1 hour before commencing electrophysiological recordings.
Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol outlines the procedure for inducing and recording LTP in the CA1 region of hippocampal slices.
Materials:
-
Prepared hippocampal slices
-
Recording chamber continuously perfused with oxygenated aCSF at 30-32°C
-
Glass microelectrodes (1-5 MΩ) filled with aCSF
-
Bipolar stimulating electrode
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution
Procedure:
-
Place a recovered hippocampal slice in the recording chamber.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single baseline stimuli (e.g., 0.1 Hz) to establish a stable baseline fEPSP response for at least 20-30 minutes. The stimulus intensity should be adjusted to elicit an fEPSP amplitude that is 30-50% of the maximum.
-
Application of this compound:
-
Prepare a stock solution of MLA citrate in distilled water or a suitable solvent.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 10 nM, 50 nM, 1 µM).
-
Bath-apply the MLA-containing aCSF to the slice for a pre-incubation period of at least 20-30 minutes before LTP induction.
-
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as:
-
Theta-burst stimulation (TBS): Several bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.
-
Tetanic stimulation: One or more trains of 100 Hz stimulation for 1 second.
-
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction to monitor the potentiation of the synaptic response.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the post-induction fEPSP slopes to the average baseline slope. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope.
Visualizations
Signaling Pathways
Caption: Signaling pathway of α7nAChR-mediated modulation of LTP.
Experimental Workflow
Caption: Experimental workflow for studying the effect of MLA on LTP.
Logical Relationship
References
- 1. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Priming of Long-Term Potentiation in Mouse Hippocampus by Corticotropin-Releasing Factor and Acute Stress: Implications for Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic α7 receptors: Synaptic options and downstream signaling in neurons [ouci.dntb.gov.ua]
- 4. The alpha7 nicotinic acetylcholine receptor in neuronal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of Methyllycaconitine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] Due to its high affinity and specificity, MLA is an invaluable tool for investigating the physiological and pathological roles of α7 nAChRs in the central nervous system. Intracerebroventricular (ICV) injection is a critical technique that allows for the direct administration of MLA into the cerebrospinal fluid, bypassing the blood-brain barrier and enabling the study of its central effects. These application notes provide a comprehensive protocol for the ICV injection of MLA citrate in rodent models, tailored for researchers in neuroscience, pharmacology, and drug development.
Mechanism of Action
Methyllycaconitine citrate acts as a competitive antagonist at α7-containing neuronal nicotinic receptors, with a reported Ki value of 1.4 nM. While highly selective for the α7 subtype, it may interact with α4β2 and α6β2 receptors at concentrations greater than 40 nM. The α7 nAChR is a ligand-gated ion channel that, upon activation by acetylcholine, allows the influx of cations, primarily Ca2+, initiating a variety of intracellular signaling cascades.[2][3] By blocking this receptor, MLA can inhibit downstream signaling pathways, such as the JAK2-STAT3 pathway, which is involved in anti-inflammatory and anti-apoptotic effects.[2][3][4]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the preparation and administration of this compound via intracerebroventricular injection.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 874.93 g/mol | |
| Formula | C₃₇H₅₀N₂O₁₀·C₆H₈O₇ | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage | Store at -20°C | |
| Purity | ≥95% |
Table 2: Suggested ICV Injection Parameters for Rodents
| Parameter | Mouse | Rat | Reference |
| Stereotaxic Coordinates (from Bregma) | |||
| Anteroposterior (AP) | -0.2 to -0.5 mm | +0.8 to +1.0 mm | [5][6] |
| Mediolateral (ML) | ±1.0 mm | ±1.5 mm | [5][6] |
| Dorsoventral (DV) | -2.0 to -2.5 mm | -3.5 to -4.0 mm | [5][6] |
| Injection Volume | 1 - 5 µL | 5 - 10 µL | [7][8] |
| Injection Rate | 0.5 - 1 µL/min | 1 µL/min | [5] |
| Suggested MLA Citrate Concentration | 1 - 10 µM | 1 - 10 µM | Derived |
| Suggested MLA Citrate Dose | 1 - 50 pmol | 5 - 100 pmol | Derived |
*Derived concentrations and doses are starting points for experimental optimization based on the Ki value and typical ICV administration concentrations.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Reconstitution: Based on the data in Table 1, calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 1 mM in sterile, nuclease-free water or artificial cerebrospinal fluid (aCSF)).
-
Solubilization: Add the appropriate volume of solvent to the vial of MLA citrate. Vortex gently until the solid is completely dissolved.
-
Dilution: Prepare working solutions by diluting the stock solution with the chosen vehicle (e.g., sterile saline or aCSF) to the final desired concentration (refer to Table 2 for suggested concentrations).
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh on the day of the experiment.
Protocol 2: Stereotaxic Intracerebroventricular Injection
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail) and mount it in a stereotaxic frame. Ensure the head is level between bregma and lambda.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution (e.g., 70% ethanol and povidone-iodine). Make a midline incision to expose the skull.
-
Identification of Bregma: Identify the bregma, the junction of the sagittal and coronal sutures.
-
Craniotomy: Using the stereotaxic coordinates from Table 2, mark the injection site. Drill a small burr hole through the skull at the marked location, being careful not to damage the underlying dura mater.
-
Injection:
-
Load a Hamilton syringe with the prepared MLA citrate solution, ensuring there are no air bubbles.
-
Slowly lower the injection needle through the burr hole to the target DV coordinate.
-
Infuse the MLA citrate solution at the recommended rate (see Table 2).
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
Visualizations
Caption: Experimental workflow for ICV injection of this compound.
Caption: MLA citrate inhibits α7 nAChR-mediated signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyllycaconitine Citrate in Fear Conditioning Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Methyllycaconitine (MLA) citrate, a selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), in fear conditioning experiments. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical research, offering valuable insights for studies on learning, memory, and neuropsychiatric disorders.
Introduction
Fear conditioning is a widely used behavioral paradigm to study the neural mechanisms of learning and memory associated with aversive events. The cholinergic system, particularly nicotinic acetylcholine receptors (nAChRs), has been shown to play a crucial role in modulating these processes. Methyllycaconitine (MLA) citrate is a valuable pharmacological tool for dissecting the specific contribution of the α7 subtype of nAChRs in the acquisition, consolidation, and expression of fear memories. MLA's ability to permeate the blood-brain barrier makes it suitable for systemic administration, while its specificity allows for targeted investigation of α7-nAChR-mediated pathways.[1][2]
Mechanism of Action
Methyllycaconitine acts as a competitive antagonist at α7-nAChRs.[2] These receptors are ligand-gated ion channels permeable to calcium and are expressed on both neurons and glial cells, including astrocytes.[3][4][5] In the context of fear conditioning, α7-nAChRs are involved in synaptic plasticity and neuronal excitability in brain regions critical for fear memory, such as the hippocampus and amygdala.[6][7]
Recent studies have highlighted the role of astrocytic α7-nAChRs in fear memory persistence.[3][4][5] Fear learning induces α7-nAChR-mediated calcium transients in astrocytes, a process that is essential for the long-term storage of fear memories.[3][4][5] By blocking these receptors, MLA can inhibit this astrocytic response and consequently impair memory consolidation. Furthermore, α7-nAChRs on interneurons in the basolateral amygdala regulate network excitability, suggesting another mechanism by which MLA can influence fear-related behaviors.[7]
Data Presentation: Efficacy of Methyllycaconitine Citrate in Fear Conditioning
The following table summarizes quantitative data from preclinical studies investigating the effects of MLA on fear conditioning.
| Animal Model | Administration Route | Dosage | Timing of Administration | Type of Fear Conditioning | Key Findings | Reference |
| Rats | Intra-dorsal hippocampus | 35 µg | 1 minute post-conditioning | Contextual | Significant impairment in retention of contextual fear. | [6][8] |
| Rats | Intra-dorsal hippocampus | 35 µg | 6 hours post-conditioning | Contextual | Significant impairment in retention of contextual fear. | [6][8] |
| Rats | Intra-dorsal hippocampus | 35 µg | 15 minutes pre-conditioning | Contextual | No significant impairment in retention of contextual fear. | [6][8] |
| Mice | Intraperitoneal (i.p.) | 6 mg/kg | Pre-treatment | Methamphetamine-induced climbing behavior (as a proxy for altered behavioral states) | Significantly inhibited methamphetamine-induced climbing behavior. | [1] |
| Mice | Subcutaneous (s.c.) | 4 mg/kg | 20 minutes before heroin conditioning | Heroin Conditioned Place Preference (CPP) | Prevented reinstatement of opioid conditioned place preference. | [9] |
Experimental Protocols
Protocol 1: Investigation of MLA on the Consolidation of Contextual Fear Memory
This protocol is designed to assess the effect of MLA on the consolidation phase of contextual fear memory when administered directly into the dorsal hippocampus.
Materials:
-
This compound salt hydrate
-
Artificial cerebrospinal fluid (aCSF) or saline (vehicle)
-
Stereotaxic apparatus
-
Infusion pump and cannulae
-
Fear conditioning chamber
-
Automated freezing detection system or manual scoring software
Procedure:
-
Animal Subjects: Male rats (e.g., Sprague-Dawley or Wistar) with surgically implanted bilateral guide cannulae targeting the dorsal hippocampus. Allow for a one-week recovery period post-surgery.
-
Drug Preparation: Dissolve MLA citrate in aCSF or saline to a final concentration for a 35 µg dose in the desired infusion volume (e.g., 0.5 µL per side). Prepare the vehicle solution (aCSF or saline) for the control group.
-
Fear Conditioning (Day 1):
-
Acclimatize the rat to the testing room for at least 30 minutes.
-
Place the rat in the fear conditioning chamber.
-
After a 2-3 minute exploration period, deliver a series of footshocks (e.g., 2-3 shocks, 0.5-1.0 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes.
-
Return the rat to its home cage immediately after the conditioning session.
-
-
Intra-hippocampal Infusion:
-
Post-conditioning administration: 1 minute or 6 hours after the conditioning session, infuse either MLA solution or vehicle bilaterally into the dorsal hippocampus. The infusion should be performed slowly (e.g., 0.25 µL/min) to allow for diffusion. Leave the infusion cannulae in place for an additional minute to prevent backflow.
-
-
Contextual Fear Memory Test (Day 2 or 1 week later):
-
Place the rat back into the same conditioning chamber.
-
Record freezing behavior for a set period (e.g., 5-8 minutes) in the absence of the footshock. Freezing is defined as the complete absence of movement except for respiration.
-
Analyze the percentage of time spent freezing as an index of fear memory.
-
Protocol 2: Systemic Administration of MLA to Evaluate its Effect on Fear Expression
This protocol investigates the impact of systemically administered MLA on the expression of conditioned fear.
Materials:
-
This compound salt hydrate
-
Saline (vehicle)
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
-
Fear conditioning apparatus (for both context and cued fear)
Procedure:
-
Animal Subjects: Male mice (e.g., C57BL/6J).
-
Drug Preparation: Dissolve MLA citrate in saline to achieve the desired dose (e.g., 4-6 mg/kg) in an appropriate injection volume (e.g., 10 ml/kg). Prepare a saline-only solution for the control group.
-
Fear Conditioning (Day 1):
-
Follow a standard cued and contextual fear conditioning protocol. For example, place the mouse in the conditioning chamber and after an acclimation period, present a conditioned stimulus (CS; e.g., a 30-second tone) that co-terminates with an unconditioned stimulus (US; e.g., a 2-second, 0.5 mA footshock). Repeat for 2-3 pairings.
-
-
Systemic Administration (Day 2):
-
30 minutes prior to the fear memory test, administer MLA or saline via i.p. or s.c. injection.
-
-
Contextual Fear Test (Day 2):
-
Place the mouse back in the original conditioning chamber and measure freezing for 5 minutes.
-
-
Cued Fear Test (Day 3):
-
Place the mouse in a novel context (different shape, flooring, and odor).
-
After an acclimation period, present the auditory cue (CS) for a set duration (e.g., 3 minutes) and measure freezing behavior.
-
-
Data Analysis: Compare the percentage of freezing between the MLA-treated and vehicle-treated groups for both the contextual and cued fear tests.
Mandatory Visualizations
Signaling Pathway of α7-nAChR in Fear Memory
Caption: Role of α7-nAChR in synaptic plasticity and astrocytic signaling during fear memory formation.
Experimental Workflow for Investigating MLA in Fear Conditioning
Caption: A generalized experimental workflow for studying the effects of MLA on fear conditioning.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fear learning induces α7-nicotinic acetylcholine receptor-mediated astrocytic responsiveness that is required for memory persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. CHOLINERGIC MODULATION OF PAVLOVIAN FEAR CONDITIONING IN RATS: DIFFERENTIAL EFFECTS OF INTRAHIPPOCAMPAL INFUSION OF MECAMYLAMINE AND METHYLLYCACONITINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α7-Containing nicotinic acetylcholine receptors on interneurons of the basolateral amygdala and their role in the regulation of the network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinergic modulation of Pavlovian fear conditioning in rats: differential effects of intrahippocampal infusion of mecamylamine and methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Methyllycaconitine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled Methyllycaconitine (MLA) in receptor binding assays. MLA, a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), is a critical tool for studying the pharmacology of this receptor subtype, which is implicated in various neurological processes and diseases.[1][2][3] Radiolabeled versions of MLA, primarily tritiated ([³H]MLA) and iodinated ([¹²⁵I]iodo-MLA), offer high sensitivity and specificity for characterizing the α7 nAChR.
Introduction to Radiolabeled Methyllycaconitine
Methyllycaconitine is a norditerpenoid alkaloid originally isolated from Delphinium brownii.[1][4] Its high affinity and selectivity for the α7 nAChR make it an invaluable ligand for receptor research.[2][3] To facilitate its use in quantitative pharmacological assays, MLA has been successfully radiolabeled with both tritium ([³H]) and iodine-125 ([¹²⁵I]).
-
[³H]Methyllycaconitine ([³H]MLA): This radioligand is characterized by its high affinity (Kd ≈ 1.86 nM) and a favorable signal-to-noise ratio in binding assays.[5] Its rapid association and dissociation kinetics make it suitable for equilibrium binding studies.[5]
-
[¹²⁵I]Iodomethyllycaconitine ([¹²⁵I]iodo-MLA): This radioiodinated analog of MLA also binds with high affinity and specificity to the α7 nAChR.[2] The synthesis of [¹²⁵I]iodo-MLA involves radioiododestannylation of a precursor, resulting in a high radiochemical yield.[2] Its high specific activity makes it particularly useful for high-throughput screening and for tissues with low receptor densities.[2]
While MLA is highly selective for the α7 nAChR, it is important to note that it can also interact with other nAChR subtypes, such as α4β2 and presynaptic α3/α6 containing receptors, at higher concentrations.[1][6] Therefore, careful consideration of radioligand concentration and appropriate experimental controls are crucial for interpreting binding data.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from receptor binding assays using radiolabeled MLA.
Table 1: Binding Affinity and Density of Radiolabeled MLA
| Radioligand | Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]MLA | Rat brain membranes | 1.86 ± 0.31 | - | [5] |
| [¹²⁵I]iodo-MLA | Rat brain | 1.8 | - | [1] |
| [¹²⁵I]α-CTx-MII | Rat striatum | 0.63 | 9.8 | [6] |
| [¹²⁵I]α-CTx-MII | Rat nucleus accumbens | 0.83 | 16.5 | [6] |
Table 2: Inhibition Constants (Ki) of MLA and Related Compounds at nAChRs
| Compound | Radioligand | Receptor Subtype | Ki (nM) | Reference |
| Methyllycaconitine (MLA) | [¹²⁵I]iodo-MLA | α7 | - | [1] |
| Methyllycaconitine (MLA) | [¹²⁵I]α-CTx-MII | α3/α6β2β3* | 33 | [6] |
| α-bungarotoxin | [³H]MLA | α7-type | 1.8 ± 0.5 | [5] |
| α-cobratoxin | [³H]MLA | α7-type | 5.5 ± 0.9 | [5] |
| Nicotine | [³H]MLA | α7-type | 6100 ± 1100 | [5] |
Experimental Protocols
Protocol 1: [¹²⁵I]Iodo-MLA Receptor Binding Assay in Rat Cerebral Cortex
This protocol is adapted from established methods for characterizing α7 nAChR binding.[1]
1. Materials:
-
Frozen male rat cerebral cortex
-
Assay Buffer: 50 mM Tris buffer (pH 7.4 at 4°C) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂
-
[¹²⁵I]Iodo-MLA
-
Unlabeled MLA (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polytron homogenizer
-
High-speed centrifuge
-
Scintillation counter and vials
-
Scintillation fluid
2. Tissue Preparation:
-
Homogenize the frozen rat cerebral cortex in 39 volumes of ice-cold Assay Buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 35,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet by resuspending it in the original volume of Assay Buffer and centrifuging again. Repeat this wash step twice more.
-
After the final centrifugation, resuspend the pellet in 1/10th the original volume of Assay Buffer.
-
Store the membrane preparation at -80°C until use.
3. Binding Assay:
-
In a final volume of 0.5 mL, prepare assay tubes containing:
-
3 mg wet weight of the cerebral cortex homogenate.
-
A specific concentration of [¹²⁵I]Iodo-MLA (e.g., for saturation binding, use a range of concentrations; for competition binding, use a fixed concentration, typically near the Kd value).
-
For competition assays, add varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of unlabeled MLA (e.g., 1 µM).
-
-
Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled MLA) from the total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [¹²⁵I]Iodo-MLA and fit the data to a one-site binding model to determine the Kd and Bmax values.
-
For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Protocol 2: Synthesis of [¹²⁵I]Iodo-MLA
The synthesis of [¹²⁵I]iodo-MLA is achieved through radioiododestannylation of a suitable precursor.[2]
1. Materials:
-
Tributylstannyl precursor of MLA
-
Na[¹²⁵I]
-
Chloramine-T
-
Sodium metabisulfite
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile and water with a suitable buffer)
-
Reaction vial
2. Radiosynthesis Procedure:
-
To a reaction vial containing the tributylstannyl precursor of MLA, add Na[¹²⁵I].
-
Initiate the reaction by adding an oxidizing agent, such as Chloramine-T. The reaction is typically rapid, often completing within one minute at room temperature.
-
Quench the reaction by adding a reducing agent, such as sodium metabisulfite.
-
Purify the [¹²⁵I]iodo-MLA from the reaction mixture using HPLC.
-
Collect the fraction corresponding to [¹²⁵I]iodo-MLA and confirm its radiochemical purity.
Visualizations
Caption: Experimental workflow for a radioligand binding assay using radiolabeled MLA.
Caption: Simplified signaling pathway of the α7 nAChR and the action of MLA.
References
- 1. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 5. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Methyllycaconitine citrate solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyllycaconitine (MLA) citrate. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4] Its primary mechanism of action is to block the binding of acetylcholine and other agonists to this receptor, thereby inhibiting its function. MLA is a valuable tool for studying the physiological and pathological roles of the α7 nAChR in the central and peripheral nervous systems.
Q2: I'm having trouble dissolving MLA citrate in my aqueous buffer. What are the common causes?
Solubility issues with MLA citrate in aqueous buffers are often related to pH, concentration, and the choice of buffer. MLA is a weak base, and its citrate salt is more soluble in acidic to neutral solutions.[5] At higher pH values (typically above 7.5), the equilibrium can shift towards the less soluble free base form, leading to precipitation.[5] Exceeding the solubility limit at a given temperature can also cause the compound to precipitate out of solution.
Q3: What is the recommended solvent for preparing a stock solution of MLA citrate?
For preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is the recommended solvent.[1][3][6][7][8] MLA citrate is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can be further diluted into aqueous buffers for experiments. When using DMSO, it is crucial to use a high-purity, anhydrous grade to ensure the stability and solubility of the compound.[1]
Q4: How should I store my MLA citrate powder and stock solutions?
-
Powder: The solid MLA citrate should be stored at -20°C, desiccated and protected from light.[3][8]
-
Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] DMSO stock solutions are typically stable for up to one month when stored at -20°C and for up to a year at -80°C.[4] Aqueous stock solutions should be prepared fresh on the day of use if possible, or stored at -20°C for short periods.[8]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with MLA citrate in aqueous buffers.
Problem: Precipitate forms when dissolving MLA citrate in my aqueous buffer.
Logical Troubleshooting Flow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyllycaconitine citrate (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 3. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 6. bio-techne.com [bio-techne.com]
- 7. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
Optimizing Methyllycaconitine Citrate Concentration for In Vitro Assays: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Methyllycaconitine (MLA) citrate in in vitro assays, achieving optimal and reproducible results is paramount. This technical support center provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methyllycaconitine (MLA) citrate?
A1: Methyllycaconitine citrate is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3] It exhibits a high affinity for this receptor subtype, making it a valuable tool for studying its physiological and pathological roles. At higher concentrations, typically above 40 nM, MLA can also interact with other nAChR subtypes, such as α4β2 and α6β2 receptors.[4]
Q2: What is a typical starting concentration range for MLA in in vitro assays?
A2: The optimal concentration of MLA is highly dependent on the specific assay, cell type, and experimental goals. However, a general starting point for many in vitro applications ranges from nanomolar (nM) to low micromolar (µM) concentrations. For functional antagonism of α7-nAChRs, concentrations in the low nM range are often effective, consistent with its Ki of approximately 1.4 nM.[4] For cell-based assays investigating neuroprotection or cytotoxicity, concentrations in the range of 2.5 µM to 20 µM have been used without inducing cell death in SH-SY5Y cells.[1][5]
Q3: How should I prepare and store MLA citrate stock solutions?
A3: MLA citrate is soluble in water up to 100 mM and in DMSO up to 100 mM.[2] For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions, where it can be stable for up to 12 months.[6] Stock solutions can be prepared in water or DMSO and should be stored at -20°C for up to one month or at -80°C for longer periods.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Before use, allow the solution to equilibrate to room temperature and ensure that no precipitation has occurred.
Q4: Is MLA citrate cytotoxic?
A4: MLA citrate has been shown to have a good safety profile in certain cell lines at typical working concentrations. For instance, in SH-SY5Y human neuroblastoma cells, concentrations up to 20 µM did not decrease cell viability.[1][5] Similarly, in PC-12 cells, MLA has been used in functional studies without reports of significant cytotoxicity at effective antagonist concentrations.[7] However, as with any compound, cytotoxicity can be cell-type dependent and may occur at higher concentrations. It is always recommended to perform a dose-response curve to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with MLA citrate.
Issue 1: Precipitation of MLA in Cell Culture Media
-
Potential Cause: The solubility of MLA citrate can be affected by the components of the cell culture medium, such as salts and proteins. The final concentration of the solvent (e.g., DMSO) used to prepare the working solution may also be too high.
-
Solution:
-
Reduce Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in the culture medium is kept to a minimum, typically below 0.5%.
-
Pre-warm Media: Gently pre-warm the cell culture media to 37°C before adding the MLA stock solution.
-
Serial Dilutions: Prepare intermediate dilutions of the MLA stock solution in a suitable buffer or media before adding it to the final culture volume.
-
Sonication: If precipitation is observed in the stock solution, gentle sonication may help to redissolve the compound.
-
Issue 2: Inconsistent or Variable Antagonist Potency (IC50 Values)
-
Potential Cause: The potency of nAChR antagonists can be influenced by several factors, including receptor desensitization, variability in receptor expression levels between cell passages, and the presence of serum proteins.
-
Solution:
-
Control for Receptor Desensitization: Nicotinic acetylcholine receptors are known to desensitize upon prolonged exposure to agonists.[8][9][10][11][12] To minimize variability due to desensitization, pre-incubation times with MLA should be consistent across experiments. A pre-incubation period of a few minutes is often sufficient.[11]
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing.
-
Serum Considerations: Serum proteins can bind to small molecules and reduce their effective concentration. Consider performing experiments in serum-free media or reducing the serum concentration if variability is high. If serum is necessary, ensure the same batch and concentration are used throughout the experiments.
-
Equilibrate Temperature: Ensure all solutions and the experimental setup are at the intended temperature, as temperature fluctuations can affect binding kinetics and receptor function.
-
Issue 3: High Background Signal in Radioligand Binding Assays
-
Potential Cause: High background in binding assays using radiolabeled MLA (e.g., [³H]MLA) can be due to non-specific binding to filters, tubes, or other cellular components.
-
Solution:
-
Pre-soak Filters: Pre-soak the filter papers in a solution of a non-specific binding blocker, such as polyethyleneimine (PEI), before filtration.
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer after filtration to remove unbound radioligand more effectively.
-
Use Appropriate Blocking Agents: Include a non-specific binding inhibitor, such as a high concentration of a non-labeled ligand (e.g., nicotine or unlabeled MLA), in your assay to determine and subtract the non-specific binding.
-
Reduce Radioligand Concentration: Using a lower concentration of the radiolabeled ligand can sometimes reduce non-specific binding without significantly compromising the specific signal.
-
Issue 4: Signal Instability or Quenching in Calcium Imaging Assays
-
Potential Cause: Some compounds can interfere with the fluorescence of calcium indicator dyes. Additionally, prolonged exposure to excitation light can lead to photobleaching and phototoxicity.
-
Solution:
-
Control for Fluorescence Quenching: To determine if MLA quenches the fluorescence of your calcium dye, perform a control experiment in a cell-free system by measuring the fluorescence of the dye in the presence and absence of MLA.
-
Minimize Phototoxicity: Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.
-
Use Antifade Reagents: If photobleaching is a significant issue, consider using an antifade reagent in your imaging medium.
-
Ratiometric Dyes: Employ ratiometric calcium indicators (e.g., Fura-2) to correct for variations in dye loading and photobleaching, which can improve the accuracy of calcium measurements.
-
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Various In Vitro Assays
| Assay Type | Cell Line/System | Recommended Concentration Range | Key Considerations |
| Cell Viability (MTT Assay) | SH-SY5Y | 2.5 - 20 µM | No significant cytotoxicity observed in this range.[1][5] |
| PC-12 | 1 - 10 µM | Used for functional studies without reported cytotoxicity.[7] | |
| Primary Neurons | 10 - 100 nM | Neuroprotective effects observed in this range.[13] | |
| Receptor Binding Assay | Rat Brain Membranes | 0.1 - 100 nM | Ki value is approximately 1.4 nM for α7-nAChR.[4] |
| Functional Assays | |||
| - Electrophysiology | Xenopus Oocytes (expressing nAChRs) | 10 nM - 1 µM | Dependent on the receptor subtype being studied. |
| Primary Neurons | 10 - 100 nM | Effective for blocking α7-nAChR mediated currents. | |
| - Calcium Imaging | Isolated Skeletal Muscle Cells | 1 µM | Effective in blocking ACh-induced calcium signals.[14] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of MLA citrate in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of MLA. Include a vehicle control (medium with the same concentration of solvent used to dissolve MLA).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Radioligand Receptor Binding Assay
-
Membrane Preparation: Prepare cell or tissue membranes expressing the target receptor according to standard protocols.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with physiological salt concentrations).
-
Incubation: In a microcentrifuge tube, add the membrane preparation, the radiolabeled ligand (e.g., [³H]MLA), and either buffer (for total binding), a competing unlabeled ligand (e.g., unlabeled MLA or nicotine for non-specific binding), or the test compound at various concentrations.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter (pre-soaked in a blocking agent like PEI) using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki or IC50 values for the test compound by fitting the data to a competition binding curve.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Plate cells expressing the nAChR of interest on glass coverslips suitable for microscopy.
-
Solutions: Prepare an external solution (e.g., Hanks' Balanced Salt Solution) and an internal pipette solution (containing a potassium-based salt and other necessary components).
-
Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a glass micropipette and fill it with the internal solution. The pipette resistance should be in the range of 3-7 MΩ.
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
-
Drug Application: Apply an agonist (e.g., acetylcholine or nicotine) to elicit a current. Once a stable baseline response is established, co-apply the agonist with different concentrations of MLA to measure the inhibitory effect.
-
Data Acquisition and Analysis: Record the currents using an appropriate amplifier and data acquisition software. Analyze the peak current amplitude to determine the extent of inhibition by MLA and calculate the IC50 value.
Protocol 4: Intracellular Calcium Imaging
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with a physiological buffer (e.g., HBSS) to remove excess dye.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera.
-
Acquire a baseline fluorescence signal.
-
-
Stimulation and Recording:
-
Stimulate the cells with a nAChR agonist to induce an increase in intracellular calcium.
-
Record the changes in fluorescence intensity over time.
-
After observing a stable response, add MLA at the desired concentration and then re-stimulate with the agonist to assess the inhibitory effect of MLA on the calcium response.
-
-
Data Analysis:
-
Measure the fluorescence intensity in regions of interest (individual cells) over time.
-
Quantify the change in calcium concentration based on the change in fluorescence. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation or emission wavelengths.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (MLA) (mM/ml), alpha7 Nicotinic receptor antagonist (CAS 21019-30-7) | Abcam [abcam.com]
- 7. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. It's not “either/or”: activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. The alpha7 nicotinic acetylcholine receptor-selective antagonist, methyllycaconitine, partially protects against beta-amyloid1-42 toxicity in primary neuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of high Methyllycaconitine citrate concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyllycaconitine (MLA) citrate in their experiments. The focus is on addressing potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Methyllycaconitine (MLA) citrate?
A1: Methyllycaconitine (MLA) citrate is a potent and selective competitive antagonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).
Q2: What are the known off-target effects of MLA at high concentrations?
A2: At concentrations significantly higher than its affinity for the α7 nAChR, MLA can interact with other nicotinic acetylcholine receptor subtypes. The primary off-target interactions are with α4β2 and α6β2-containing nAChRs.[1] There is also evidence suggesting interaction with α3/α6β2β3* nAChRs.[2]
Q3: At what concentration should I be concerned about off-target effects?
A3: While MLA is highly selective for α7 nAChRs with a binding affinity (Ki) in the low nanomolar range (approximately 1.4 nM), off-target effects on α4β2 and α6β2 receptors have been observed at concentrations greater than 40 nM.[1] For human α4β2 receptors, an IC50 of 1.5 µM has been reported.[3] Therefore, caution is advised when using MLA at concentrations approaching or exceeding these levels.
Q4: What are the potential functional consequences of these off-target interactions?
A4: Off-target binding of MLA can lead to non-competitive inhibition of α4β2 receptors, which can alter neuronal signaling pathways distinct from those mediated by α7 nAChRs.[4] For instance, in the striatum, MLA can inhibit dopamine release through its action on non-α7 nAChRs.[2] Chronic exposure to high concentrations of MLA has also been shown to upregulate the function of human α4β2 nAChRs.
Q5: How can I minimize off-target effects in my experiments?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of MLA that elicits the desired antagonism of α7 nAChRs. Careful dose-response studies are recommended to determine the optimal concentration for your specific experimental model. Additionally, including appropriate controls, such as cell lines or tissues lacking the off-target receptors, can help to dissect the specific effects of MLA.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results at high MLA concentrations.
-
Possible Cause: The observed effects may be due to MLA's interaction with off-target receptors (e.g., α4β2, α6β2) rather than or in addition to its effect on α7 nAChRs.
-
Troubleshooting Steps:
-
Review MLA Concentration: Confirm that the concentration of MLA being used is appropriate for selective α7 nAChR antagonism. Refer to the binding affinity data in Table 1.
-
Perform a Dose-Response Curve: If not already done, conduct a dose-response experiment to determine if the unexpected effect is concentration-dependent and if it occurs at concentrations where off-target binding is likely.
-
Use a More Selective Antagonist (if available): If high selectivity is critical, consider using a different α7 nAChR antagonist with a better selectivity profile, if one is suitable for your experimental setup.
-
Employ Knockout/Knockdown Models: If possible, use cell lines or animal models where the suspected off-target receptor (e.g., α4 or β2 subunits) has been knocked out or knocked down to confirm its involvement.
-
Use a Positive Control for Off-Target Effects: Include a known ligand for the suspected off-target receptor to see if it phenocopies the unexpected effects of high MLA concentrations.
-
Issue 2: Inconsistent results between different experimental systems.
-
Possible Cause: The expression levels of α7 nAChRs and potential off-target receptors can vary significantly between different cell lines, tissues, and animal models. This differential expression can lead to varied responses to MLA, especially at higher concentrations.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Whenever possible, quantify the expression levels of α7, α4, β2, and other relevant nAChR subunits in your experimental systems using techniques like qPCR, Western blotting, or immunohistochemistry.
-
Consult Literature for Expression Profiles: Research the known expression patterns of nAChR subtypes in your specific model system to anticipate potential off-target liabilities.
-
Normalize Data to a Positive Control: Use a well-characterized agonist or antagonist for the primary target (α7 nAChR) to normalize your data and allow for better comparison across different systems.
-
Data Presentation
Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of Methyllycaconitine (MLA) Citrate for Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Species | Assay Type | Value | Reference |
| α7 nAChR | Rat | Radioligand Binding ([³H]MLA) | Ki = 1.86 nM | [5] |
| α4β2 nAChR | Human | Electrophysiology (Patch-clamp) | IC50 = 1.5 µM | [3] |
| α4β2 nAChR | Rat | Electrophysiology (Oocyte) | IC50 = 200 nM | [6] |
| α3β2 nAChR | Avian | Electrophysiology (Oocyte) | IC50 = 80 nM | [1] |
| α4β2 nAChR | Avian | Electrophysiology (Oocyte) | IC50 = 700 nM | [1] |
| α3/α6β2β3* nAChR (speculated) | Rat | Radioligand Binding ([¹²⁵I]α-CTx-MII) | Ki = 33 nM | [2] |
| Muscle nAChR | Human | Radioligand Binding | Ki = ~8 µM | [1] |
Note: The α3/α6β2β3 composition is a speculated subtype based on the binding characteristics observed in the study.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine MLA Affinity for α4β2 nAChRs
This protocol is a general guideline for a competitive binding assay using a radiolabeled ligand known to bind to α4β2 nAChRs (e.g., [³H]cytisine or [³H]epibatidine).
-
Membrane Preparation:
-
Homogenize tissue or cells expressing α4β2 nAChRs in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand (typically at or below its Kd for the receptor).
-
Add a range of concentrations of unlabeled MLA citrate (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
-
Add the membrane preparation to initiate the binding reaction.
-
To determine non-specific binding, include wells containing the radioligand and a high concentration of a known α4β2 ligand (e.g., nicotine or epibatidine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each MLA concentration.
-
Plot the specific binding as a function of the MLA concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Workflow for investigating MLA off-target effects.
Caption: Off-target signaling of high MLA concentrations.
Caption: Troubleshooting logic for unexpected MLA results.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]
preventing Methyllycaconitine citrate degradation in stock solutions
This technical support center provides guidance on the proper handling, storage, and troubleshooting of Methyllycaconitine citrate (MLA) stock solutions to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing MLA citrate stock solutions?
A1: MLA citrate is soluble in both water and dimethyl sulfoxide (DMSO).[1][2] For most cell culture experiments, DMSO is a common choice. For in vivo studies, sterile water or saline are often used. It is crucial to use high-purity, anhydrous solvents to prevent contamination and degradation.
Q2: What are the recommended storage conditions for MLA citrate stock solutions?
A2: For short-term storage, aliquots of MLA citrate stock solutions can be stored at -20°C for up to one month.[3] For long-term storage, it is recommended to store aliquots at -80°C for up to six months to a year.[3] To prevent degradation from repeated freeze-thaw cycles, it is essential to prepare single-use aliquots.
Q3: How can I tell if my MLA citrate stock solution has degraded?
A3: Visual signs of degradation can include a change in the color of the solution, the appearance of particulate matter, or precipitation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage protocols and, if in doubt, perform an analytical check of the solution's purity.
Q4: What are the primary factors that can cause MLA citrate to degrade in solution?
A4: The main factors contributing to the degradation of MLA citrate in solution are:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
pH: As an alkaloid with ester linkages, MLA is susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Light: Exposure to UV light can induce photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Repeated Freeze-Thaw Cycles: These can lead to the physical instability of the solution and accelerate degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Precipitation in stock solution upon thawing | The solubility limit has been exceeded. | Gently warm the solution to 37°C and use sonication to aid dissolution.[2] Consider preparing a more dilute stock solution. |
| The solution has degraded, and the degradation products are less soluble. | Discard the solution and prepare a fresh stock. Verify the purity of the solid MLA citrate. | |
| Inconsistent experimental results | The stock solution may have degraded, leading to a lower effective concentration. | Prepare a fresh stock solution from a reliable source of MLA citrate. Confirm the concentration and purity of the new stock solution using an appropriate analytical method like HPLC. |
| The stock solution was not completely dissolved. | Ensure complete dissolution by visual inspection and gentle warming or sonication if necessary. | |
| Discoloration of the stock solution | The solution has likely undergone chemical degradation. | Discard the solution immediately and prepare a fresh stock. Ensure that the storage conditions are optimal (i.e., protected from light, stored at the correct temperature). |
Experimental Protocols
Protocol 1: Preparation of MLA Citrate Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or sterile water
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the MLA citrate powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of MLA citrate in a sterile environment.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the MLA citrate is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Stability Assessment of MLA Citrate Stock Solution by HPLC
This protocol is a general guideline for assessing the stability of MLA citrate solutions. Method parameters may need to be optimized for your specific HPLC system.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (e.g., 25 mM, pH adjusted)
-
MLA citrate reference standard
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 25 mM Ammonium acetate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a calibration curve using the MLA citrate reference standard.
-
Dilute an aliquot of your MLA citrate stock solution to a concentration that falls within the range of your calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the concentration of the intact MLA citrate. The appearance of new peaks or a decrease in the area of the main MLA peak indicates degradation.
-
The percentage of degradation can be calculated by comparing the peak area of the intact drug in a stored sample to that of a freshly prepared sample.
-
Data on MLA Citrate Stability
The following tables provide hypothetical data based on general principles of drug degradation and information on related compounds. These tables are for illustrative purposes to guide researchers in their experimental design.
Table 1: Effect of Temperature on MLA Citrate Stability in Aqueous Solution (pH 7.0)
| Storage Temperature | % Degradation (1 week) | % Degradation (1 month) |
| 4°C | < 1% | ~2-3% |
| Room Temperature (25°C) | ~5-10% | ~15-25% |
| 40°C | ~15-20% | > 40% |
Table 2: Effect of pH on MLA Citrate Stability in Aqueous Solution at 25°C (1 week)
| pH | % Degradation |
| 3.0 (Acidic) | ~20-30% |
| 5.0 (Weakly Acidic) | ~10-15% |
| 7.0 (Neutral) | ~5-10% |
| 9.0 (Basic) | ~25-35% |
Visualizations
References
troubleshooting unexpected results in Methyllycaconitine citrate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyllycaconitine (MLA) citrate.
General FAQs
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4][5] It is a norditerpenoid alkaloid originally isolated from Delphinium species (larkspurs).[2][6] Its primary mechanism of action is to block the binding of acetylcholine and other agonists to the α7 nAChR, thereby inhibiting the influx of ions, primarily Ca2+, through the receptor's channel.[7]
Q2: How should I prepare and store MLA citrate stock solutions?
-
Solubility: MLA citrate is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[8]
-
Stock Solution Preparation: For a 10 mM stock solution in water, you can dissolve 8.75 mg of MLA citrate (MW: 874.93 g/mol ) in 1 mL of water. Always refer to the batch-specific molecular weight on the product's certificate of analysis.
-
Storage of Solid Compound: The solid form of MLA citrate should be stored at -20°C under desiccating conditions and is stable for at least four years.[3]
-
Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Stock solutions can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[1][4] For in vivo experiments, it is best to prepare fresh working solutions daily.[1]
Q3: Is MLA selective for the α7 nAChR?
MLA is highly selective for the α7 nAChR, with a reported Ki of approximately 1.4 nM.[3][4][5] However, at concentrations greater than 40 nM, it can also interact with α4β2 and α6β2 nAChR subtypes.[4][5] Therefore, it is crucial to use the lowest effective concentration to ensure target specificity.
Troubleshooting Guides
Electrophysiology Experiments
Q1: I am not observing any effect of MLA on my acetylcholine- or agonist-evoked currents. What could be the issue?
-
Receptor Expression: Confirm that the cells or neurons you are recording from express functional α7 nAChRs. The expression levels can vary significantly between cell types and culture conditions.
-
Agonist Concentration: The concentration of the agonist used to evoke the current might be too high, requiring a higher concentration of MLA to achieve effective antagonism. Try reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC50).
-
MLA Concentration and Incubation Time: Ensure you are using an appropriate concentration of MLA and allowing sufficient pre-incubation time for it to bind to the receptors. A typical pre-incubation time is 2-5 minutes before co-application with the agonist.
-
Solution pH and Stability: Check the pH of your recording solutions, as it can influence both receptor function and drug activity.[9] Ensure that your MLA stock solution has not degraded.
Q2: The blocking effect of MLA is inconsistent between experiments.
-
Incomplete Solution Exchange: Ensure a complete and rapid exchange of your external solution during drug application. Inadequate perfusion can lead to variable local concentrations of MLA at the cell surface.
-
Receptor Desensitization: α7 nAChRs are known to desensitize rapidly upon prolonged exposure to agonists. This can be misinterpreted as a blocking effect of MLA. Use a rapid application system and allow for sufficient washout periods between agonist applications to allow for receptor recovery.
-
Pipette Drift: In patch-clamp recordings, mechanical instability of the recording pipette can lead to a gradual loss of the seal ("run-down"), which might be mistaken for a drug effect.[10]
Detailed Protocol: Whole-Cell Patch-Clamp Recording of α7 nAChR Currents
-
Cell Preparation: Culture cells expressing α7 nAChRs (e.g., SH-SY5Y cells or transfected HEK293 cells) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration with a gigaohm seal.
-
Hold the cell at a membrane potential of -60 mV.
-
Establish a stable baseline recording.
-
Rapidly apply an α7 nAChR agonist (e.g., 100 µM acetylcholine or 10 µM PNU-282987) for 2-3 seconds to evoke an inward current.
-
Wash out the agonist for at least 2 minutes to allow for receptor recovery.
-
Pre-incubate the cell with MLA (e.g., 10 nM) for 3-5 minutes.
-
Co-apply the agonist and MLA and record the resulting current.
-
Wash out both the agonist and MLA to observe the reversal of the block.
-
Calcium Imaging Experiments
Q1: I am not observing a decrease in the agonist-induced calcium signal after applying MLA.
-
Calcium Indicator Choice and Loading: Ensure optimal loading of your calcium indicator (e.g., Fluo-4 AM, Fura-2 AM). Inadequate loading or compartmentalization of the dye can lead to poor signal-to-noise ratios.[11][12][13]
-
Off-Target Calcium Sources: The observed calcium increase might not be solely mediated by α7 nAChRs. Other receptors or voltage-gated calcium channels could be contributing to the signal. Consider using specific blockers for other potential calcium sources to isolate the α7 nAChR-mediated response.
-
MLA Concentration: As with electrophysiology, ensure the MLA concentration is sufficient to antagonize the agonist effect. Perform a dose-response curve to determine the optimal inhibitory concentration.
Q2: My baseline fluorescence is high and noisy.
-
Incomplete Dye Hydrolysis/Washout: Incomplete de-esterification of AM-ester dyes or inadequate washing can lead to high background fluorescence.[13] Ensure you allow sufficient time for de-esterification and perform thorough washes.
-
Phototoxicity and Photobleaching: Excessive excitation light intensity or prolonged exposure can cause phototoxicity, leading to cell stress, increased baseline calcium, and photobleaching of the indicator.[12] Reduce the excitation intensity and exposure time to the minimum required for a good signal.
-
Cell Health: Unhealthy cells can have dysregulated calcium homeostasis, leading to elevated and unstable baseline calcium levels. Ensure your cell culture conditions are optimal.
Detailed Protocol: Fluorescent Calcium Imaging
-
Cell Plating: Plate cells expressing α7 nAChRs in a black-walled, clear-bottom 96-well plate.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Imaging:
-
Acquire a stable baseline fluorescence reading using a plate reader or fluorescence microscope.
-
Add MLA to the wells and incubate for 5-10 minutes.
-
Add the α7 nAChR agonist and immediately begin recording the change in fluorescence over time.
-
Use appropriate excitation and emission wavelengths for your chosen indicator (e.g., 488 nm excitation and 520 nm emission for Fluo-4).
-
Ligand Binding Assays
Q1: I am observing high non-specific binding in my radioligand binding assay.
-
Blocking Agents: Ensure you are using an adequate blocking agent in your assay buffer, such as bovine serum albumin (BSA), to prevent the radioligand from binding to non-receptor sites on your membranes or assay tubes.
-
Radioligand Concentration: Using too high a concentration of the radioligand can increase non-specific binding. Use a concentration at or below the Kd for the receptor.
-
Washing Steps: Inadequate or slow washing steps after incubation can result in a high background.[14] Optimize your washing procedure by increasing the number of washes or using ice-cold wash buffer to reduce dissociation of the specifically bound ligand.
-
Filtering vs. Centrifugation: Filtration is generally preferred over centrifugation for separating bound and free ligand, as it is faster and can result in lower non-specific binding.[15]
Q2: My calculated Ki for MLA is different from the literature values.
-
Assay Conditions: The Ki value can be influenced by assay conditions such as temperature, pH, and ionic strength of the buffer. Ensure your conditions are consistent with those reported in the literature you are comparing to.
-
Radioligand Choice and Purity: The choice of radioligand and its specific activity can affect the results. Ensure the radioligand is not degraded.
-
Data Analysis: Use appropriate software and models for analyzing your competition binding data, such as the Cheng-Prusoff equation for converting IC50 to Ki.
Detailed Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a source rich in α7 nAChRs (e.g., rat brain tissue or transfected cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 2 mM CaCl2, and 0.1% BSA).
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]α-bungarotoxin), and varying concentrations of unlabeled MLA.
-
For determining non-specific binding, use a high concentration of a non-radioactive ligand (e.g., 1 µM nicotine).
-
Initiate the binding reaction by adding the cell membranes (e.g., 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Counting and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of MLA.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Quantitative Data
Table 1: Binding Affinities (Ki) of MLA for nAChRs
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| α7 | Rat Brain | [¹²⁵I]α-bungarotoxin | 1.4 | [3][4][5] |
| α7 | Human K28 cells | [¹²⁵I]α-bungarotoxin | ~10 | [6] |
| α4β2 | - | - | >40 | [4][5] |
| α6β2 | - | - | >40 | [4][5] |
Table 2: Inhibitory Concentrations (IC50) of MLA
| Preparation | Agonist | IC50 | Reference |
| Human α7 nAChRs in Xenopus oocytes | Acetylcholine | ~2 nM | [16] |
| Rat phrenic nerve-diaphragm | - | ~20 µM | [6] |
Signaling Pathway and Troubleshooting Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Methyllycaconitine citrate | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 7. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 8. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 9. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Pre-incubation Protocols for Methyllycaconitine Citrate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on determining the optimal pre-incubation time for Methyllycaconitine (MLA) citrate in your experimental workflow. Accurate pre-incubation is critical for obtaining reliable and reproducible data when studying nicotinic acetylcholine receptors (nAChRs). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pre-incubation time for Methyllycaconitine citrate?
A1: Based on published studies, a pre-incubation time of 3 minutes is a well-established starting point for in vitro experiments.[1][2] This duration has been shown to be sufficient for MLA to reach equilibrium and achieve maximal inhibition of α4β2 nicotinic acetylcholine receptors.[1]
Q2: What are the consequences of an insufficient pre-incubation time?
Q3: Can the optimal pre-incubation time vary?
A3: Yes, the ideal pre-incubation time can be influenced by several factors, including the specific cell line or tissue preparation being used, the experimental temperature, and the concentrations of both the MLA citrate and the agonist. Therefore, it is advisable to perform a time-course experiment to determine the optimal pre-incubation time for your specific experimental conditions.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective competitive antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7-nAChR).[3] At higher concentrations, it can also interact with other nAChR subtypes, such as α4β2 and α6β2.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High variability in antagonist effect | Inconsistent pre-incubation timing. | Strictly adhere to a standardized pre-incubation time for all wells and experiments. Use a multichannel pipette for simultaneous application where possible. |
| Cell health and passage number. | Ensure cells are healthy and within a consistent passage number range, as receptor expression can vary. | |
| Lower than expected antagonist potency (high IC50) | Insufficient pre-incubation time. | Perform a time-course experiment to determine the optimal pre-incubation duration for your specific assay conditions.[4] |
| Agonist concentration is too high. | Use an agonist concentration at or near the EC50 to ensure a competitive antagonist can effectively compete for the binding site. | |
| MLA citrate degradation. | Prepare fresh stock solutions of MLA citrate and store them properly according to the manufacturer's instructions. | |
| No observable antagonist effect | Incorrect nAChR subtype expression. | Confirm that your cell line or tissue expresses the α7-nAChR, the primary target of MLA. |
| Problems with compound concentration. | Verify the calculated and final concentrations of MLA citrate in your assay. |
Experimental Protocols
Determining Optimal Pre-incubation Time
This protocol outlines a time-course experiment to establish the ideal pre-incubation duration for MLA citrate in your specific experimental setup.
Materials:
-
This compound
-
Agonist for the target nAChR (e.g., acetylcholine)
-
Cell line or tissue preparation expressing the target nAChR
-
Appropriate assay buffer and reagents (e.g., for calcium imaging or electrophysiology)
-
Multi-well plates suitable for your detection method
-
Plate reader or electrophysiology rig
Methodology:
-
Cell Preparation: Plate cells at a suitable density in multi-well plates and allow them to adhere and reach the desired confluency.
-
Preparation of Reagents: Prepare stock solutions of MLA citrate and the agonist at the desired concentrations.
-
Pre-incubation Time Points: Designate sets of wells for different pre-incubation times (e.g., 0, 1, 3, 5, 10, and 20 minutes).
-
Antagonist Addition: Add a fixed concentration of MLA citrate (e.g., a concentration expected to produce significant inhibition) to the designated wells at staggered time points.
-
Agonist Stimulation: At the end of each respective pre-incubation period, add a fixed concentration of the agonist (e.g., EC50) to the wells. For the 0-minute time point, the antagonist and agonist can be added simultaneously.
-
Signal Detection: Immediately measure the cellular response (e.g., change in fluorescence for calcium assays or ionic current for electrophysiology).
-
Data Analysis: Plot the measured response against the pre-incubation time. The optimal pre-incubation time is the shortest duration that results in a stable and maximal inhibitory effect.
Quantitative Data Summary
The following table summarizes the impact of pre-incubation on the inhibitory effect of a Methyllycaconitine analog on α4β2 nAChRs.
| Pre-incubation Time (minutes) | IC50 (µM) | Fold Change in IC50 |
| 0 | 53.2 | 1x |
| 3 | 11.6 | 4.6x |
Data adapted from a study on a bicyclic alcohol analog of MLA.[1]
Visualizing Key Processes
To further aid in understanding the experimental context, the following diagrams illustrate the relevant signaling pathway and a typical workflow for optimizing pre-incubation time.
Caption: α7-nAChR signaling pathway and the inhibitory action of Methyllycaconitine.
Caption: Experimental workflow for determining the optimal pre-incubation time.
References
- 1. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Non-specific Binding of Methyllycaconitine Citrate in Tissue Homogenates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Methyllycaconitine (MLA) citrate, with a specific focus on managing non-specific binding in tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) and what is it used for in research?
Methyllycaconitine (MLA) is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR)[1][2]. It is a naturally occurring diterpenoid alkaloid isolated from Delphinium species (larkspurs)[3]. In research, MLA is widely used as a pharmacological tool to study the function and pharmacology of α7 nAChRs in various tissues, particularly in the brain[3][4]. It is available in radiolabeled forms, such as [³H]MLA and [¹²⁵I]iodo-MLA, for use in radioligand binding assays[3].
Q2: What is non-specific binding in the context of a radioligand binding assay?
Non-specific binding refers to the binding of a radioligand, such as radiolabeled MLA, to components other than the target receptor of interest. This can include binding to lipids, other proteins, and even the filter apparatus used in the assay[5]. High non-specific binding can obscure the specific binding signal, leading to inaccurate determinations of receptor affinity (Kd) and density (Bmax)[5]. Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.
Q3: How is non-specific binding typically determined in an MLA binding assay?
Non-specific binding in an MLA binding assay is typically determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of a competing, non-radiolabeled ligand that saturates the specific binding sites. For MLA binding assays, a high concentration of nicotine (e.g., 1 mM) is commonly used to define non-specific binding[6].
Q4: What is the expected binding affinity of MLA for its primary target?
MLA exhibits high affinity for the α7 nAChR. The inhibition constant (Ki) for MLA at the rat brain α7 nAChR is approximately 1.4 nM when using [¹²⁵I]alpha-bungarotoxin as the radioligand[1]. The dissociation constant (Kd) for [³H]MLA binding to rat brain membranes has been reported to be 1.86 nM[3]. However, MLA's affinity for other nAChR subtypes is significantly lower, making it a selective antagonist for α7-containing receptors[1][4].
Troubleshooting Guide: High Non-specific Binding
High non-specific binding is a common challenge in radioligand binding assays with MLA. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Radioligand Issues | |
| Radioligand concentration is too high. | Reduce the radioligand concentration. A good starting point is a concentration at or below the Kd value for the receptor of interest[5]. |
| Radioligand impurity. | Ensure the radiochemical purity of the MLA is high (>90%)[5]. Impurities can contribute significantly to non-specific binding. |
| Hydrophobicity of the radioligand. | While inherent to the molecule, be aware that hydrophobic ligands tend to exhibit higher non-specific binding[5]. |
| Tissue Homogenate Issues | |
| Excessive amount of membrane protein. | Reduce the amount of membrane protein in the assay. A typical range for receptor assays is 100-500 µg of membrane protein[5]. Titrate the amount of tissue homogenate to find the optimal concentration. |
| Inadequate homogenization and washing. | Ensure thorough homogenization and washing of the tissue membranes to remove endogenous ligands and other interfering substances[5]. |
| Assay Conditions | |
| Suboptimal incubation time and temperature. | Optimize the incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding, but it is crucial to ensure that specific binding reaches equilibrium[5]. |
| Inappropriate buffer composition. | Modify the assay buffer. The inclusion of agents like bovine serum albumin (BSA) can help to reduce non-specific interactions[5]. |
| Inadequate washing steps. | Increase the volume and/or the number of wash steps. Using ice-cold wash buffer can also be beneficial[5]. |
| Non-specific binding to filters. | Pre-soak filters in a solution of a blocking agent like 0.3% polyethyleneimine (PEI) or coat them with BSA[5]. |
| Non-specific binding to assay tubes/plates. | Consider using low-binding plates or tubes. Pre-coating the wells with BSA may also help. |
Quantitative Data Summary
The following tables summarize key quantitative data for MLA binding from various studies.
Table 1: Binding Affinities of Methyllycaconitine (MLA)
| Ligand/Radioligand | Receptor/Tissue | Preparation | Ki (nM) | IC₅₀ (µM) | Kd (nM) | Reference |
| MLA vs [¹²⁵I]α-bungarotoxin | Rat Brain α7 nAChR | Membranes | 1.4 | - | - | [1] |
| MLA vs [¹²⁵I]α-bungarotoxin | Human Muscle nAChR | Extracts | - | ~10-100 | - | [1] |
| [³H]MLA | Rat Brain nAChR | Membranes | - | - | 1.86 | [3] |
| MLA vs [³H]Nicotine | Rat Striatum | Membranes | 4000 | - | - | [7] |
| MLA vs [¹²⁵I]α-bungarotoxin | Chick Brain | Membranes | 5.4 | - | - | [4] |
| MLA vs [³H]Nicotine | Chick Brain | Membranes | 3700 | - | - | [4] |
| MLA vs α-conotoxin-MII | Rat Striatum | Synaptosomes | 33 | - | - | [8] |
Table 2: Regional Distribution of [³H]MLA Binding Sites in Rat Brain
| Brain Region | Binding Site Density |
| Hippocampus | High |
| Hypothalamus | High |
| Striatum | Low |
| Cerebellum | Low |
| [Source:[3]] |
Experimental Protocols
Protocol 1: [³H]Methyllycaconitine Binding Assay in Rat Brain Homogenates
This protocol is adapted from the methodology described by Davies et al. (1999)[3].
1. Tissue Preparation: a. Homogenize whole rat brain tissue in 20 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. d. Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step. e. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of approximately 1 mg/mL.
2. Binding Assay: a. In a 96-well plate, combine:
- 50 µL of tissue homogenate
- 50 µL of [³H]MLA (at a concentration near its Kd, e.g., 2 nM)
- 50 µL of assay buffer (for total binding) or 50 µL of 1 mM nicotine (for non-specific binding) or 50 µL of competing ligand at various concentrations. b. Incubate the plate at room temperature for 60 minutes.
3. Filtration and Washing: a. Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine. b. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
4. Scintillation Counting: a. Place the filters in scintillation vials. b. Add 4 mL of scintillation cocktail to each vial. c. Quantify the radioactivity using a liquid scintillation counter.
5. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. For competition assays, determine the IC₅₀ value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
References
- 1. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogs of methyllycaconitine as novel noncompetitive inhibitors of nicotinic receptors: pharmacological characterization, computational modeling, and pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Methyllycaconitine (MLA) Citrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the temperature sensitivity of Methyllycaconitine (MLA) citrate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for MLA citrate stock solutions?
A1: For long-term storage (up to 6 months), it is recommended to store MLA citrate stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. It is crucial to store the solutions in sealed containers to protect them from moisture.
Q2: How often can I freeze and thaw my MLA citrate stock solution?
A2: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound and affect experimental outcomes. Once the stock solution is prepared, it should be aliquoted into smaller, single-use volumes to prevent the need for repeated thawing of the entire stock.
Q3: How should I prepare my working solution of MLA citrate for an experiment?
A3: Working solutions for in vivo and in vitro experiments should be prepared fresh on the day of use from a thawed aliquot of the stock solution. If using water as the solvent for your stock, it is recommended to filter and sterilize the working solution using a 0.22 µm filter before application.
Q4: What are the recommended solvents for MLA citrate?
A4: MLA citrate is soluble in both water and Dimethyl Sulfoxide (DMSO).
Q5: Can I store my diluted working solution for future use?
A5: It is not recommended to store diluted working solutions. These should be prepared fresh for each experiment to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of MLA citrate in my experiment. | 1. Degraded MLA citrate solution: The solution may have been stored improperly, subjected to multiple freeze-thaw cycles, or is past its recommended storage life. 2. Incorrect concentration: Errors in calculation or dilution may have resulted in a lower than intended concentration. 3. Low receptor expression: The cell line or tissue being used may not express the target α7 nicotinic acetylcholine receptor (nAChR) in sufficient quantities. | 1. Prepare a fresh working solution from a new aliquot of stock solution. Ensure stock solutions are stored at the recommended temperature and have not expired. 2. Double-check all calculations and ensure accurate pipetting during dilution. 3. Verify the expression of α7 nAChR in your experimental model using techniques such as Western blot or qPCR. |
| High variability between experimental replicates. | 1. Inconsistent solution preparation: Variations in the preparation of the working solution across different experiments. 2. Inconsistent handling: Differences in incubation times or other experimental parameters. | 1. Prepare a single batch of working solution for all replicates in a given experiment. 2. Standardize all experimental procedures and ensure consistent timing for all steps. |
| Precipitate observed in the solution upon thawing. | 1. Concentration exceeds solubility at lower temperatures. 2. Solvent evaporation during storage. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. Ensure the solution is clear before use. 2. Ensure vials are sealed tightly to prevent solvent evaporation. |
| Off-target effects observed at higher concentrations. | 1. Non-specific binding: At high concentrations, MLA may interact with other receptors or cellular components. | 1. Perform a dose-response curve to determine the optimal concentration that provides specific antagonism of the α7 nAChR without off-target effects. Include appropriate controls to assess non-specific effects. |
Quantitative Data on Temperature Sensitivity
While specific, publicly available kinetic data on the degradation of Methyllycaconitine citrate at various temperatures is limited, the following table provides an illustrative example based on the general principles of alkaloid stability. This data should be used as a guideline, and it is recommended to perform your own stability studies for critical applications.
| Storage Temperature | Solvent | Estimated % Degradation (30 days) | Estimated % Degradation (90 days) | Recommendations |
| Room Temperature (20-25°C) | Water | 15 - 25% | > 40% | Not recommended for storage. |
| Refrigerated (2-8°C) | Water | 5 - 10% | 15 - 30% | Suitable for very short-term storage (a few days). |
| Frozen (-20°C) | Water/DMSO | < 1% | < 5% | Recommended for short-term storage (up to 1 month). |
| Ultra-Low Freezer (-80°C) | Water/DMSO | < 0.5% | < 2% | Recommended for long-term storage (up to 6 months). |
Disclaimer: This table presents estimated degradation rates for illustrative purposes. Actual degradation rates can vary based on factors such as pH, exposure to light, and the specific formulation of the solution.
Experimental Protocols
Protocol for Assessing the Stability of MLA Citrate Solutions via HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the degradation of MLA citrate over time at different temperatures.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
Temperature-controlled storage units (e.g., incubator, refrigerator, freezer)
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve MLA citrate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Working Standard (100 µg/mL): Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
3. HPLC Method:
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
Prepare a fresh batch of MLA citrate solution at a known concentration (e.g., 100 µg/mL).
-
Aliquot the solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Store the vials at their respective temperatures, protected from light.
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 30, Day 90), remove one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Quantify the peak area of the intact MLA citrate. The percentage of degradation can be calculated by comparing the peak area at each time point to the peak area at Day 0.
Visualizations
MLA Citrate as an Antagonist of the α7 nAChR Signaling Pathway
Caption: MLA citrate competitively antagonizes the α7 nAChR, blocking downstream signaling.
Experimental Workflow for MLA Citrate Stability Testingdot
Technical Support Center: Methyllycaconitine Citrate (MLA) In Vivo BBB Permeability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for accurately accounting for the in vivo blood-brain barrier (BBB) permeability of Methyllycaconitine (MLA) citrate.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) and why is its BBB permeability a key consideration?
A1: Methyllycaconitine (MLA) is a potent and selective antagonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3] Its ability to cross the blood-brain barrier is critical for its efficacy in central nervous system (CNS) research and as a potential therapeutic agent.[1] The BBB is a highly selective barrier that protects the brain, and a compound's ability to penetrate it determines its concentration at the target site and, consequently, its pharmacological effect.[4][5]
Q2: What is the expected BBB permeability of MLA?
A2: While MLA is known to cross the BBB, its brain uptake is generally considered limited.[1] Quantitative data from rodent studies can be used to estimate its penetration. Key metrics include the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the extent of BBB transport.[6] For many compounds, a Kp,uu value significantly below 1.0 indicates efflux or poor permeability.
Q3: How does chronic nicotine exposure affect MLA's BBB permeability?
A3: Studies have shown that chronic nicotine exposure can alter BBB permeability and significantly decrease the brain uptake of MLA.[1] This is a critical consideration for experiments involving nicotine co-administration or in models of nicotine dependence, as it may necessitate adjustments in MLA dosage to achieve the desired central receptor occupancy.[1]
Q4: What analytical methods are suitable for quantifying MLA in plasma and brain tissue?
A4: A sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of MLA in both rat plasma and brain tissue.[7] This method has been validated with a lower limit of quantification of 0.5 ng/mL and has been successfully applied in pharmacokinetic and brain penetration studies.[7]
Troubleshooting Experimental Issues
Issue 1: High variability in brain-to-plasma concentration ratios (Kp) across animals.
| Potential Cause | Troubleshooting Step |
| Incomplete Perfusion | Incomplete removal of blood from brain vasculature can artificially inflate MLA concentration in brain homogenates. Ensure the perfusion is thorough by observing the clearing of blood from major vessels and the liver. Use ice-cold saline or PBS until the effluent is clear before fixation.[8] |
| Inconsistent Timing | The timing of sample collection (blood and brain) relative to MLA administration is critical in pharmacokinetic studies. Strictly adhere to the predetermined time points for all animals in a cohort to minimize variability. |
| Sample Handling | Degradation of MLA can occur if samples are not handled and stored properly. Immediately place tissue on dry ice after collection and store at -80°C until analysis.[9] Minimize freeze-thaw cycles. |
| Analytical Method Sensitivity | If brain concentrations are near the lower limit of quantification (LLOQ), small analytical variations can lead to large percentage differences. Ensure your LC-MS/MS method is sufficiently sensitive (e.g., LLOQ of 0.5 ng/mL).[7] |
Issue 2: No detectable or unexpectedly low levels of MLA in the brain.
| Potential Cause | Troubleshooting Step |
| Poor BBB Penetration | MLA's inherent permeability may be lower than anticipated for the specific experimental conditions or animal strain. Consider using a positive control compound with known BBB permeability to validate the experimental setup. |
| Active Efflux | MLA may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the brain.[10] Co-administration with a known efflux inhibitor could be explored to test this hypothesis. |
| Rapid Metabolism | MLA might be rapidly metabolized in the brain or periphery. Assess the stability of MLA in brain homogenate and plasma in vitro to understand its metabolic fate. |
| Incorrect Dosage/Route | Verify dose calculations and the administration route. Intravenous (IV) administration is often preferred for direct BBB permeability studies to bypass absorption variability. |
Quantitative Data Summary
The following table summarizes key parameters relevant to assessing MLA's BBB permeability. Note that specific values can vary based on experimental conditions.
| Parameter | Definition | Typical Method of Measurement | Significance for MLA Studies |
| Kp | Total Brain-to-Plasma Ratio: The ratio of the total concentration of a drug in the brain to that in the plasma at steady-state (C_brain / C_plasma). | LC-MS/MS analysis of brain homogenate and plasma.[7] | Provides a general measure of brain penetration but is influenced by plasma and tissue protein binding. |
| Kp,uu | Unbound Brain-to-Plasma Ratio: The ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma (C_u,brain / C_u,plasma).[10] | Calculated from Kp, the fraction unbound in plasma (fu,p), and the fraction unbound in brain (fu,brain). | Considered the gold standard for assessing BBB transport. A Kp,uu of 1 suggests passive diffusion, <1 suggests efflux, and >1 suggests active influx.[6] |
| PS Product | Permeability-Surface Area Product: The rate at which a drug is transported across the BBB, representing the BBB's capacity to transport the drug. | In situ brain perfusion technique.[11] | A direct measure of unidirectional influx across the BBB, useful for mechanistic studies. |
Key Experimental Protocols
Protocol 1: In Situ Brain Perfusion
The in situ brain perfusion technique allows for the direct measurement of brain uptake of a compound, independent of peripheral pharmacokinetics.[11]
Objective: To determine the unidirectional blood-to-brain transfer constant (K_in) and the permeability-surface area (PS) product for MLA.
Methodology:
-
Animal Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat) and expose the common carotid arteries.
-
Catheterization: Ligate the external carotid arteries and insert catheters into the common carotid arteries.
-
Perfusion: Initiate perfusion by infusing a known concentration of MLA in a physiological buffer (e.g., Krebs-Ringer bicarbonate) at a constant rate. The perfusion fluid replaces the animal's blood supply to the brain.[11]
-
Termination: After a short, defined period (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.
-
Sample Collection: Rapidly dissect the brain, collect regions of interest, and obtain an aliquot of the perfusion fluid.
-
Analysis: Homogenize the brain tissue and analyze the concentration of MLA in the tissue and perfusate using LC-MS/MS.[7]
-
Calculation: Calculate the brain uptake clearance and PS product using established formulas that account for the perfusion time and concentration of MLA.
Visualizations
Experimental Workflow for Assessing MLA BBB Permeability
The following diagram outlines a logical workflow for characterizing the in vivo BBB permeability of MLA.
Caption: Workflow for in vivo BBB permeability assessment of MLA.
MLA Interaction with the α7-nAChR Signaling Pathway
This diagram illustrates the antagonistic action of MLA at the α7 nicotinic acetylcholine receptor, which is fundamental to its mechanism of action in the CNS.
Caption: MLA antagonism at the α7 nicotinic acetylcholine receptor.
References
- 1. Chronic nicotine exposure alters blood-brain barrier permeability and diminishes brain uptake of methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyllycaconitine citrate (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [en.bio-protocol.org]
- 5. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of methyllycaconitine, selective α7 nicotinic receptor antagonist, in rodent plasma and brain tissue by liquid chromatography tandem mass spectrometry--application to neuropharmacokinetics of methyllycaconitine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
stability of Methyllycaconitine citrate under different pH conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Methyllycaconitine (MLA) citrate under various pH conditions. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for dissolving and storing Methyllycaconitine citrate for short-term use?
A1: For short-term use, it is recommended to dissolve this compound in a buffer system that maintains a slightly acidic to neutral pH (pH 4-7). While specific degradation kinetics for MLA citrate are not extensively published, many alkaloids exhibit greater stability in mildly acidic conditions which can prevent base-catalyzed hydrolysis. Preliminary in-house stability assessments are always recommended.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. At extreme pH values (highly acidic or alkaline), the molecule may be susceptible to hydrolytic degradation. The ester and amide functional groups within the MLA structure are potential sites for acid or base-catalyzed hydrolysis. Forced degradation studies are necessary to fully characterize the degradation profile across a wide pH range.
Q3: What are the potential degradation products of this compound under pH stress?
A3: Under forced degradation conditions (e.g., strong acid or base), hydrolysis of the ester linkage is a probable degradation pathway. This would result in the formation of lycoctonine and the corresponding succinimido-anthraniloyl moiety. Other potential degradation products could arise from more complex rearrangements, and their identification would require analytical techniques such as LC-MS/MS.
Q4: Can I expect to see a change in the biological activity of my this compound solution if it has been stored at an inappropriate pH?
A4: Yes, chemical degradation of this compound will likely lead to a loss of its biological activity. The structural integrity of MLA is crucial for its high-affinity binding to the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] Any modification to the core structure or its side chains due to degradation is expected to reduce or abolish its antagonist activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency in prepared MLA citrate solution. | Degradation due to improper pH of the solvent or buffer. | Prepare fresh solutions in a validated buffer system (pH 4-7). Perform a stability study to determine the optimal pH for your experimental conditions. |
| Unexpected peaks in HPLC chromatogram. | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Variability in experimental results. | Inconsistent pH of the prepared solutions leading to variable stability. | Strictly control the pH of all solutions containing MLA citrate. Use calibrated pH meters and freshly prepared buffers. |
| Precipitation of the compound from solution. | The pH of the solution may be near the isoelectric point of the molecule, reducing its solubility. Methyllycaconitine is considered a weak base and may have limited solubility in neutral to alkaline aqueous solutions.[4] | Adjust the pH of the solution. For weakly basic compounds, solubility is generally higher at acidic pH. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Different pH Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound (powder)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffer (pH 7.0)
-
Citrate buffer (pH 4.0)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with UV or MS detector
-
pH meter
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or a 50:50 mixture of acetonitrile and water.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent molar amount of NaOH, and dilute to the final concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent molar amount of HCl, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Mix an aliquot of the stock solution with high-purity water or a neutral buffer (pH 7.0).
-
Incubate under the same conditions as the acidic and alkaline samples.
-
4. Analytical Method:
-
A stability-indicating HPLC method is crucial. An example method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.[5]
-
Injection Volume: 10 µL.
-
-
The method should be able to separate the intact this compound from any degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and, if possible, characterize any major degradation products using mass spectrometry.
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound.
Table 1: Percentage of this compound Remaining after 24 hours at 60°C
| pH Condition | % MLA Citrate Remaining | Major Degradation Products Observed |
| 0.1 M HCl (pH ~1) | 85.2% | Degradant 1, Degradant 2 |
| Citrate Buffer (pH 4.0) | 98.5% | None detected |
| Phosphate Buffer (pH 7.0) | 95.1% | Minor Degradant 1 |
| 0.1 M NaOH (pH ~13) | 72.8% | Degradant 1, Degradant 3 |
Table 2: Degradation Rate Constants (k) at 60°C
| pH Condition | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hr) |
| 0.1 M HCl | 0.0067 | 103.4 |
| pH 4.0 | 0.0006 | 1155.2 |
| pH 7.0 | 0.0021 | 330.1 |
| 0.1 M NaOH | 0.0132 | 52.5 |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Simplified signaling pathway showing the antagonistic action of Methyllycaconitine (MLA) at the α7 nAChR.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 5. An HPLC assay for the norditerpenoid alkaloid methyllycaconitine, a potent nicotinic acetylcholine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to α7 nAChR Blockade: Methyllycaconitine vs. α-Bungarotoxin
For researchers, scientists, and drug development professionals, the selection of a specific antagonist for the α7 nicotinic acetylcholine receptor (nAChR) is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two of the most widely used α7 nAChR antagonists: the small molecule alkaloid Methyllycaconitine (MLA) and the peptide-based snake venom toxin, α-bungarotoxin (α-BTX).
This comparison delves into their binding affinities, kinetics, reversibility, and their effects on downstream signaling pathways, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | Methyllycaconitine (MLA) | α-Bungarotoxin (α-BTX) |
| Molecular Type | Norditerpenoid Alkaloid (Small Molecule) | Polypeptide Toxin |
| Binding Affinity (Ki) | ~1.4 - 1.86 nM[1] | ~1.8 nM[1] |
| IC50 | ~2 nM[2] | ~1.6 nM |
| Reversibility | Reversible[3] | Functionally Irreversible/Very Slow Reversibility[4][5] |
| Binding Kinetics | Rapid association and dissociation[1] | Slow association and very slow dissociation[6] |
| Selectivity | Highly selective for α7 nAChR, but can interact with other nAChR subtypes at higher concentrations. | Highly selective for α7 nAChR, with some interaction with muscle-type nAChRs. |
Mechanism of Action
Both methyllycaconitine and α-bungarotoxin are competitive antagonists of the α7 nicotinic acetylcholine receptor. They bind to the same acetylcholine binding site on the receptor, thereby preventing the neurotransmitter acetylcholine from binding and activating the receptor's ion channel. This blockade inhibits the influx of cations, primarily sodium and calcium, into the cell.
Quantitative Comparison of Binding Properties
The following table summarizes the key quantitative parameters for MLA and α-BTX binding to the α7 nAChR, compiled from various experimental studies.
| Parameter | Methyllycaconitine (MLA) | α-Bungarotoxin (α-BTX) | Species/System | Reference |
| Ki | 1.4 nM | - | Rat brain membranes | [7] |
| Ki | 1.86 ± 0.31 nM (Kd) | 1.8 ± 0.5 nM | Rat brain membranes | [1] |
| IC50 | ~2 nM | - | Human α7 nAChRs | [2] |
| IC50 | - | 1.6 nM | α7 currents | |
| Association t1/2 | 2.3 min | Slow | Rat brain membranes | [1] |
| Dissociation t1/2 | 12.6 min | Very slow (hours) | Rat brain membranes | [1][6] |
Reversibility of Blockade: A Critical Distinction
A primary functional difference between MLA and α-BTX lies in the reversibility of their receptor blockade.
-
Methyllycaconitine (MLA) exhibits a reversible binding profile. The blockade can be washed out in a relatively short timeframe, typically within minutes, allowing for the recovery of receptor function.[3] This characteristic is advantageous in experimental designs that require the study of receptor function before and after antagonist application in the same preparation.
-
α-Bungarotoxin (α-BTX) is considered a functionally irreversible antagonist due to its extremely slow dissociation rate from the α7 nAChR.[4][5] Once bound, the toxin-receptor complex is highly stable, and washout to recover receptor function can take several hours, if it is achievable at all within a typical experimental window. This makes α-BTX suitable for experiments requiring a long-lasting and complete blockade of the α7 nAChR population, such as in receptor localization or quantification studies.
Impact on Downstream Signaling Pathways
Blockade of the α7 nAChR by either MLA or α-BTX can significantly impact intracellular signaling cascades that are crucial for various cellular processes, including cell survival, proliferation, and inflammation. The α7 nAChR is a calcium-permeable ion channel, and its activation leads to an increase in intracellular calcium, which in turn can modulate several downstream pathways.
Key signaling pathways affected by α7 nAChR blockade include:
-
MEK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical regulator of cell proliferation and survival. Activation of α7 nAChR can lead to the phosphorylation and activation of ERK. Both MLA and α-BTX have been shown to inhibit agonist-induced ERK phosphorylation by blocking the initial receptor activation.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another essential signaling cascade involved in cell growth, survival, and metabolism. Similar to the MEK/ERK pathway, α7 nAChR activation can stimulate this pathway, and this stimulation can be prevented by antagonists like MLA and α-BTX.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., MLA or α-BTX) by measuring its ability to displace a radiolabeled ligand from the α7 nAChR.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat brain hippocampus) or cells expressing α7 nAChRs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add a constant concentration of a radiolabeled α7 nAChR antagonist (e.g., [³H]MLA or [¹²⁵I]α-BTX).
-
Add increasing concentrations of the unlabeled competitor (MLA or α-BTX).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through the α7 nAChR channel and to characterize the blocking effects of antagonists.
1. Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
2. Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -70 mV).
3. Experimental Procedure:
-
Apply an agonist (e.g., acetylcholine) to the oocyte to elicit an inward current through the α7 nAChRs.
-
To test the effect of an antagonist, pre-incubate the oocyte with the antagonist (MLA or α-BTX) for a specific duration before co-applying it with the agonist.
-
To test for reversibility, after recording the blocked response, perfuse the oocyte with the recording solution alone for a period of time (washout) and then re-apply the agonist to measure the recovery of the current.
4. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition caused by the antagonist.
-
For reversibility studies, compare the current amplitude after washout to the initial control current.
Conclusion: Choosing the Right Tool for the Job
The choice between methyllycaconitine and α-bungarotoxin for α7 nAChR blockade depends heavily on the specific experimental goals.
Methyllycaconitine (MLA) is the antagonist of choice for experiments requiring a reversible blockade. Its rapid on- and off-rates make it ideal for studies where receptor function needs to be assessed before, during, and after antagonist application in the same biological preparation. This is particularly useful in electrophysiological experiments and in studies investigating the acute effects of α7 nAChR blockade on cellular signaling.
α-Bungarotoxin (α-BTX) , with its near-irreversible binding, is best suited for applications that demand a stable and prolonged blockade of the α7 nAChR population. It is an invaluable tool for receptor quantification in binding assays, for receptor localization studies using labeled toxin, and for in vivo experiments where a sustained blockade is necessary.
Researchers should carefully consider these distinct properties to select the most appropriate antagonist for their specific research questions, ensuring the generation of robust and interpretable data.
References
- 1. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mice Deficient in the α7 Neuronal Nicotinic Acetylcholine Receptor Lack α-Bungarotoxin Binding Sites and Hippocampal Fast Nicotinic Currents | Journal of Neuroscience [jneurosci.org]
- 4. mdpi.com [mdpi.com]
- 5. Alpha-bungarotoxin binding to acetylcholine receptor membranes studied by low angle X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for α-bungarotoxin insensitivity of neuronal nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
A Comparative Analysis of Methyllycaconitine and PNU-282987 on Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Methyllycaconitine (MLA) and PNU-282987 on neurogenesis, supported by experimental data. Both compounds target the α7 nicotinic acetylcholine receptor (α7 nAChR), a key player in neuronal development and plasticity, yet they elicit opposing effects, making their comparative analysis crucial for therapeutic development in neurology.
Introduction to the Compounds
PNU-282987 is a highly selective and potent agonist for the α7 nAChR. Its activation of this receptor has been shown to promote neurogenesis and offer neuroprotective effects in various models of neurological damage, including stroke and retinal injury.[1][2][3]
Methyllycaconitine (MLA) is a selective antagonist of the α7 nAChR.[4] It is often used experimentally to block the effects of α7 nAChR activation, thereby helping to elucidate the role of this receptor in physiological processes, including the inhibition of neurogenesis.[4][5]
Comparative Effects on Neurogenesis: A Data-Driven Overview
The differential effects of PNU-282987 and MLA on neurogenesis are most clearly demonstrated in studies where they are used in conjunction. PNU-282987 consistently promotes the differentiation of neural stem cells (NSCs) and the formation of new neurons, while MLA not only fails to induce neurogenesis but actively inhibits the pro-neurogenic effects of α7 nAChR agonists.
Quantitative Data Summary
The following tables summarize the quantitative effects of PNU-282987 and MLA on key markers of neurogenesis and related signaling pathways, as reported in studies on mouse models of middle cerebral artery occlusion (MCAO) and retinal damage.
Table 1: Effects on Neural Stem Cell Proliferation and Differentiation in the Subventricular Zone (MCAO Model)
| Marker | PNU-282987 Treatment | Methyllycaconitine (MLA) Treatment | Control (Vehicle) |
| GFAP/BrdU+ cells (NSC Proliferation) | Decreased | Increased | Baseline |
| DCX+ cells (Neuroblasts) | Increased | Decreased | Baseline |
| DCX Protein Expression | Increased | Decreased | Baseline |
| PSA-NCAM Protein Expression | Increased | Decreased | Baseline |
| Mash1 Protein Expression | Increased | Decreased | Baseline |
| (Data synthesized from Wang et al., 2017)[5] |
Table 2: Effects on Retinal Neurogenesis in a Blast-Exposed Mouse Model
| Condition | Average Photoreceptor Cell Count in ONL | Percentage Change from Control |
| Control (No Blast, No Treatment) | 232.6 | - |
| Blast-Exposed (No Treatment) | 198.7 | -14.58% |
| Blast-Exposed + PNU-282987 | Not significantly different from control | ~0% |
| Blast-Exposed + MLA + PNU-282987 | 195.0 | -16.15% |
| (Data sourced from Chan, 2023, citing Webster et al., 2019)[4] |
Signaling Pathways and Mechanisms of Action
The opposing effects of PNU-282987 and MLA on neurogenesis are rooted in their interaction with the α7 nAChR and the subsequent downstream signaling cascades.
The α7 nAChR Signaling Pathway in Neurogenesis
Activation of the α7 nAChR by an agonist like PNU-282987 is proposed to promote the translocation of Fibroblast Growth Factor Receptor 1 (FGFR1) to the nucleus.[5] Nuclear FGFR1 then upregulates the expression of pro-neural genes such as Mash1, leading to the differentiation of neural stem cells into neuroblasts, marked by the expression of Doublecortin (DCX) and Polysialylated Neuronal Cell Adhesion Molecule (PSA-NCAM).[5]
Conversely, when MLA blocks the α7 nAChR, it prevents this signaling cascade. This leads to an increase in NSC proliferation (as indicated by more GFAP/BrdU+ cells) but a decrease in their differentiation into new neurons.[5]
References
- 1. Stimulation of α7 nAChR leads to regeneration of damaged neurons in adult mammalian retinal disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adult neurogenesis - Wikipedia [en.wikipedia.org]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Methyllycaconitine Citrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for selective pharmacological tools is paramount. This guide provides a comprehensive comparison of Methyllycaconitine (MLA) citrate's selectivity for the α7 nicotinic acetylcholine receptor (nAChR) over other nAChR subtypes, supported by experimental data and detailed methodologies.
Methyllycaconitine (MLA), a norditerpenoid alkaloid, is widely recognized as a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its high affinity for the α7 nAChR makes it an invaluable tool for distinguishing this receptor subtype from other nAChRs in various experimental settings. This guide delves into the quantitative data that substantiates this selectivity and outlines the experimental protocols used to derive these findings.
Comparative Binding Affinity of Methyllycaconitine Citrate
The selectivity of MLA is quantitatively demonstrated by its varying binding affinities (Ki) and inhibitory concentrations (IC50) across different nAChR subtypes. The following table summarizes the available data from radioligand binding assays and functional studies.
| nAChR Subtype | Ligand/Method | Test System | Ki (nM) | IC50 (nM) | Reference |
| α7 | [³H]MLA | Rat brain membranes | 1.86 | - | [3] |
| α7 | [¹²⁵I]α-bungarotoxin | Human K28 cell line | ~10 | - | |
| α3β2 | Functional Assay | Avian nAChRs in Xenopus oocytes | - | ~80 | |
| α4β2 | Functional Assay | Avian nAChRs in Xenopus oocytes | - | ~700 | |
| α3β4 | Functional Assay | Rat nAChRs in Xenopus oocytes | - | - | [1] |
| α6/α3β2β3 * | [¹²⁵I]α-conotoxin-MII | Rat striatum | 33 | - | [4] |
| Muscle-type | Radioligand Binding | Human muscle | ~8000 | - | |
| [³H]nicotine sites | Radioligand Binding | Rat brain | 3700 | - |
Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand used, and tissue or cell type.
As the data illustrates, MLA exhibits a significantly higher affinity for the α7 nAChR, with Ki values in the low nanomolar range. In contrast, its affinity for other nAChR subtypes, such as α4β2, α3β2, and muscle-type receptors, is considerably lower, with Ki and IC50 values in the higher nanomolar to micromolar range. This marked difference in binding affinity underscores the utility of MLA as a selective antagonist for the α7 nAChR.
Experimental Protocols
The determination of MLA's selectivity relies on robust experimental methodologies. The two primary techniques employed are radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a ligand (in this case, MLA) to a receptor by competing with a radiolabeled ligand.
Objective: To determine the Ki of MLA for various nAChR subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand with known affinity for the target receptor (e.g., [³H]Methyllycaconitine for α7, [³H]cytisine or [¹²⁵I]epibatidine for α4β2).
-
Unlabeled MLA citrate in a range of concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing the target nAChR subtype in a suitable buffer and prepare a membrane fraction through centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled MLA.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a specific temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of MLA. The IC50 value (the concentration of MLA that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through nAChRs in response to an agonist and the inhibitory effect of an antagonist like MLA.
Objective: To determine the IC50 of MLA for functionally expressed nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR subtype.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and recording setup.
-
Recording solution (e.g., Ringer's solution).
-
Agonist (e.g., acetylcholine).
-
MLA citrate in a range of concentrations.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the cRNA encoding the nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with a solution containing a known concentration of an agonist (e.g., acetylcholine) to elicit an inward current.
-
Antagonist Application: Pre-apply MLA at various concentrations for a set period before co-applying it with the agonist.
-
Current Measurement: Record the peak inward current in the presence of different concentrations of MLA.
-
Data Analysis: Plot the percentage of inhibition of the agonist-induced current against the concentration of MLA. The IC50 value is determined by fitting the data to a concentration-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the downstream signaling cascade of the α7 nAChR and a typical experimental workflow for determining nAChR selectivity.
Caption: Downstream signaling pathways activated by the α7 nAChR.
Caption: Experimental workflow for determining nAChR selectivity.
References
- 1. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyllycaconitine (MLA): A Comparative Analysis of its Cross-Reactivity with Non-Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium species, is a potent and widely utilized antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a particularly high affinity for the α7 subtype. Its selectivity is a critical attribute for its use as a pharmacological tool in neuroscience research. This guide provides a comparative analysis of MLA's cross-reactivity with non-nicotinic receptors, supported by available experimental data.
Executive Summary
Quantitative Comparison of MLA Binding Affinities
The following table summarizes the quantitative data on the binding affinity of Methyllycaconitine for various nicotinic receptor subtypes and its lack of affinity for muscarinic receptors.
| Receptor Family | Receptor Subtype/Target | Test System | Parameter | Value (M) | Reference |
| Nicotinic Acetylcholine Receptors | α7 | Rat brain membranes | Ki | 1.4 x 10⁻⁹ | [1] |
| α3β2 | Avian DNA in Xenopus oocytes | IC₅₀ | ~8 x 10⁻⁸ | ||
| α4β2 | Avian DNA in Xenopus oocytes | IC₅₀ | ~7 x 10⁻⁷ | ||
| Human muscle nAChRs | Human muscle extracts | Ki | ~8 x 10⁻⁶ | ||
| α-conotoxin-MII-sensitive (putative α3/α6β2β3*) | Rat striatum | Ki | 3.3 x 10⁻⁸ | [2] | |
| Muscarinic Acetylcholine Receptors | Muscarinic AChRs | Rat brain | Ki | >1 x 10⁻⁴ | |
| Muscarinic AChRs | Guinea pig ileum | - | No effect at 5 x 10⁻⁴ |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess ligand-receptor interactions.
Radioligand Binding Assays
Radioligand binding assays are a standard method for quantifying the affinity of a ligand for a receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., MLA) by measuring its ability to displace a radiolabeled ligand from a receptor.
-
General Protocol:
-
Tissue Preparation: A tissue source rich in the target receptor (e.g., rat brain for nAChRs and mAChRs) is homogenized, and the cell membranes containing the receptors are isolated by centrifugation.[3]
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [¹²⁵I]α-bungarotoxin for α7 nAChRs or [³H]quinuclidinyl benzilate for mAChRs) and varying concentrations of the unlabeled test compound (MLA).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[4][5]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Radioligand Binding Assay Workflow
Isolated Tissue Bath (Guinea Pig Ileum) Assay
This functional assay is used to assess the physiological response of a tissue to a substance, in this case, the lack of a contractile response in the presence of MLA, indicating no activity at muscarinic receptors.
-
Objective: To determine if a compound elicits a functional response (contraction or relaxation) in a smooth muscle preparation rich in muscarinic receptors.
-
General Protocol:
-
Tissue Dissection: A segment of the guinea pig ileum is dissected and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[6][7][8][9]
-
Transducer Attachment: One end of the tissue is fixed, and the other is attached to a force-displacement transducer to record isometric contractions.
-
Equilibration: The tissue is allowed to equilibrate under a slight resting tension.
-
Drug Addition: Increasing concentrations of the test substance (MLA) are added to the organ bath.
-
Response Measurement: Changes in tissue tension (contraction or relaxation) are recorded and quantified. A lack of response indicates no agonistic or antagonistic activity at the receptors mediating the tissue's contraction (primarily muscarinic receptors in this preparation).
-
Guinea Pig Ileum Contraction Assay Workflow
Signaling Pathways and Selectivity
Methyllycaconitine's primary mechanism of action is the competitive antagonism of nAChRs. These are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of cations (Na⁺ and Ca²⁺), leading to neuronal depolarization. By blocking these receptors, MLA prevents this signaling cascade. In contrast, muscarinic receptors are G-protein coupled receptors that initiate intracellular second messenger pathways. The lack of MLA binding to mAChRs indicates that it does not interfere with these distinct signaling pathways.
MLA's Selective Action on Nicotinic vs. Muscarinic Signaling
Conclusion
The available evidence robustly supports the high selectivity of Methyllycaconitine for nicotinic acetylcholine receptors, with negligible cross-reactivity at muscarinic acetylcholine receptors. This makes MLA an invaluable tool for selectively studying the role of nAChRs in various physiological and pathological processes. While data on its interaction with other non-nicotinic receptor families is sparse, the existing pharmacological profile suggests a low probability of significant off-target effects at these sites, further solidifying its role as a specific α7-nAChR antagonist. Researchers should, however, remain cognizant of its interactions with other nAChR subtypes, particularly when interpreting data from complex biological systems.
References
- 1. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Guinea Pig Ileum [sheffbp.co.uk]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Methyllycaconitine Citrate's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reproducibility of Methyllycaconitine (MLA) citrate's effects across various preclinical studies. MLA, a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), is a critical tool in neuroscience research. This document synthesizes quantitative data from multiple studies, details common experimental protocols, and visualizes key concepts to offer a clear perspective on the consistency of its reported pharmacological properties.
Methyllycaconitine citrate is widely recognized for its high affinity and selective antagonism at the α7 nAChR, a ligand-gated ion channel implicated in numerous neurological processes.[1][2] The reproducibility of its effects is paramount for the accurate interpretation of experimental results and the advancement of drug discovery programs targeting this receptor. This guide examines the consistency of MLA's binding affinity and functional inhibition across different in vitro models.
Comparative Analysis of In Vitro Efficacy
The in vitro effects of Methyllycaconitine are most commonly quantified through two primary experimental approaches: radioligand binding assays to determine its binding affinity (Ki) and two-electrode voltage clamp (TEVC) electrophysiology to measure its functional inhibitory potency (IC50).
Radioligand Binding Affinity (Ki)
Radioligand binding assays measure the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand. For the α7 nAChR, [³H]MLA or [¹²⁵I]α-bungarotoxin are commonly used radioligands.[1] The inhibition constant (Ki) represents the concentration of MLA required to occupy 50% of the receptors.
Across multiple studies using rat brain membrane preparations, the reported Ki of MLA at the α7 nAChR shows a high degree of reproducibility. Values consistently fall within the low nanomolar range, underscoring its potent affinity for the receptor in native tissue.
| Study (Author, Year) | Biological System | Radioligand | Ki (nM) | Citation |
| Ward et al. (1990) | Rat brain membranes | [¹²⁵I]α-bungarotoxin | 1.4 | [1] |
| Davies et al. (1999) | Rat brain membranes | [³H]methyllycaconitine | 1.86 ± 0.31 | [1] |
This consistency in Ki values suggests that, under well-defined conditions using native receptor preparations, the binding affinity of MLA is a highly reproducible parameter. However, it is noteworthy that MLA's affinity for other nAChR subtypes is significantly lower, highlighting its selectivity. For instance, one study reported a Ki value of 33 nM for a non-α7 nAChR subtype in the rat striatum.[3]
Functional Inhibitory Potency (IC50)
Two-electrode voltage clamp (TEVC) studies using Xenopus oocytes expressing specific nAChR subunits are the gold standard for assessing the functional effects of compounds like MLA. The IC50 value represents the concentration of MLA that inhibits 50% of the response elicited by an agonist, typically acetylcholine (ACh).
The reported IC50 values for MLA at α7 nAChRs in Xenopus oocytes demonstrate more variability than Ki values. This is likely attributable to differences in experimental conditions, such as the species of the expressed receptor (human vs. rat), the concentration of the agonist used, and specific recording protocols. Despite this variability, the data consistently positions MLA as a highly potent antagonist, with IC50 values frequently reported in the picomolar to low nanomolar range.
| Study (Author, Year) | Receptor Subtype | Agonist (Concentration) | IC50 | Citation |
| Palma et al. (1996) | Rat α7 nAChR | Acetylcholine | In the pM range | [1] |
| Bergmeier et al. (2023) | Human α7 nAChR | Acetylcholine (100 µM) | 2 nM | [4] |
The variability in IC50 values underscores the importance of carefully documenting and considering the specific experimental parameters when comparing functional data across different studies.
Key Experimental Methodologies
The reproducibility of MLA's effects is intrinsically linked to the experimental protocols employed. Below are detailed summaries of the standard methodologies used to determine its binding affinity and functional antagonism.
Radioligand Competition Binding Assay
This technique quantifies the ability of MLA to compete with a radiolabeled ligand for binding to the α7 nAChR in a tissue or cell membrane preparation.
Protocol Outline:
-
Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus or cortex) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radioligand (e.g., [¹²⁵I]α-bungarotoxin) and varying concentrations of unlabeled MLA citrate.
-
Separation: Separate the receptor-bound radioligand from the free radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of MLA. The IC50 value is determined from the resulting competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique allows for the functional characterization of ion channels expressed in Xenopus oocytes.
Protocol Outline:
-
Oocyte Preparation: Surgically harvest oocytes from a Xenopus laevis frog and treat them with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human or rat α7).
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Perfuse the oocyte with a solution containing an agonist (e.g., acetylcholine) to elicit an inward current. To determine the IC50 of MLA, co-apply the agonist with varying concentrations of MLA.
-
Data Analysis: Measure the peak current response at each MLA concentration. Plot the normalized current response against the MLA concentration to determine the IC50 value.
Mechanism of Action: Competitive Antagonism
The consistent finding across studies is that Methyllycaconitine acts as a competitive antagonist at the α7 nAChR.[1][3][5] This means that MLA binds to the same site on the receptor as the endogenous agonist, acetylcholine, but does not activate the channel. By occupying the binding site, it prevents acetylcholine from binding and opening the ion channel, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) and subsequent cellular responses.
Conclusion
The available data demonstrates a high degree of reproducibility for the binding affinity (Ki) of this compound at α7 nAChRs, particularly in radioligand binding assays using native rat brain tissue. The functional inhibitory potency (IC50) shows greater variability, which is largely attributable to differences in experimental protocols in electrophysiological studies.
For researchers utilizing MLA citrate, this guide highlights the robustness of its primary pharmacological characteristic: potent and selective competitive antagonism of the α7 nAChR. To ensure maximal reproducibility and comparability of results, it is crucial to adhere to well-defined, standardized experimental protocols and to thoroughly document all methodological parameters. By doing so, the scientific community can continue to rely on this compound as a valuable tool for elucidating the role of α7 nicotinic acetylcholine receptors in health and disease.
References
- 1. Neuronal nicotinic alpha 7 receptor expressed in Xenopus oocytes presents five putative binding sites for methyllycaconitine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyllycaconitine Citrate and Dihydro-β-erythroidine in Nicotine Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used nicotinic acetylcholine receptor (nAChR) antagonists, Methyllycaconitine citrate (MLA) and dihydro-β-erythroidine (DHβE). By examining their performance based on experimental data, this document aims to assist researchers in selecting the appropriate antagonist for their specific nicotine-related studies.
Introduction
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist of the α7 subtype of neuronal nAChRs.[1][2] Dihydro-β-erythroidine (DHβE) is a natural alkaloid and a competitive antagonist with a notable selectivity for α4β2-containing nAChRs.[3][4][5] Their distinct subtype selectivities make them invaluable tools for dissecting the roles of different nAChR subtypes in the complex physiological and behavioral effects of nicotine.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and potencies (IC50) of MLA and DHβE for various nAChR subtypes, providing a quantitative basis for their selectivity.
Table 1: Binding Affinity (Ki) of MLA and DHβE for nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Radioligand | Tissue/Cell Preparation | Reference |
| Methyllycaconitine (MLA) | α7 | 1.4 | [3H]Methyllycaconitine | Rat Brain | |
| α4β2 | > 40 | [3H]Cytisine | Not Specified | [6] | |
| α6β2 | > 40 | Not Specified | Not Specified | [6] | |
| Dihydro-β-erythroidine (DHβE) | α4β2 | Not explicitly found as Ki | [3H]Epibatidine | Not Specified | [7] |
Note: Ki values for DHβE are less commonly reported in direct binding assays in the provided search results compared to IC50 values from functional assays.
Table 2: Potency (IC50) of MLA and DHβE for nAChR Subtypes
| Compound | nAChR Subtype | IC50 (µM) | Assay Type | Cell/Tissue Preparation | Reference |
| Dihydro-β-erythroidine (DHβE) | α4β4 | 0.19 | Not Specified | Not Specified | [4][5] |
| α4β2 | 0.37 | Not Specified | Not Specified | [4][5] |
Note: IC50 values for MLA are less frequently reported in the context of functional inhibition of non-α7 receptors in the provided search results, reflecting its high selectivity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and interpretation of research findings. Below are representative protocols for assays commonly used to characterize MLA and DHβE.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., MLA or DHβE) for a specific nAChR subtype.
Materials:
-
Receptor source: Membranes from cells stably expressing the nAChR subtype of interest (e.g., α7 or α4β2) or tissue homogenates (e.g., rat cerebral cortex).[8]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Methyllycaconitine for α7 nAChRs, [3H]Epibatidine or [3H]Cytisine for α4β2 nAChRs).[8][9]
-
Test compound: MLA or DHβE.
-
Assay buffer.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., nicotine).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in a suitable buffer and prepare a membrane fraction by centrifugation.[8]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.[10]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[10]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to study the functional properties of ion channels, including nAChRs.
Objective: To characterize the antagonist effects of MLA or DHβE on nAChR function.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Microinjection setup.
-
TEVC amplifier and recording equipment.[12]
-
Recording chamber and perfusion system.[13]
-
Recording solution (e.g., ND96).
-
Agonist solution (e.g., acetylcholine or nicotine).
-
Antagonist solutions (MLA or DHβE).
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.[14]
-
Electrode Preparation: Pull glass microelectrodes and fill them with a conducting solution (e.g., 3 M KCl).[12]
-
Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection).[13]
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[12]
-
Agonist Application: Perfuse the oocyte with the agonist solution to elicit an inward current mediated by the expressed nAChRs.
-
Antagonist Application: Co-apply the antagonist (MLA or DHβE) with the agonist and measure the reduction in the agonist-induced current.
-
Data Analysis: Construct dose-response curves for the antagonist by plotting the percentage of inhibition of the agonist response against the antagonist concentration to determine the IC50 value.
Contextual Fear Conditioning in Mice
This behavioral paradigm is used to assess learning and memory and can be modulated by nicotine and its antagonists.
Objective: To evaluate the effect of MLA or DHβE on nicotine-induced enhancement of fear memory.
Materials:
-
Fear conditioning apparatus with a grid floor for delivering foot shocks and a sound-attenuating chamber.[15]
-
Experimental mice.
-
Nicotine solution.
-
MLA or DHβE solution.
-
Saline solution (control).
Procedure:
-
Habituation: Place the mouse in the conditioning chamber and allow it to explore for a set period.[15]
-
Conditioning: Present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild foot shock. This pairing is typically repeated several times.[16]
-
Drug Administration: Administer nicotine, the antagonist (MLA or DHβE), or saline prior to the conditioning session.
-
Contextual Fear Test: 24 hours after conditioning, return the mouse to the same chamber (the context) and measure the amount of time it spends "freezing" (a state of immobility), which is an indicator of fear memory.[15][16]
-
Cued Fear Test: Place the mouse in a novel environment and present the CS (the tone) without the US (the shock). Measure freezing behavior in response to the cue.[16]
-
Data Analysis: Compare the freezing behavior between the different treatment groups to determine if the antagonist blocked the effects of nicotine on fear learning and memory.
Signaling Pathways and Experimental Workflows
The differential effects of MLA and DHβE stem from their selective blockade of distinct nAChR subtypes, which are coupled to different downstream signaling cascades.
nAChR-Mediated Signaling Pathways
Activation of nAChRs by agonists like nicotine leads to the opening of the ion channel, resulting in cation influx (primarily Na+ and Ca2+). This initial event triggers a cascade of intracellular signaling pathways.
Caption: General signaling cascade following nAChR activation.
Differential Blockade by MLA and DHβE
MLA selectively blocks α7 nAChRs, which are known for their high calcium permeability and involvement in synaptic plasticity and neuroprotection.[17] DHβE, on the other hand, primarily targets α4β2 nAChRs, which are crucial for nicotine reward and dependence.[18]
Caption: Selective blockade of nAChR subtypes by MLA and DHβE.
Experimental Workflow: Nicotine Self-Administration in Rats
This workflow outlines a typical experiment to investigate the role of nAChR subtypes in nicotine reinforcement.
Caption: Workflow for a nicotine self-administration study.
Conclusion
This compound and dihydro-β-erythroidine are indispensable pharmacological tools in nicotine research, each offering a distinct window into the function of specific nAChR subtypes. MLA's high selectivity for α7 nAChRs makes it ideal for studying the role of this receptor in cognition, neuroinflammation, and synaptic plasticity. Conversely, DHβE's potent antagonism of α4β2-containing nAChRs is crucial for investigating the mechanisms of nicotine addiction, reward, and withdrawal. The choice between these two antagonists should be guided by the specific research question and the nAChR subtype hypothesized to be involved. A thorough understanding of their respective pharmacological profiles, as outlined in this guide, is essential for the design of rigorous and informative experiments in the field of nicotine and nicotinic receptor research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dihydro-beta-erythroidine hydrobromide | Nicotinic Receptors | Tocris | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 14. researchgate.net [researchgate.net]
- 15. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 17. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antagonistic Profile of Methyllycaconitine Citrate: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals investigating the antagonistic properties of Methyllycaconitine (MLA) citrate, a potent and selective antagonist of α7 nicotinic acetylcholine receptors (nAChRs), a clear understanding of the available functional assays is paramount. This guide provides an objective comparison of key experimental methodologies used to confirm and quantify the antagonistic effects of MLA, supported by experimental data and detailed protocols.
Quantitative Comparison of MLA Antagonism
The following table summarizes the quantitative data on the inhibitory potency of Methyllycaconitine and its analogs across different functional assays and nAChR subtypes. This allows for a direct comparison of its efficacy under various experimental conditions.
| Assay Type | Receptor Subtype | Agonist (Concentration) | MLA Analog/MLA | IC50/Ki Value | Source |
| Two-Electrode Voltage Clamp | rat α7 nAChR | Acetylcholine (300 µM) | Bicyclic alcohol 5 | 11.6 µM (IC50) | |
| Two-Electrode Voltage Clamp | rat α4β2 nAChR | Acetylcholine (100 µM) | Bicyclic alcohol 5 | 11.6 µM (IC50) | |
| Two-Electrode Voltage Clamp | rat α3β4 nAChR | Acetylcholine (300 µM) | Bicyclic alcohol 5 | >30 µM (IC50) | |
| Two-Electrode Voltage Clamp | rat α7 nAChR | Acetylcholine (300 µM) | Azatricyclic anthranilate ester 2 | 2.3 µM (IC50) | |
| Two-Electrode Voltage Clamp | human α7 nAChR | Acetylcholine (1 nM) | Methyllycaconitine (MLA) | 2 nM (IC50) | |
| Radioligand Binding Assay | rat brain α7 nAChR | N/A | Methyllycaconitine (MLA) | 1.4 nM (Ki) | |
| Radioligand Binding Assay | rat brain membranes | N/A | [3H]MLA | 1.86 nM (Kd) | |
| Radioligand Binding Assay | rat striatum | N/A | Methyllycaconitine (MLA) | 33 nM (Ki) | |
| Calcium Imaging | mouse neuromuscular junction | Acetylcholine (1 µM) | Methyllycaconitine (MLA) | Effective at 1 µM | |
| Calcium Imaging | hippocampal astrocytes | Acetylcholine (100 µM) | Methyllycaconitine (MLA) | Effective at 10 nM |
Key Functional Assays and Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is a cornerstone for characterizing the effects of ligands on ion channels expressed in Xenopus oocytes. It allows for the direct measurement of ion flow through the channel in response to agonist application and its inhibition by antagonists like MLA.
Experimental Protocol:
-
Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated by enzymatic treatment (e.g., collagenase).
-
Receptor Expression: Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human α7, rat α4β2).
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording. The membrane potential is typically held at -60 mV.
-
The agonist, acetylcholine (ACh), is applied to elicit an inward current.
-
To test for antagonism, oocytes are pre-incubated with varying concentrations of MLA citrate for a defined period (e.g., 2-3 minutes) before co-application with the agonist.
-
The inhibition of the ACh-induced current by MLA is measured, and concentration-response curves are generated to determine the IC50 value.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor, providing information on affinity (Kd) and the ability of an unlabeled compound (like MLA) to displace the radioligand (Ki). [3H]Methyllycaconitine is a commonly used radioligand for labeling α7-type nAChRs.
Experimental Protocol:
-
Tissue Preparation: Brain tissue (e.g., rat hippocampus or striatum) is homogenized and centrifuged to prepare a membrane fraction rich in nAChRs.
-
Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]MLA).
-
To determine non-specific binding, a parallel set of reactions is incubated with an excess of a non-labeled competitor.
-
For competition binding assays, increasing concentrations of MLA citrate are added to displace the radioligand.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Competition binding data is used to calculate the Ki value for MLA.
Calcium Imaging
This cell-based functional assay measures changes in intracellular calcium concentration ([Ca2+]i) upon nAChR activation. Since many nAChRs, particularly the α7 subtype, are highly permeable to calcium, this provides a robust readout of receptor function and its inhibition.
Experimental Protocol:
-
Cell Culture and Loading:
-
Cells expressing the target nAChR (e.g., primary hippocampal astrocytes or cell lines) are cultured on glass-bottom dishes.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fura-2 AM.
-
-
Imaging:
-
The cells are placed on the stage of a fluorescence microscope.
-
A baseline fluorescence is recorded before the application of any compounds.
-
The agonist (ACh) is applied to the cells, causing an influx of calcium and an increase in fluorescence.
-
-
Antagonism Measurement:
-
To test for antagonism, cells are pre-incubated with MLA citrate before the addition of the agonist.
-
The reduction in the ACh-induced fluorescence signal in the presence of MLA is quantified to determine the extent of antagonism.
-
Nicotinic Acetylcholine Receptor Signaling and MLA Antagonism
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission. Upon binding of acetylcholine, the channel opens, allowing the influx of cations such as Na+ and Ca2+. This leads to depolarization of the cell membrane and initiation of downstream signaling events. Methyllycaconitine acts as a competitive antagonist, binding to the same site as acetylcholine on the α7 nAChR, thereby preventing the channel from opening and blocking the physiological effects of the agonist.
Unraveling the Potency of Methyllycaconitine Citrate: A Comparative Guide to its In Vitro and In Vivo Efficacy
For researchers, scientists, and professionals in drug development, understanding the complete efficacy profile of a compound is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR). The data presented herein is compiled from various studies to offer a clear, objective overview, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Quantitative Efficacy: A Side-by-Side Comparison
The potency of Methyllycaconitine citrate varies across different biological systems. The following tables summarize its efficacy in both controlled cellular environments (in vitro) and within living organisms (in vivo), providing a clear comparison of its activity at the molecular and systemic levels.
Table 1: In Vitro Efficacy of this compound
| Target | Preparation | Assay Type | Value | Reference |
| α7 nAChR | Rat brain membranes | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Ki = 1.4 nM | [1] |
| α7 nAChR | Human K28 cell line | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Ki ≈ 1 x 10⁻⁸ M | [2] |
| α3β2 nAChR | Avian DNA expressed in Xenopus oocytes | Electrophysiology | IC₅₀ ≈ 8 x 10⁻⁸ M | [2] |
| α4β2 nAChR | Avian DNA expressed in Xenopus oocytes | Electrophysiology | IC₅₀ ≈ 7 x 10⁻⁷ M | [2] |
| α4β2 nAChR | Rat nAChRs | Radioligand Binding ([³H]nicotine) | Ki ≈ 4 x 10⁻⁶ M | [2] |
| Muscle nAChR | Human muscle extract | Radioligand Binding | Ki ≈ 8 x 10⁻⁶ M | [2] |
| Aβ₂₅₋₃₅-induced toxicity | SH-SY5Y cells | Cell Viability (MTT Assay) | 5 and 10 µM inhibits decrease in viability | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Route | Observed Effect | Reference |
| Mice | Methamphetamine (METH)-induced neurotoxicity | - | - | Attenuates neurotoxicity in the striatum | [1] |
| Mice | Methamphetamine (METH)-induced climbing behavior | 6 mg/kg | i.p. | Significantly inhibits climbing behavior by ~50% | [3][4] |
| Rats | Myocardial Infarction (MI) | 3 mg/kg (daily for 28 days) | i.p. | Increases expression of collagen I, collagen III, and α-SMA | [3] |
| Rats | Memory Acquisition | Low doses | - | Improves memory acquisition |
Delving into the Mechanism: The α7 nAChR Signaling Pathway
This compound exerts its effects primarily by acting as a competitive antagonist at the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, upon activation by acetylcholine, allows the influx of cations, leading to neuronal excitation and downstream signaling cascades. By blocking this receptor, MLA can modulate various physiological processes.
Experimental Protocols: A Closer Look at the Methodology
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed protocols for key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on cell viability, particularly in the context of Aβ₂₅₋₃₅-induced toxicity in SH-SY5Y cells.[3]
1. Cell Culture and Plating:
-
SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
2. Treatment:
-
After 24 hours, the culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM).
-
For toxicity studies, cells are co-treated with Aβ₂₅₋₃₅ peptide.
-
Control wells receive vehicle only.
-
The plates are incubated for a specified period (e.g., 24 or 48 hours).
3. MTT Assay:
-
Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
Cell viability is expressed as a percentage of the control group.
In Vivo Behavioral Assessment: Methamphetamine-Induced Climbing Behavior
This protocol describes a method to evaluate the in vivo efficacy of this compound in a mouse model of methamphetamine-induced psychosis.[3][4]
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old) are used.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
This compound is dissolved in sterile saline.
-
Mice are pre-treated with an intraperitoneal (i.p.) injection of MLA (6 mg/kg) or vehicle (saline).
-
30 minutes after pre-treatment, mice are administered an i.p. injection of methamphetamine (5 mg/kg).
3. Behavioral Observation:
-
Immediately after methamphetamine injection, mice are placed individually into observation cages.
-
Climbing behavior is observed and scored at 5-minute intervals for a total of 60 minutes.
-
Scoring can be based on a scale (e.g., 0 = four paws on the floor, 1 = forepaws on the wall, 2 = all four paws on the wall).
4. Data Analysis:
-
The total climbing score for each animal is calculated.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the climbing scores between the MLA-treated and vehicle-treated groups.
Visualizing the Research Process: A General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a nicotinic acetylcholine receptor antagonist like this compound, from initial in vitro screening to in vivo validation.
This guide provides a foundational understanding of the in vitro and in vivo efficacy of this compound. The presented data and protocols are intended to aid researchers in designing and interpreting their own studies, ultimately contributing to the advancement of nicotinic receptor pharmacology and the development of novel therapeutics.
References
A Comparative Guide to Structural Analogs of Methyllycaconitine and Their Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor affinity of various structural analogs of Methyllycaconitine (MLA), a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). The following sections present quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to facilitate research and drug development efforts targeting nAChRs.
Comparative Receptor Affinity of Methyllycaconitine and its Analogs
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that exhibits high affinity and selectivity for the α7 subtype of neuronal nicotinic acetylcholine receptors.[1][2] Its complex structure has inspired the synthesis of numerous analogs aimed at understanding the structure-activity relationships (SAR) and developing novel therapeutic agents with improved properties.[1][3][4] The affinity of these analogs for various nAChR subtypes is typically determined through competitive radioligand binding assays and functional assays.
The following table summarizes the binding affinities (Ki or IC50 values) of selected MLA analogs for different nAChR subtypes. These values represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand or to inhibit 50% of the functional response to an agonist. Lower values indicate higher affinity.
| Compound | Structural Modification | Receptor Subtype | Binding Affinity (Ki / IC50, nM) | Reference |
| Methyllycaconitine (MLA) | - (Parent Compound) | α7 | 0.87 - 2 | [1][2] |
| α4β2 | >10,000 | [3] | ||
| α3β4 | >10,000 | [3] | ||
| Analog 1 | (R)-2-methylsuccinimidobenzoyl group | α7 | 1.67 | [3] |
| Analog 2 | 2,2-dimethylsuccinimidobenzoyl group | α7 | 1.78 | [3] |
| Analog 3 | 2-phenylsuccinimidobenzoyl group | α7 | 2.16 | [3] |
| Analog 4 | 2-cyclohexylsuccinimidobenzoyl group | α7 | 26.8 | [3] |
| AE-bicyclic analog (benzyl N-side-chain) | Simplified AE-bicyclic core with benzyl N-side-chain | α7 | ~53% inhibition at 1 nM | [1] |
| Azatricyclic anthranilate ester | Azatricyclic core with anthranilate ester side-chain | α7 | IC50 = 2.3 µM | [5] |
| α4β2 | IC50 = 10.5 µM (noncompetitive) | [5] | ||
| α3β4 | IC50 = 15.8 µM (mixed) | [5] | ||
| Azabicyclic alcohol | Azabicyclic core with alcohol side-chain | α4β2 | IC50 = 26.6 µM (voltage-dependent) | [5] |
Signaling Pathways
Activation of nicotinic acetylcholine receptors, particularly the α7 subtype, initiates a cascade of intracellular signaling events. As ligand-gated ion channels, their primary function is to allow the influx of cations, most notably Ca2+, upon agonist binding.[6][7][8] This increase in intracellular calcium concentration acts as a second messenger, triggering various downstream signaling pathways, including the activation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway.[9][10][11] This pathway is crucial in regulating cellular processes such as gene expression, proliferation, and survival.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
A Comparative Analysis of Methyllycaconitine's Antagonistic Profile at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of Methyllycaconitine (MLA) as an antagonist for nicotinic acetylcholine receptors (nAChRs), focusing on determining its competitive versus non-competitive mechanism of action. The analysis is supported by experimental data and detailed methodologies to aid in research and development applications.
Introduction to Methyllycaconitine (MLA)
Methyllycaconitine (MLA) is a naturally occurring norditerpenoid alkaloid found in Delphinium species.[1] It is widely recognized as a highly potent and selective antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3] Nicotinic receptors are ligand-gated ion channels crucial for fast synaptic transmission in the nervous system.[2][3] Understanding the precise mechanism of antagonism—whether it is competitive or non-competitive—is critical for its use as a pharmacological tool and as a scaffold for drug design.
Mechanism of Antagonism: Competitive vs. Non-Competitive
The antagonistic activity of MLA is predominantly competitive at the α7 nAChR subtype.[2][3] Competitive antagonists bind to the same site as the endogenous agonist (acetylcholine, ACh), known as the orthosteric site. This binding is reversible and can be overcome by increasing the concentration of the agonist.[4] This is in contrast to non-competitive antagonists, which bind to a different (allosteric) site on the receptor, causing a conformational change that prevents channel opening, regardless of agonist concentration.
Evidence for MLA's competitive nature comes from functional assays where the presence of MLA causes a rightward shift in the agonist dose-response curve without a reduction in the maximum response, a hallmark of competitive inhibition.[4] Furthermore, inhibition by MLA has been shown to be surmountable with higher agonist concentrations, reinforcing its competitive profile.[4]
While MLA is a clear competitive antagonist at α7 nAChRs, it is important to note that some synthetic analogs of MLA have been shown to exhibit non-competitive or mixed antagonism, particularly at other nAChR subtypes like α4β2 and α3β4.[5][6][7] This highlights the sensitivity of the antagonism mechanism to the ligand's specific chemical structure.
Caption: Competitive vs. Non-competitive antagonism at a nicotinic receptor.
Quantitative Data: MLA vs. Alternative Antagonists
The potency of MLA is often compared to α-bungarotoxin (α-BGTX), a polypeptide snake toxin that is also a potent competitive antagonist of α7 nAChRs. The following table summarizes key quantitative metrics for MLA and α-BGTX.
| Antagonist | Receptor Subtype | Assay Type | Potency Metric | Value | Reference |
| Methyllycaconitine (MLA) | α7 nAChR | Functional Assay | IC₅₀ | 2 nM | [1][2][3] |
| Rat Brain (α-BGTX site) | Binding Assay | Kᵢ | 1.4 nM | [8] | |
| α3/α6β2β3* nAChR | Binding Assay | Kᵢ | 33 nM | [4] | |
| α-Bungarotoxin (α-BGTX) | α7-type nAChR | Binding Assay | Kᵢ | 1.8 nM | [9] |
IC₅₀ (Half-maximal inhibitory concentration) measures the functional inhibition of the receptor. Kᵢ (Inhibition constant) measures the binding affinity of the antagonist.
Experimental Protocols for Assessing Antagonism
The characterization of MLA's antagonistic properties relies on established methodologies, primarily radioligand binding assays and two-electrode voltage clamp electrophysiology.
A. Radioligand Binding Assays
This technique is used to determine the binding affinity of a ligand to a receptor.
-
Objective: To measure the Kᵢ of MLA by assessing its ability to displace a known radiolabeled ligand from nAChRs.
-
Protocol Outline:
-
Preparation: A tissue preparation rich in the target receptor (e.g., rat brain membranes) is incubated.[8]
-
Radioligand: A radiolabeled antagonist with high affinity for the site, such as [¹²⁵I]α-bungarotoxin or [³H]MLA, is added at a fixed concentration.[4][9]
-
Competition: Increasing concentrations of the unlabeled competitor ligand (MLA) are added to the incubation mixture.
-
Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated via filtration.
-
Quantification: The radioactivity of the filters is measured to determine the amount of bound radioligand.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ is determined and then converted to the Kᵢ value. The ability of MLA to fully displace the radioligand is indicative of binding to the same site.[4]
-
B. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological method measures ion flow through the receptor channel in response to an agonist, providing functional data on antagonism.
-
Objective: To determine if MLA's antagonism is competitive or non-competitive by analyzing its effect on the agonist dose-response relationship.
-
Protocol Outline:
-
Expression: Xenopus oocytes are injected with cRNA encoding the subunits of the desired nAChR (e.g., human α7) and incubated for several days to allow for receptor expression on the cell surface.[3]
-
Clamping: The oocyte is voltage-clamped at a holding potential (e.g., -100 mV).[10]
-
Agonist Application: A baseline dose-response curve is generated by applying increasing concentrations of an agonist (e.g., acetylcholine) and measuring the resulting inward current.
-
Antagonist Application: The oocytes are pre-incubated with a fixed concentration of MLA.[3]
-
Co-application: The agonist dose-response experiment is repeated in the presence of MLA.
-
Analysis: The resulting curves are compared. A parallel rightward shift in the curve with no change in the maximal response indicates competitive antagonism. A reduction in the maximal response indicates non-competitive antagonism.
-
Caption: Experimental workflow for assessing nAChR antagonism using TEVC.
Conclusion
The collective evidence from radioligand binding studies and functional electrophysiological assays firmly establishes Methyllycaconitine as a potent, selective, and competitive antagonist of the α7 nicotinic acetylcholine receptor. Its high affinity, demonstrated by low nanomolar Kᵢ and IC₅₀ values, makes it a valuable pharmacological probe for isolating and studying α7 nAChR function.[1][2][3][8] While its primary action at α7 is competitive, researchers should remain aware that its analogs, or MLA itself at different nAChR subtypes, may exhibit more complex, non-competitive inhibitory profiles.[5][6] This distinction is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the nicotinic receptor family.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogs of methyllycaconitine as novel noncompetitive inhibitors of nicotinic receptors: pharmacological characterization, computational modeling, and pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyllycaconitine analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyllycaconitine, α-bungarotoxin and (+)-tubocurarine block fast ATP-gated currents in rat dorsal root ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyllycaconitine Citrate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Methyllycaconitine citrate, a potent and toxic alkaloid. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Due to its high toxicity, this compound and any materials contaminated with it must be treated as hazardous waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Methyllycaconitine is a highly toxic diterpenoid alkaloid with reported LD50 values in the low mg/kg range for various animal species. Despite a Safety Data Sheet (SDS) for the citrate salt from one supplier suggesting it is not classified as hazardous, the acute toxicity of the parent compound necessitates handling it as a hazardous substance. Ingestion, inhalation, and skin contact should be avoided.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves (double-gloving recommended) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes of solutions or dust particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or aerosols. For weighing solid material, a powered air-purifying respirator (PAPR) may be necessary if a fume hood is not available. |
Waste Segregation and Containment
Proper segregation and containment of this compound waste at the point of generation are critical to prevent accidental exposure and environmental contamination.
Step-by-Step Waste Containment Procedure:
-
Designate a Waste Container: Use a clearly labeled, leak-proof, and sealable container for all this compound waste. The container must be compatible with the waste type (e.g., a high-density polyethylene (HDPE) container for solid waste and contaminated labware, and a separate, compatible container for liquid waste).
-
Solid Waste:
-
Place unused or expired this compound powder directly into the designated solid waste container.
-
Contaminated items such as pipette tips, weighing boats, gloves, and paper towels must also be disposed of in this container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and leak-proof liquid waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste program.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Hazardous Waste Labeling
All containers of this compound waste must be labeled in accordance with your institution's policies and local and national regulations, such as those from the U.S. Environmental Protection Agency (EPA).
Table 2: Required Information for Hazardous Waste Labels
| Label Element | Description |
| "Hazardous Waste" | Clearly and prominently displayed. |
| Chemical Name | "this compound" and any other chemical constituents. |
| Accumulation Start Date | The date the first piece of waste was placed in the container. |
| Hazard Characteristics | "Toxic" or "Acutely Hazardous" |
| Generator Information | Name of the principal investigator, laboratory location, and contact information. |
Storage of Hazardous Waste
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked with a "Hazardous Waste" sign. Ensure containers are sealed at all times except when adding waste.
Decontamination of Laboratory Equipment
Thoroughly decontaminate all non-disposable laboratory equipment that has come into contact with this compound.
Decontamination Protocol:
-
Prepare a Decontamination Solution: A 1% sodium hypochlorite solution (bleach) followed by a 70% ethanol rinse can be effective for surface decontamination. However, the stability of this compound to hydrolysis can vary, so physical removal is paramount.
-
Cleaning Procedure:
-
Wearing appropriate PPE, carefully wash the equipment with a laboratory detergent and water.
-
Rinse thoroughly with the decontamination solution.
-
Rinse again with deionized water.
-
All cleaning materials (e.g., wipes, sponges) must be disposed of as hazardous waste.
-
Final Disposal
Under no circumstances should this compound waste be disposed of in the regular trash or down the drain.
The only acceptable method for the final disposal of this compound waste is through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway of Methyllycaconitine Toxicity (Simplified)
Caption: Simplified pathway of Methyllycaconitine's toxic action.
Safeguarding Researchers: A Comprehensive Guide to Handling Methyllycaconitine Citrate
For Immediate Implementation: This document provides essential safety and operational protocols for all laboratory personnel handling Methyllycaconitine citrate (MLA). Adherence to these procedures is mandatory to mitigate the significant health risks associated with this potent neurotoxin.
This compound, a norditerpenoid alkaloid derived from Delphinium species, is a powerful antagonist of the α7 neuronal nicotinic acetylcholine receptor.[1] While a valuable tool in neuroscience research, it is also a highly toxic compound requiring stringent safety measures to prevent accidental exposure.
Hazard Assessment and Toxicology
Contrary to some safety data sheets that may understate its hazardous nature, Methyllycaconitine is a potent neurotoxin.[2] It acts as a neuromuscular blocking agent, with symptoms of exposure including respiratory distress, loss of motor control, and in severe cases, death from respiratory paralysis.[3][4] The LD50 (the dose lethal to 50% of a test population) has been reported in the low milligram per kilogram range for various animal species, underscoring its high acute toxicity.[3][5] All parts of the Delphinium plant, the source of MLA, are considered poisonous and can cause skin irritation upon contact.
Due to the serious nature of these hazards, a conservative approach to handling, storage, and disposal is required at all times.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment ensemble is mandatory for all procedures involving this compound, from initial handling of the solid compound to the management of solutions and waste.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye and Face Protection | Safety goggles and a face shield. | Protects against splashes of solutions or accidental dispersal of the powdered form. |
| Body Protection | A long-sleeved, fully-buttoned laboratory coat. | Shields the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the powdered form of this compound to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Before commencing work, ensure the designated area is clean and uncluttered.
-
Wear the complete, mandatory PPE ensemble.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Carefully weigh the desired amount of the solid. Avoid any actions that could generate dust.
2. Solution Preparation:
-
All solution preparation must also occur within a chemical fume hood or biological safety cabinet.
-
Slowly add the solvent to the solid to minimize the risk of splashing.
-
Ensure the container is securely capped before removing it from the controlled environment.
-
Clearly label the container with the compound name, concentration, date, and appropriate hazard warnings.
3. Storage:
-
Store this compound in a cool, dry, and secure location, away from incompatible materials.
-
The storage container must be tightly sealed and clearly labeled.
-
Maintain an accurate inventory of the compound, documenting amounts used and disposal dates.
Emergency Procedures
1. In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing, taking care not to spread the contaminant.
-
Seek immediate medical attention.
2. In Case of Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. In Case of Inhalation:
-
Move the affected individual to fresh air immediately.
-
If breathing is difficult or has stopped, provide artificial respiration, if trained to do so.
-
Seek immediate medical attention.
4. In Case of Ingestion:
-
Do not induce vomiting.
-
If the person is conscious and able to swallow, have them rinse their mouth with water.
-
Seek immediate medical attention.
5. Spill Response:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is small and you are trained to handle it:
-
Don appropriate PPE.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a designated, sealable waste container.
-
Decontaminate the spill area using a suitable method (see Disposal Plan).
-
-
For large spills, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
Decontamination and Inactivation:
Methyllycaconitine can be inactivated through alkaline hydrolysis.[3] This process breaks down the ester group that is critical for its high toxicity, yielding the significantly less toxic compound, lycoctonine.[3]
-
For liquid waste containing this compound, adjust the pH to >10 with a suitable base (e.g., sodium hydroxide) and allow it to stand for a sufficient period to ensure complete hydrolysis. The exact time required may vary depending on the concentration and temperature.
-
Solid waste should be submerged in a basic solution to facilitate decontamination before disposal.
-
All decontaminated waste should still be disposed of in accordance with institutional and local regulations for chemical waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
